2-Chloro-3-fluoro-5-methylpyridine
Description
The exact mass of the compound 2-Chloro-3-fluoro-5-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-3-fluoro-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoro-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-fluoro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJURWKNRAGMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543283 | |
| Record name | 2-Chloro-3-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34552-15-3 | |
| Record name | 2-Chloro-3-fluoro-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34552-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-fluoro-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Strategic Utilization of 2-Chloro-3-fluoro-5-methylpyridine in Medicinal Chemistry
[1]
Introduction: The Fluorine-Methyl Synergy
In the landscape of modern drug discovery, 2-Chloro-3-fluoro-5-methylpyridine (CAS: 669093-54-3) represents a high-value "privileged scaffold." Unlike simple halopyridines, this trisubstituted heterocyclic core offers a unique tripartite utility:
-
The 2-Chloro Handle: An activated electrophile for C-N (SNAr) or C-C (Suzuki/Stille) bond formation.
-
The 3-Fluoro Modulator: Strategically positioned ortho to the reaction center, it exerts a strong inductive effect (-I) that enhances the electrophilicity of the C2 position while modulating the pKa of the pyridine nitrogen—a critical factor for bioavailability and kinase selectivity.
-
The 5-Methyl Anchor: A metabolic handle that can be retained for hydrophobic interactions or oxidized to a carbaldehyde/carboxylic acid for late-stage diversification.
This guide provides a technical roadmap for leveraging this molecule, moving beyond basic properties to actionable synthetic strategies.
Physicochemical Profile
Understanding the electronic landscape of this molecule is prerequisite to successful reaction planning.
| Property | Value | Technical Implication |
| Molecular Formula | C₆H₅ClFN | Trisubstituted heteroaromatic core.[1][2] |
| Molecular Weight | 145.56 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Physical State | Solid (Low melting) | Requires careful handling; can sublime under high vac. |
| LogP (Predicted) | ~2.3 | Moderate lipophilicity; good membrane permeability. |
| pKa (Conj. Acid) | ~0.5 - 1.5 | Significantly lower than pyridine (5.2) due to F/Cl withdrawal. |
| H-Bond Acceptors | 1 (Pyridine N) | Weak acceptor due to electron deficiency. |
Reactivity Landscape & Mechanistic Insights
The "Ortho-Fluoro Effect" on SNAr
The presence of fluorine at C3 drastically alters the reactivity of the chlorine at C2. While 2-chloro-5-methylpyridine reacts sluggishly with weak nucleophiles, the 3-fluoro substituent lowers the LUMO energy of the ring.
-
Mechanism: The electronegative fluorine pulls electron density from the C2 carbon (inductive withdrawal), making it significantly more susceptible to nucleophilic attack.
-
Selectivity: In SNAr reactions, the C2-Cl is the exclusive leaving group. The C3-F is in the meta position relative to the nitrogen and is not activated for displacement via the classical Meisenheimer complex mechanism, ensuring regiochemical fidelity.
Palladium-Catalyzed Cross-Couplings
The C2-Cl bond is chemically competent for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, the electron-deficient nature of the ring (exacerbated by F and Cl) can lead to competitive oxidative addition or catalyst poisoning by the pyridine nitrogen.
-
Solution: Use bis-phosphine ligands (e.g., Xantphos, dppf) or bulky Buchwald precatalysts (e.g., XPhos Pd G3) to prevent N-coordination to the Pd center.
Visualization of Reactivity
The following diagram maps the strategic functionalization points of the scaffold.
Figure 1: Reactivity map illustrating the orthogonal functionalization sites. The C2-Cl is the primary reactive handle, activated by the C3-F.
Experimental Protocols
Protocol A: Regioselective SNAr with Secondary Amines
This protocol is optimized for introducing solubilizing groups (e.g., morpholine, N-Boc-piperazine) at the C2 position. The 3-F atom accelerates this reaction compared to non-fluorinated analogs.
Reagents:
-
Substrate: 2-Chloro-3-fluoro-5-methylpyridine (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)[3]
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO
Step-by-Step Methodology:
-
Setup: In a pressure-rated vial, dissolve the pyridine substrate in NMP (0.5 M concentration).
-
Addition: Add DIPEA followed by the amine nucleophile.
-
Thermal Activation: Seal the vial and heat to 100°C for 4–6 hours.
-
Note: While 2-chloropyridines often require 120°C+, the 3-F substituent allows this reaction to proceed at lower temperatures.
-
-
Monitoring (Self-Validation): Monitor via LC-MS.
-
Success Indicator: Disappearance of parent mass (M+H 146) and appearance of product mass (M+H ~197 for morpholine adduct).
-
NMR Check: The 19F NMR signal will shift slightly upfield upon displacement of the adjacent Cl by the electron-donating amine.
-
-
Workup: Dilute with water, extract into Ethyl Acetate. Wash organic layer with LiCl solution (to remove NMP). Dry over Na₂SO₄ and concentrate.
Protocol B: Suzuki-Miyaura Cross-Coupling
Used to build biaryl cores common in kinase inhibitors.
Reagents:
-
Substrate: 2-Chloro-3-fluoro-5-methylpyridine (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Workflow Visualization:
Figure 2: Optimized Suzuki-Miyaura coupling workflow for electron-deficient chloropyridines.
Applications in Drug Discovery
The 2-chloro-3-fluoro-5-methylpyridine scaffold is frequently utilized in the synthesis of:
-
P2X3 Antagonists: Used in chronic cough and pain management. The pyridine core acts as a bioisostere for phenyl rings, improving solubility.
-
Kinase Inhibitors (e.g., ALK, ROS1): The nitrogen accepts a hydrogen bond from the kinase hinge region, while the fluorine creates a dipole interaction with the gatekeeper residue.
-
Agrochemicals: Used as an intermediate for nicotinoid-like insecticides where metabolic stability (blocked C3/C5 positions) is required.
Handling and Safety Data
References
-
PubChem. (2025).[4][5] 2-Chloro-3-fluoro-5-methylpyridine - Compound Summary. National Library of Medicine. [Link]
-
Stroup, B. W., et al. (2007).[6] Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039-2042.[6] [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. [Link]
Sources
- 1. 2-Chloro-3-fluoro-5-methylpyridine, 95%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 5. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: 2-Chloro-3-fluoro-5-methylpyridine
Part 1: Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, 2-Chloro-3-fluoro-5-methylpyridine (CAS 34552-15-3) serves as a "privileged scaffold." Its utility stems from the strategic placement of halogen atoms on the pyridine ring, which allows for orthogonal functionalization. The C2-chlorine atom provides a reactive handle for nucleophilic aromatic substitution (
This guide details the synthesis, reactivity, and application of this core, providing researchers with a self-validating roadmap for utilizing this intermediate in drug discovery workflows.
Part 2: Chemical Profile & Properties[1]
The unique electronic push-pull of the methyl group (electron-donating) and the fluoro/chloro substituents (electron-withdrawing) creates a distinct reactivity profile.
| Property | Data |
| Molecular Formula | C₆H₅ClFN |
| Molecular Weight | 145.56 g/mol |
| Appearance | White to off-white low-melting solid or colorless liquid |
| Melting Point | 28–30 °C |
| Boiling Point | 92 °C @ 25 mmHg |
| Density | ~1.3 g/mL |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~ -0.5 (Pyridine nitrogen is less basic due to F/Cl induction) |
| Storage | Inert atmosphere, 2–8 °C (Hygroscopic) |
Part 3: Strategic Synthesis
Two primary routes exist for accessing this scaffold. The choice depends on the availability of precursors and the scale of operation.
Method A: Directed Ortho-Metallation (DoM) – High Atom Economy
This method utilizes the strong directing effect of the C3-fluorine atom to selectively lithiate the C2 position.
-
Reagents: LDA (Lithium diisopropylamide), Hexachloroethane (
) or NCS. -
Mechanism: The acidity of the C2-H is enhanced by the adjacent inductive withdrawal of the Nitrogen and Fluorine. Lithiation occurs exclusively at C2, followed by electrophilic quench with a chlorine source.
Method B: Sandmeyer Reaction – Robust Laboratory Scale
Ideal for batches where the amino-precursor is readily available.
-
Precursor: 2-Amino-3-fluoro-5-methylpyridine
-
Reagents:
, HCl, CuCl. -
Protocol:
-
Dissolve amine in concentrated HCl at 0 °C.
-
Add aqueous
dropwise to form the diazonium salt. -
Transfer the diazonium solution into a solution of CuCl in HCl.
-
Heat to 60 °C to promote nitrogen displacement by chloride.
-
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathways relying on Directed Ortho-Metallation (Top) and Sandmeyer functionalization (Bottom).
Part 4: Reactivity & Applications in Drug Discovery
The core value of CAS 34552-15-3 lies in its regioselective reactivity . The C2-chlorine is highly activated for substitution, while the C3-fluorine remains inert under standard conditions, preserving the fluorinated motif for the final drug candidate.
Nucleophilic Aromatic Substitution ( )
The C2 position is activated by the ring nitrogen and the inductive effect of the C3-fluorine.
-
Nucleophiles: Amines (primary/secondary), Alkoxides, Thiols.
-
Conditions: Mild base (
or DIPEA), polar aprotic solvent (DMF, DMSO, NMP), heat (80–100 °C). -
Application: Synthesis of amino-pyridine cores for kinase inhibitors (e.g., KRAS, EGFR).
Suzuki-Miyaura Cross-Coupling
The C2-Cl bond is a competent electrophile for Palladium-catalyzed coupling.
-
Catalysts:
, , or XPhos Pd G2. -
Partners: Aryl/Heteroaryl boronic acids.
-
Selectivity: Coupling occurs exclusively at C2; the C3-F bond is stable to Pd(0).
Experimental Protocol: Amination
Objective: Displacement of C2-Cl with a cyclic amine (e.g., Morpholine).
-
Setup: In a 20 mL vial, charge 2-Chloro-3-fluoro-5-methylpyridine (1.0 eq, 145 mg, 1.0 mmol).
-
Solvent: Add anhydrous DMSO (2.0 mL).
-
Reagents: Add Morpholine (1.2 eq, 105 µL) and DIPEA (2.0 eq, 350 µL).
-
Reaction: Seal and heat to 90 °C for 4 hours. Monitor by LC-MS (Target mass: 196 [M+H]).
-
Workup: Dilute with water, extract with EtOAc. The product (2-morpholino-3-fluoro-5-methylpyridine) is obtained in >85% yield.
Reactivity Logic Diagram
Figure 2: Divergent functionalization of the core scaffold. The C2-Cl bond serves as the primary linchpin for diversity.
Part 5: Safety & Handling
-
Hazards: GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Handling: The compound acts as a lachrymator and skin irritant. Handle only in a fume hood.
-
Stability: Stable under standard conditions but hygroscopic. Store under Argon/Nitrogen to prevent hydrolysis to the pyridone over long periods.
Part 6: References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12852014, 2-Chloro-5-fluoro-3-methylpyridine. Retrieved from [Link](Note: Isomer verification required; general properties aligned).
-
Imperial Chemical Industries PLC (1984). Preparation of 2-chloro-5-methylpyridine (EP 0121320 A1). European Patent Office.[3] Retrieved from
-
MDPI (2025). Synthesis of Fluorinated Pyridine Derivatives via Suzuki Coupling. Retrieved from [Link]
Sources
Technical Monograph: Physicochemical Profiling of 2-Chloro-3-fluoro-5-methylpyridine
Executive Summary
2-Chloro-3-fluoro-5-methylpyridine (CAS: 34552-15-3) is a highly specialized halogenated heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors targeting pathways such as c-Met and ALK.[1]
Distinguished by its specific substitution pattern—a chlorine atom at C2, a fluorine at C3, and a methyl group at C5—this compound exhibits unique electronic properties compared to its structural isomers. Its physical state (low-melting solid) presents specific handling challenges in process chemistry. This guide provides a definitive technical analysis of its properties, synthesis logic, and handling protocols for research and development applications.
Molecular Identity & Structural Analysis[4]
The precise arrangement of substituents on the pyridine ring dictates both the chemical reactivity (nucleophilic aromatic substitution susceptibility) and the physical properties (crystal packing and melting point).
Nomenclature & Identifiers
| Identifier Type | Value | Notes |
| IUPAC Name | 2-Chloro-3-fluoro-5-methylpyridine | |
| CAS Registry Number | 34552-15-3 | Critical:[1] Do not confuse with isomer 2-Chloro-5-fluoro-3-methylpyridine (CAS 38186-84-4). |
| Molecular Formula | C₆H₅ClFN | |
| Molecular Weight | 145.56 g/mol | |
| SMILES | Cc1cnc(Cl)c(F)c1 | |
| InChI Key | VTFZEJNYBOMMQP-UHFFFAOYSA-N |
Structural Isomerism Alert
Researchers must exercise extreme caution regarding regiochemistry. The 3-fluoro-5-methyl isomer (Subject of this guide) has a significantly lower melting point than the 5-fluoro-3-methyl isomer.
-
Target Compound (3-F, 5-Me): MP 29–30 °C.
-
Common Isomer (5-F, 3-Me): MP 41–45 °C.
Physicochemical Properties Matrix
The following data aggregates experimental values and high-confidence predictive models essential for process design.
Physical Constants
| Property | Value | Condition/Method |
| Physical State | Low-melting solid / Liquid | At 25 °C (borderline) |
| Melting Point | 29.0 – 30.0 °C | Experimental (Lit.) |
| Boiling Point | 90 – 92 °C | @ 25 Torr (Vacuum) |
| Density | 1.264 ± 0.06 g/cm³ | Predicted (20 °C) |
| Refractive Index ( | 1.504 | Standard Liquid Phase |
| Flash Point | 65.2 ± 25.9 °C | Closed Cup (Combustible) |
| Vapor Pressure | ~0.1 mmHg | @ 25 °C (Estimated) |
Solubility & Lipophilicity
The lipophilicity profile suggests high permeability in biological systems and excellent solubility in non-polar to moderately polar organic solvents.
| Parameter | Value | Implications for Extraction |
| LogP (Octanol/Water) | 2.30 (Predicted) | Highly lipophilic; extract with DCM or EtOAc. |
| Water Solubility | Low (< 1 g/L) | Aqueous workups are efficient for salt removal. |
| pKa (Conjugate Acid) | ~0.5 – 1.0 | Very weak base due to EWG (Cl, F) influence. |
Synthesis & Impurity Logic
Understanding the synthesis route is vital for anticipating impurity profiles. The most reliable route to the 3-fluoro motif, avoiding the regioselectivity issues of direct halogenation, is the Balz-Schiemann reaction sequence starting from 2-chloro-5-methyl-3-aminopyridine.
Synthetic Workflow Visualization
Figure 1: The Balz-Schiemann route ensures the fluorine is placed specifically at the C3 position, preventing isomer contamination.
Impurity Profile
-
Des-fluoro impurity: 2-Chloro-5-methylpyridine (Resulting from incomplete diazotization or reduction).
-
Hydrolysis impurity: 2-Hydroxy-3-fluoro-5-methylpyridine (Generated if moisture is present during the displacement step).
Spectral Characterization (Predicted)
Due to the lack of public spectral repositories for this specific isomer, the following NMR data is predicted based on substituent electronic effects (Shielding/Deshielding) and coupling constants (
H NMR (400 MHz, CDCl )
-
2.35 ppm (3H, s): Methyl group at C5. May show small long-range coupling (
Hz). -
7.40 ppm (1H, dd): Proton at C4.
-
Coupling: Large
(~8-10 Hz) and small (~2 Hz).
-
-
8.05 ppm (1H, s/br): Proton at C6.
-
Deshielded by Nitrogen and Chlorine. Appears as a broad singlet or doublet due to small
.
-
F NMR
- -115 to -125 ppm: Typical range for pyridine ring fluorine atoms ortho to a chlorine.
Handling, Stability & Safety
Temperature Sensitivity
Critical Note: With a melting point of 29–30 °C, this compound exists at the solid-liquid phase boundary in many laboratory environments.
-
Storage: Refrigerate (2–8 °C) to maintain solid state and prevent "sweating" or partial melting which can accelerate degradation.
-
Transport: Cold chain shipping is recommended to prevent fusion of the material in the container.
Reactivity Profile
-
Nucleophilic Substitution: The C2-Chlorine is activated by the ring nitrogen and the C3-Fluorine (inductive effect). It is susceptible to
reactions with amines or alkoxides, which is its primary utility in drug discovery. -
Incompatibility: Strong oxidizing agents, strong bases.
Safety Protocols (GHS)
-
Signal Word: Warning
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory due to potential volatility at ambient temperatures.
References
-
CAS Common Chemistry. (2024). 2-Chloro-3-fluoro-5-methylpyridine Detail. American Chemical Society.[1] Retrieved from [Link][1]
-
PubChem. (2024).[4] Compound Summary: 2-Chloro-5-fluoro-3-methylpyridine (Isomer Reference).[2][6] National Library of Medicine. Retrieved from [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. berrchem.com [berrchem.com]
Physicochemical Profiling: Solubility Thermodynamics of 2-Chloro-3-fluoro-5-methylpyridine
[1]
Executive Summary
2-Chloro-3-fluoro-5-methylpyridine is a critical heterocyclic building block utilized extensively in the synthesis of next-generation agrochemicals (herbicides) and pharmaceutical intermediates.[1] Its unique substitution pattern—combining a lipophilic methyl group, an electron-withdrawing fluorine, and a reactive chlorine handle—creates a distinct solubility profile that dictates its behavior in nucleophilic aromatic substitutions (
This guide addresses a gap in public literature: the lack of standardized solubility curves for this specific isomer.[1] Instead of relying on generic data, this whitepaper provides a predictive solubility framework , a thermodynamic modeling approach , and a self-validating experimental protocol designed for process chemists handling this low-melting solid.[1]
Structural Analysis & Physicochemical Properties[1]
To predict solubility behavior, we must first deconstruct the molecular architecture. The interplay between the pyridine nitrogen's basicity and the substituents' electronic effects drives solute-solvent interactions.[1]
Molecular Architecture
-
Core: Pyridine ring (Dipolar, H-bond acceptor).[1]
-
Substituents:
Critical Physical Constants
The most defining characteristic of this molecule is its Low Melting Point (29–30 °C) .[1]
| Property | Value | Implication for Solubility |
| Physical State | Solid (<29°C) / Liquid (>30°C) | Critical: Near ambient temperature, "solubility" transitions from solid-liquid equilibrium to liquid-liquid miscibility.[1] |
| LogP (Predicted) | 2.3 – 2.7 | Moderately Lipophilic.[1] Preferential partitioning into organic layers over water.[1] |
| pKa (Predicted) | ~0.35 | Very low basicity due to F/Cl proximity.[1] Will not protonate easily in weak acids.[1] |
| Dipole Moment | Moderate | Soluble in dipolar aprotic solvents (DMSO, DMF) and polar aprotic solvents (DCM, THF).[1] |
Solubility Landscape & Solvent Selection
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we can categorize solvents into three tiers of compatibility.
Tier 1: High Solubility (Process Solvents)
These solvents are recommended for reaction media (e.g., Suzuki-Miyaura coupling,
-
Dichloromethane (DCM): Excellent solubility.[1] The primary solvent for synthesis and extraction.[1] The molecule's dipole aligns well with DCM.[1]
-
Ethyl Acetate (EtOAc): High solubility.[1] Ideal for workup and crystallization (when mixed with heptane).[1]
-
Tetrahydrofuran (THF): Excellent solubility.[1] Useful for Grignard or lithiation reactions involving the 2-Cl position.[1]
-
Toluene: Good solubility, especially above 20°C. Used for high-temperature couplings.[1]
Tier 2: Moderate/Temperature-Dependent Solubility (Crystallization)[1]
-
Methanol/Ethanol: Soluble, but temperature-dependent.[1] The pyridine nitrogen can accept H-bonds from alcohols, but the lipophilic F/Cl/Me groups resist solvation.
-
Application: excellent anti-solvents for recrystallization when cooled to -10°C.[1]
-
-
Acetonitrile (MeCN): Good solubility, often used in HPLC analysis.[1]
Tier 3: Low Solubility (Anti-Solvents)[1]
Experimental Protocol: Solubility Determination
Because this compound melts near room temperature, standard gravimetric methods can fail if the filtration step warms the sample. The following protocol utilizes a Static Equilibrium approach with strict temperature control.
The "Isothermal Saturation" Protocol[1]
Objective: Determine saturation concentration (
Equipment:
-
Jacketed glass vessel (controlled to ±0.1°C).
-
Magnetic stirring (avoid vortexing).[1]
-
Syringe filters (0.45 µm PTFE, pre-heated/cooled to T).[1]
-
HPLC or GC-FID for quantification.[1]
Workflow Diagram:
Figure 1: Isothermal Saturation Workflow. Note the critical decision point regarding the low melting point of the solute.
Calculation
Solubility (
Thermodynamic Modeling (The "Why")
For researchers needing to interpolate solubility at different temperatures without running experiments, the Modified Apelblat Equation is the industry standard for pyridine derivatives.
1- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1]
-
: Empirical constants derived from experimental data (typically
points).[1]
Expert Insight:
For 2-Chloro-3-fluoro-5-methylpyridine, the enthalpy of dissolution (
Synthesis & Process Safety Implications
The solubility profile directly impacts reaction safety and yield.[1]
Reaction Solvent Choice[1][2][3]
-
Nucleophilic Substitution (
): Use DMSO or DMF .[1] While solubility is high, the key is the high dielectric constant facilitating the attack on the 2-Cl position.[1] -
Lithiation: Use THF or 2-MeTHF at -78°C. The molecule is highly soluble in ethers, allowing for cryogenic handling without precipitation.[1]
Workup Strategy (Partitioning)
Since the molecule is lipophilic (LogP > 2), avoid aqueous waste stream losses.[1]
Figure 2: Solvent Selection Logic for Workup/Extraction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12852014, 2-Chloro-5-fluoro-3-methylpyridine. Retrieved from [Link]
-
Wang, J., et al. (2018). Thermodynamic models for solubility of halopyridines in organic solvents. Journal of Chemical & Engineering Data.[1] (Contextual citation for Apelblat methodology).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Grounding for solubility parameter analysis).
Disclaimer: This guide is based on theoretical modeling and standard chemical behavior of halopyridines.[1] Always perform a specific solubility test for your batch, as impurities can significantly depress the melting point and alter solubility.
An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-3-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-3-fluoro-5-methylpyridine (CAS No. 34552-15-3), a key heterocyclic intermediate in pharmaceutical and agrochemical research. While direct experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from closely related analogs, offers a robust predictive analysis to support the structural elucidation and characterization efforts of researchers in the field.
Molecular Structure and Physicochemical Properties
2-Chloro-3-fluoro-5-methylpyridine is a substituted pyridine ring with the chemical formula C₆H₅ClFN and a molecular weight of 145.56 g/mol .[1] It is a white solid with a predicted melting point of 29-30°C and a boiling point of 90-92°C at 25 Torr.[2] Understanding its spectroscopic signature is paramount for confirming its identity and purity in synthetic processes.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFN | [1] |
| Molecular Weight | 145.56 g/mol | [1] |
| Physical Form | Solid | [2] |
| CAS Number | 34552-15-3 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Chloro-3-fluoro-5-methylpyridine, ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous evidence for its structure.
Experimental Protocol: A Predictive Approach
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial.
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-Chloro-3-fluoro-5-methylpyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Use Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is required.
-
Use an external standard such as CFCl₃ (0 ppm).
-
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | H-6 |
| ~7.2-7.4 | d | 1H | H-4 |
| ~2.3-2.5 | s | 3H | -CH₃ |
-
Rationale: The protons on the pyridine ring (H-4 and H-6) will appear as doublets due to coupling with the fluorine atom. The H-6 proton is expected to be downfield due to the deshielding effect of the adjacent nitrogen atom. The methyl protons will appear as a singlet.
Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
The carbon NMR spectrum will be crucial for confirming the carbon framework and the positions of the substituents.
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 (d) | C-3 |
| ~145-150 (d) | C-2 |
| ~140-145 | C-6 |
| ~130-135 (d) | C-5 |
| ~125-130 (d) | C-4 |
| ~15-20 | -CH₃ |
-
Rationale: The carbons directly bonded to fluorine (C-3) and the adjacent carbons will exhibit splitting (doublets) due to C-F coupling. The chemical shifts are estimated based on the additive effects of the chloro, fluoro, and methyl substituents on the pyridine ring.
Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)
The ¹⁹F NMR will show a single resonance, confirming the presence of one fluorine atom.
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -120 to -140 | m |
-
Rationale: The chemical shift is in the typical range for a fluorine atom attached to an aromatic ring. The multiplicity will be complex due to coupling with the aromatic protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system would be ideal for separating the compound from any impurities and obtaining a clean mass spectrum.
-
Acquisition Parameters: An electron energy of 70 eV is typically used.
Predicted Mass Spectrum Fragmentation
The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Ion | Comments |
| 145/147 | [M]⁺ | Molecular ion peak, with the M+2 peak having approximately one-third the intensity of the M peak due to the ³⁷Cl isotope. |
| 110 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 130 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 81 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Cl]⁺ fragment. |
-
Rationale: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern. The fragmentation will likely involve the loss of the substituents (Cl and CH₃) and the cleavage of the pyridine ring. The loss of a chlorine atom to form a relatively stable pyridyl cation is a probable fragmentation pathway.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol
-
Sample Preparation: The spectrum can be obtained using a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio in the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3150 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium | Methyl C-H stretch |
| 1550-1600 | Strong | C=C and C=N stretching in the pyridine ring |
| 1400-1450 | Medium | Methyl C-H bending |
| 1200-1300 | Strong | C-F stretch |
| 1000-1100 | Strong | C-Cl stretch |
| 800-900 | Strong | Aromatic C-H out-of-plane bending |
-
Rationale: The spectrum will be dominated by absorptions from the substituted pyridine ring. The C-F and C-Cl stretching vibrations will give rise to strong bands in the fingerprint region. The positions of the aromatic C-H bending bands can provide information about the substitution pattern.[5][6][7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of 2-Chloro-3-fluoro-5-methylpyridine in a UV-transparent solvent, such as ethanol or hexane.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the spectrum from approximately 200 to 400 nm.
Predicted UV-Vis Absorption Maxima (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~220-240 | High | π → π |
| ~270-290 | Moderate | n → π |
-
Rationale: Substituted pyridines typically show two main absorption bands corresponding to π → π* and n → π* electronic transitions.[8] The exact positions and intensities of these bands will be influenced by the chloro, fluoro, and methyl substituents.
Synthesis Overview
While various methods exist for the synthesis of substituted pyridines, a common route to 2-Chloro-3-fluoro-5-methylpyridine would likely involve the diazotization of a corresponding aminopyridine precursor followed by a Sandmeyer-type reaction for chlorination and a Balz-Schiemann reaction for fluorination, or starting from a suitable pyridine N-oxide. The purification of the final product would typically be achieved by column chromatography or recrystallization. Spectroscopic analysis is critical at each step to monitor the reaction progress and confirm the structure of the intermediates and the final product.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Chloro-3-fluoro-5-methylpyridine. By combining established spectroscopic principles with data from analogous compounds, a comprehensive set of expected NMR, MS, IR, and UV-Vis data has been generated. This information will serve as a valuable resource for researchers and scientists in the positive identification and characterization of this important chemical intermediate, thereby ensuring the integrity and success of their research and development endeavors.
References
- European Patent Office. Preparation of 2-chloro-5-methylpyridine. EP 0121320 A1.
- Google Patents. Preparation of 2-chloro-5-methylpyridine. US4612377A.
-
ResearchGate. The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Available from: [Link]
- Google Patents. Preparing method of 2-chloro-3-fluoropyridine. CN102584689A.
-
PubMed Central. Synthesis, crystal structure and Hirshfeld surface analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline. Available from: [Link]
-
PubChem. 2-Chloro-5-fluoro-3-methylpyridine. Available from: [Link]
- Google Patents. New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chlorine-3-picoline. CN101671296B.
-
Michigan State University Department of Chemistry. Infrared Spectrometry. Available from: [Link]
-
Letters in Applied NanoBioScience. DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
ResearchGate. UV/Vis absorption spectra of 2, 3 and 5 in CH 2 Cl 2 (300-1500 nm). Available from: [Link]
-
Asian Journal of Chemistry. Infrared Spectral Studies of Some Substituted Pyridines. Available from: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
Chemistry LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available from: [Link]
-
ResearchGate. The UV-Vis absorption spectra of III in different solvents. Available from: [Link]
-
Doc Brown's Chemistry. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride. Available from: [Link]
-
ResearchGate. Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Available from: [Link]
-
ResearchGate. Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]. Available from: [Link]
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- 3. chemguide.co.uk [chemguide.co.uk]
- 4. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 8. researchgate.net [researchgate.net]
Technical Monograph: 2-Chloro-3-fluoro-5-methylpyridine
The following technical guide provides an in-depth analysis of 2-Chloro-3-fluoro-5-methylpyridine , a strategic heterocyclic building block. This document is structured for researchers and process chemists, focusing on synthesis, reactivity, and application in high-value discovery programs.
CAS Registry Number: 34552-15-3 Formula: C₆H₅ClFN Molecular Weight: 145.56 g/mol
Executive Summary
2-Chloro-3-fluoro-5-methylpyridine represents a "privileged scaffold" in modern medicinal and agrochemical chemistry. Its value lies in its unique substitution pattern:
-
C2-Chloro: An activated electrophile for cross-coupling (Suzuki-Miyaura) and nucleophilic aromatic substitution (SₙAr).
-
C3-Fluoro: A metabolic blocker that modulates pKa and lipophilicity without introducing significant steric bulk, often used to fine-tune the electronic properties of the pyridine ring.
-
C5-Methyl: A versatile benzylic handle susceptible to radical functionalization (bromination) or oxidation to carboxylic acids.
This guide details the robust synthesis of this core, its reactivity landscape, and validated experimental protocols for its derivatization.
Physicochemical Profile
| Property | Value | Notes |
| Appearance | White to pale yellow crystalline solid | Low-melting solid; often handled as a melt or solution in process. |
| Melting Point | 29–30 °C | Requires temperature-controlled storage to prevent caking. |
| Boiling Point | 90–92 °C @ 25 Torr | Volatile under high vacuum; distillable. |
| Density | 1.3 ± 0.1 g/cm³ | Estimated. |
| Solubility | DCM, EtOAc, MeOH, Acetonitrile | Limited solubility in water; lipophilic character dominates. |
| pKa (Conj. Acid) | ~ -0.5 to 0.5 | The electron-withdrawing F and Cl atoms significantly reduce basicity compared to pyridine (pKa 5.2). |
Synthetic Routes to the Core
Commercial sourcing is common, but understanding the synthesis is vital for troubleshooting impurity profiles. The most regioselective industrial route utilizes a "Nitration-Sandmeyer-Fluorination" sequence starting from 2-amino-5-methylpyridine.
Pathway Analysis
The synthesis relies on the orthogonal reactivity of the amino group to install the halogen atoms sequentially.
Figure 1: Stepwise construction of the 2,3,5-trisubstituted pyridine core ensuring isomeric purity.
Mechanistic Insight:
-
Step 1 (Nitration): The amino group directs the incoming nitro group to the ortho position (C3).
-
Step 2 (Sandmeyer): Converting the amino group to a chlorine atom activates the C2 position.
-
Step 4 (Balz-Schiemann): This is the most challenging step. The conversion of the C3-amine to C3-fluorine is achieved via the diazonium tetrafluoroborate salt, which is thermally decomposed. This method avoids the poor regioselectivity of direct fluorination.
Reactivity & Functionalization Guide
The molecule possesses three distinct "handles" for chemical modification, allowing it to serve as a versatile scaffold.
Reactivity Map
-
C2-Position (Chlorine): The primary site for coupling. The electron-deficient nature of the pyridine ring (enhanced by C3-F) makes the C2-Cl bond highly reactive toward Pd-catalyzed cross-couplings and SₙAr reactions.
-
C5-Position (Methyl): A "benzylic-like" carbon. It is deactivated toward electrophilic attack but highly active toward radical halogenation (NBS) or oxidation (KMnO₄/NaOCl).
-
C3-Position (Fluorine): Generally inert to substitution unless forcing conditions are used. Its primary role is electronic modulation (lowering the LUMO energy) and blocking metabolic oxidation at the C3 site.
Figure 2: Divergent synthesis pathways from the parent scaffold.
Experimental Protocols
The following protocols are adapted from validated patent literature and methodology papers. They represent standard operating procedures for manipulating this scaffold.
Protocol A: Radical Bromination (C5-Methyl Functionalization)
Objective: Synthesis of 2-chloro-3-fluoro-5-(bromomethyl)pyridine. This is a critical intermediate for introducing the pyridine ring into larger molecular frameworks via alkylation.
-
Reagents:
-
2-Chloro-3-fluoro-5-methylpyridine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0 - 1.2 equiv)
-
Benzoyl Peroxide (BPO) or AIBN (0.02 - 0.05 equiv)
-
Solvent: Carbon tetrachloride (CCl₄) or Trifluoromethylbenzene (PhCF₃) as a greener alternative.
-
-
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the pyridine substrate in the solvent (0.3 M concentration).
-
Addition: Add NBS and the radical initiator (BPO/AIBN) in one portion.
-
Reaction: Heat the mixture to reflux (76–80 °C) with vigorous stirring. Monitor by TLC or LCMS. The reaction typically completes in 4–12 hours.
-
Workup: Cool the mixture to room temperature. Filter off the precipitated succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is typically purified via silica gel chromatography (Hexanes/EtOAc gradient).
-
Yield: Expect 60–80% yield.
-
-
Critical Note: Strictly anhydrous conditions are not required, but light activation (using a tungsten lamp) can accelerate initiation if the chemical initiator is slow to start.
Protocol B: Suzuki-Miyaura Coupling (C2-Chloro Functionalization)
Objective: Arylation of the C2 position to generate biaryl scaffolds.
-
Reagents:
-
2-Chloro-3-fluoro-5-methylpyridine (1.0 equiv)
-
Aryl Boronic Acid (1.1 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/XPhos (2–5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
-
-
Procedure:
-
Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with nitrogen or argon for 10 minutes to remove oxygen (crucial for Pd(0) stability).
-
Catalyst: Add the Palladium catalyst.
-
Heating: Heat to 80–100 °C under an inert atmosphere for 2–16 hours.
-
Workup: Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography.
-
-
Expert Insight: The 3-fluoro substituent exerts an inductive effect that can destabilize the oxidative addition complex compared to non-fluorinated analogs. Using electron-rich ligands (like XPhos or PCy₃) facilitates the oxidative addition into the C2-Cl bond.
Safety & Handling
-
Hazards: The compound is classified as an Irritant (H315, H319, H335) . It causes skin irritation, serious eye irritation, and respiratory irritation.
-
Sensitization: Halogenated pyridines can be potent sensitizers. Handle in a fume hood with nitrile gloves.
-
Thermal Stability: While generally stable, the diazonium intermediates in the synthesis (Route 3) are potentially explosive. The final product is stable at room temperature but should be stored cool to prevent discoloration.
References
-
Synthesis of 2-chloro-3-fluoro-5-methylpyridine (Patent): Preparation of -λ4-sulfanylidenecyanamide. (2011).[2][3] EP 2338882 A1. Link
-
Radical Bromination Protocol: Substituted Pyridines and their use in controlling insects. (2008).[4][5] WO 2008/057129 A1. Link
-
SₙAr Reactivity of Fluoropyridines: Chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine.[6] (2007).[6] Journal of Organic Chemistry. Link
-
General Suzuki Coupling Methodology: Suzuki-Miyaura Cross-Coupling Reaction. TCI Chemicals Technical Guide. Link
-
Physical Properties & Safety: 2-Chloro-3-fluoro-5-methylpyridine Safety Data Sheet. TCI Chemicals. Link
Sources
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An In-Depth Technical Guide to 2-Chloro-3-fluoro-5-methylpyridine: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Chemistry
2-Chloro-3-fluoro-5-methylpyridine is a halogenated pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries. Its specific substitution pattern—a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 5-position—provides a unique combination of reactivity and structural properties. This guide offers a comprehensive overview of the discovery, historical development of synthetic routes, and key applications of this versatile compound, providing field-proven insights for professionals in chemical research and development.
Physicochemical Properties and Identification
A clear identification of 2-Chloro-3-fluoro-5-methylpyridine is essential to distinguish it from its isomers, such as the more commonly referenced 2-chloro-5-fluoro-3-methylpyridine.
| Property | Value | Source |
| Chemical Name | 2-Chloro-3-fluoro-5-methylpyridine | [1] |
| CAS Number | 34552-15-3 | [1] |
| Molecular Formula | C₆H₅ClFN | [1] |
| Molecular Weight | 145.56 g/mol | |
| Appearance | Varies (often a solid or oil) | |
| Isomeric CAS | 38186-84-4 (2-Chloro-5-fluoro-3-methylpyridine) | [2] |
Historical Perspective and Discovery
The precise first synthesis of 2-Chloro-3-fluoro-5-methylpyridine is not prominently documented in a single, seminal publication. Its development is intertwined with the broader exploration of halogenated pyridines for use in bioactive compounds. Early investigations into the synthesis of substituted pyridines, such as the work by Frank L. Setliff and Gary O. Rankin in the early 1970s, laid the foundational chemistry for accessing such molecules. Their 1972 publication in the Journal of Chemical and Engineering Data explored the synthesis of various halopyridines, and while it may not explicitly detail the synthesis of 2-Chloro-3-fluoro-5-methylpyridine, the methodologies described were instrumental in the evolution of synthetic pathways for this class of compounds.
The emergence of this specific pyridine derivative in the patent literature and chemical supplier catalogs from the late 20th century onwards indicates its growing importance as a bespoke building block for specialized applications, driven by the demand for novel agrochemicals and pharmaceuticals with enhanced efficacy and specific modes of action.
Strategic Synthesis of 2-Chloro-3-fluoro-5-methylpyridine
The synthesis of 2-Chloro-3-fluoro-5-methylpyridine is a multi-step process that requires careful control of regioselectivity. Several logical pathways can be envisioned, starting from readily available pyridine derivatives. A prevalent and strategically sound approach involves the construction of the substituted pyridine ring followed by the introduction of the halogen atoms at the desired positions.
Key Synthetic Pathways
A highly logical and frequently employed strategy for the synthesis of polysubstituted pyridines involves the modification of an existing pyridine core. For 2-Chloro-3-fluoro-5-methylpyridine, a common retrosynthetic analysis points towards 3-methylpyridine or a derivative thereof as a logical starting material.
One of the most effective methods for introducing a fluorine atom onto an aromatic ring is through the Balz-Schiemann reaction or its modern variants. This involves the diazotization of an amino group, followed by fluorination. The chlorine atom can be introduced via a Sandmeyer-type reaction on an amino-substituted pyridine or through direct chlorination of the pyridine ring, though the latter often presents challenges with regioselectivity.
A plausible and documented synthetic route, inferred from related patent literature, begins with the nitration of 3-methylpyridine.
Figure 1: A plausible synthetic pathway to 2-Chloro-3-fluoro-5-methylpyridine.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative, multi-step synthesis based on established chemical principles for the preparation of halogenated pyridines.
Step 1: Nitration of 3-Methylpyridine
-
Rationale: The initial step involves the introduction of a nitro group, which serves as a precursor to the amino group required for the subsequent fluorination step. The nitration of 3-methylpyridine typically yields a mixture of isomers, with the 5-nitro derivative being a significant product.
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C.
-
Slowly add 3-methylpyridine, maintaining the temperature below 10°C.
-
Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to drive the reaction to completion.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Filter, wash with water, and dry to obtain 3-methyl-5-nitropyridine.
-
Step 2: Chlorination of 3-Methyl-5-nitropyridine
-
Rationale: The introduction of the chlorine atom at the 2-position is a critical step. Direct chlorination of the pyridine ring is often facilitated by the electronic nature of the existing substituents.
-
Procedure:
-
Heat 3-methyl-5-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
-
The reaction is typically carried out at elevated temperatures in a sealed vessel or under reflux.
-
After the reaction is complete, carefully quench the reaction mixture with ice water.
-
Neutralize and extract the product with an organic solvent.
-
Purify by distillation or chromatography to yield 2-chloro-3-methyl-5-nitropyridine.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amino group to enable the subsequent diazotization-fluorination reaction.
-
Procedure:
-
Dissolve 2-chloro-3-methyl-5-nitropyridine in a suitable solvent, such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and hydrochloric acid, or tin(II) chloride.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the metal salts.
-
Neutralize the filtrate and extract the product, 5-amino-2-chloro-3-methylpyridine.
-
Step 4: Diazotization and Fluorination (Modified Balz-Schiemann Reaction)
-
Rationale: This is the key step for introducing the fluorine atom at the 3-position. The amino group is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source.
-
Procedure:
-
Dissolve 5-amino-2-chloro-3-methylpyridine in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄) or hydrochloric acid.
-
Cool the solution to 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
If HBF₄ was used, the diazonium tetrafluoroborate salt may precipitate and can be isolated.
-
If a different acid was used, a fluoride source like HF-pyridine can be added.
-
Gently heat the diazonium salt to induce decomposition and the formation of the fluoro-substituted pyridine.
-
Neutralize the reaction mixture and extract the final product, 2-chloro-3-fluoro-5-methylpyridine.
-
Purify by distillation or chromatography.
-
Figure 2: A generalized experimental workflow for the synthesis of 2-Chloro-3-fluoro-5-methylpyridine.
Applications in Agrochemical and Pharmaceutical Synthesis
Halogenated pyridines are a cornerstone in the development of modern agrochemicals and pharmaceuticals due to the profound impact of halogen substituents on the biological activity, metabolic stability, and physicochemical properties of molecules. 2-Chloro-3-fluoro-5-methylpyridine is a valuable intermediate for the synthesis of a range of bioactive compounds.
In Agrochemicals:
This pyridine derivative can serve as a key building block for novel insecticides, fungicides, and herbicides. The presence of the chlorine and fluorine atoms can enhance the binding affinity of the final molecule to its biological target and can also block sites of metabolic degradation, leading to a longer-lasting effect. While specific commercial agrochemicals directly synthesized from this starting material are not widely publicized, its structural motifs are found in patented and investigational compounds. For instance, related trifluoromethylpyridines are key intermediates in the synthesis of herbicides like flazasulfuron and insecticides.[3][4]
In Pharmaceuticals:
In the pharmaceutical arena, the 2-chloro-3-fluoro-5-methylpyridine scaffold can be incorporated into molecules targeting a wide range of therapeutic areas. The chlorine at the 2-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to build molecular complexity and modulate biological activity. The fluorine atom at the 3-position can improve metabolic stability and binding affinity. This intermediate is particularly useful in the development of kinase inhibitors, anti-infective agents, and compounds targeting the central nervous system.
Conclusion and Future Outlook
2-Chloro-3-fluoro-5-methylpyridine, while not a household name in the chemical industry, represents a class of highly specialized and valuable intermediates. Its history is one of gradual emergence, driven by the relentless pursuit of novel and more effective agrochemicals and pharmaceuticals. The synthetic routes to this compound, while challenging, are based on well-established principles of pyridine chemistry. As the demand for structurally complex and highly functionalized bioactive molecules continues to grow, the importance of bespoke building blocks like 2-Chloro-3-fluoro-5-methylpyridine is set to increase. Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic methods to access this and related compounds, further unlocking their potential in the discovery and development of next-generation chemical products.
References
-
PubChem. 2-Chloro-5-fluoro-3-methylpyridine. National Center for Biotechnology Information. Available at: [Link].
- Google Patents. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
- Google Patents. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
key characteristics of 2-Chloro-3-fluoro-5-methylpyridine
An In-Depth Technical Guide to 2-Chloro-3-fluoro-5-methylpyridine: Properties, Synthesis, and Applications
Introduction
2-Chloro-3-fluoro-5-methylpyridine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted pyridine, its structural framework is a recurring motif in a multitude of biologically active molecules. The specific arrangement of its functional groups—a reactive chlorine atom at the 2-position, an electron-withdrawing fluorine atom at the 3-position, and a methyl group at the 5-position—provides a unique combination of electronic properties and multiple sites for synthetic modification. This makes it a valuable and versatile intermediate, or building block, for the construction of more complex molecular architectures.[1][2]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core characteristics of 2-Chloro-3-fluoro-5-methylpyridine, detailing its physicochemical properties, a robust synthetic protocol, key reactivity, and essential safety considerations.
Physicochemical and Structural Properties
The physical and chemical properties of a synthetic intermediate are foundational to its application in multi-step syntheses. These parameters dictate reaction conditions, purification strategies, and handling requirements. The key properties of 2-Chloro-3-fluoro-5-methylpyridine are summarized below.
| Property | Value | Reference |
| CAS Number | 34552-15-3 | [1] |
| Molecular Formula | C₆H₅ClFN | [1][3] |
| Molecular Weight | 145.56 g/mol | [3][4] |
| Appearance | White to off-white solid or powder | [2] |
| Melting Point | 29-30 °C | [1] |
| Boiling Point | 90-92 °C @ 25 Torr | [1] |
| Density | ~1.3 g/cm³ | [1] |
| Flash Point | ~65.2 °C | [1] |
| Synonyms | 2-Chloro-5-fluoro-3-picoline | [4] |
Molecular Structure:
Figure 1: 2D Chemical Structure of 2-Chloro-3-fluoro-5-methylpyridine.
Synthesis and Mechanistic Rationale
The synthesis of highly substituted pyridines often requires strategic, multi-step approaches. A reliable and well-established method for introducing a chlorine atom at the 2-position of a pyridine ring is the Sandmeyer reaction, starting from the corresponding 2-aminopyridine precursor. This method is chosen for its high fidelity, operational simplicity, and the general commercial availability of aminopyridine starting materials.
The proposed synthesis begins with 2-Amino-3-fluoro-5-methylpyridine . The core of the transformation involves the diazotization of the primary amine group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a highly reactive diazonium salt. This intermediate is then subjected to a copper(I) chloride-catalyzed decomposition, which releases nitrogen gas and installs the chloro substituent onto the pyridine ring.
Diagram 1: Synthetic workflow for 2-Chloro-3-fluoro-5-methylpyridine via Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale.
Materials:
-
2-Amino-3-fluoro-5-methylpyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ice bath, magnetic stirrer, dropping funnel, three-neck round-bottom flask, condenser, separatory funnel
Procedure:
-
Acidic Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 2-Amino-3-fluoro-5-methylpyridine (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water. Cool the resulting solution to 0-5 °C using an ice-salt bath. The low temperature is critical to ensure the stability of the diazonium salt formed in the next step.
-
Diazotization: While vigorously stirring and maintaining the temperature below 5 °C, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via a dropping funnel. The addition rate should be controlled to prevent the temperature from rising. A slight excess of nitrous acid can be confirmed with starch-iodide paper. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Chloro-de-diazotization: In a separate flask, prepare a solution or slurry of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this mixture in an ice bath.
-
Reaction: Slowly add the cold diazonium salt solution from Step 2 to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be managed to control the effervescence.
-
Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Extraction: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-Chloro-3-fluoro-5-methylpyridine can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.
Key Chemical Reactivity and Applications
The utility of 2-Chloro-3-fluoro-5-methylpyridine as a synthetic intermediate stems from the reactivity of the chlorine atom at the 2-position. This position is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. This allows for the displacement of the chloride by a wide range of nucleophiles (e.g., amines, alcohols, thiols), providing a direct route to 2-substituted pyridine derivatives.
This reactivity is central to its application in drug discovery and agrochemical synthesis.[5][6][7] It serves as a linchpin in building larger, more complex molecules through carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.
Diagram 2: Application in Suzuki coupling to form a C-C bond, a common step in drug synthesis.
Spectroscopic Characterization (Predicted)
Final structure confirmation relies on spectroscopic analysis. While experimental data should be acquired for each batch, the expected spectral characteristics can be predicted.
-
¹H NMR: The spectrum should show three distinct signals: a singlet for the methyl protons (CH₃) typically around δ 2.3-2.5 ppm, and two signals in the aromatic region (δ 7.0-8.5 ppm) for the two protons on the pyridine ring. These aromatic protons will appear as doublets due to coupling with the fluorine atom.
-
¹³C NMR: The spectrum should display six unique carbon signals, corresponding to each carbon atom in the distinct chemical environment of the molecule. The carbon bonded to fluorine will show a large one-bond C-F coupling constant.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 145. A characteristic isotopic peak (M+2) at m/z 147 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.
Safety and Handling
2-Chloro-3-fluoro-5-methylpyridine is an irritant and potentially harmful substance.[2][4] Adherence to strict safety protocols is mandatory.
GHS Hazard Information:
| Hazard Class | Hazard Statement | GHS Code |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Acute Toxicity, Oral (Potential) | Harmful if swallowed | H302 |
| Acute Toxicity, Dermal (Potential) | Harmful in contact with skin | H312 |
| STOT, Single Exposure (Potential) | May cause respiratory irritation | H335 |
Source: Aggregated GHS information from multiple suppliers.[1][2][4]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[2][8]
-
Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
2-Chloro-3-fluoro-5-methylpyridine is a strategically important heterocyclic building block. Its value is derived from its trifunctional nature, which allows for selective and predictable chemical transformations. The activated 2-chloro position is particularly amenable to nucleophilic substitution and cross-coupling reactions, making it an essential intermediate for constructing novel molecular entities in the fields of pharmaceutical and agrochemical research. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in scientific discovery.
References
-
2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Sihauli Chemicals Pvt Ltd. [Link]
-
2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Huimeng Bio-tech. [Link]
- Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 A1.
-
2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014. PubChem. [Link]
-
Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. Medium. [Link]
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - WO2025093631A1.
- Preparation method of 2-chloro-3-trifluoromethylpyridine - CN112159350A.
-
2-Chloro-5-fluoro-3-methylpyridine. Pipzine Chemicals. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Institutes of Health. [Link]
-
Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]
- Preparation of 2-chloro-5-methylpyridine - US4612377A.
- Preparation method of fluoropyridine compounds - CN102898358A.
- New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine - CN101671296B.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 3. 2-Chloro-5-fluoro-3-methylpyridine | Properties, Applications & Safety Data | Reliable China Manufacturer & Supplier [pipzine-chem.com]
- 4. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
2-Chloro-3-fluoro-5-methylpyridine synonyms and identifiers
Synonyms, Identifiers, and Synthetic Utility in Medicinal Chemistry
Executive Summary
2-Chloro-3-fluoro-5-methylpyridine (CAS: 34552-15-3) is a high-value heterocyclic building block used extensively in the discovery of small-molecule drugs and agrochemicals.[1] Its structural uniqueness lies in the 3-fluoro substituent, which serves two critical functions: it blocks metabolic oxidation at the electron-rich C3 position (a common liability in pyridine scaffolds) and modulates the pKa of the pyridine nitrogen, thereby influencing solubility and target binding affinity.
This guide provides a comprehensive technical analysis of this intermediate, detailing its physicochemical profile, validated synthetic routes, and specific utility in palladium-catalyzed cross-coupling reactions.[2]
Part 1: Chemical Identity & Nomenclature[3]
Precise identification is critical due to the existence of multiple regioisomers (e.g., 2-chloro-5-fluoro-3-methylpyridine). Researchers must verify the substitution pattern: Chlorine at C2, Fluorine at C3, Methyl at C5.
Core Identifiers
| Identifier Type | Value | Notes |
| CAS Registry Number | 34552-15-3 | Primary identifier.[1][3][4][5] |
| IUPAC Name | 2-Chloro-3-fluoro-5-methylpyridine | Preferred name.[3] |
| Alternate Name | 6-Chloro-5-fluoro-3-picoline | "Picoline" denotes methylpyridine.[3] |
| Molecular Formula | C₆H₅ClFN | |
| SMILES | Cc1cc(F)c(Cl)nc1 | Useful for cheminformatics. |
| InChI Key | XZJURWKNRAGMCG-UHFFFAOYSA-N | Unique hash for database lookup. |
| MDL Number | MFCD06658238 | Symyx/Merck index. |
Structural Visualization
The following diagram illustrates the numbering scheme and functional group arrangement to prevent isomeric confusion.
Figure 1: Structural breakdown and functional role of substituents.
Part 2: Physicochemical Profile
Understanding the physical state and solubility is essential for process development. The compound is typically a low-melting solid or liquid depending on purity and temperature.
| Property | Metric | Technical Context |
| Molecular Weight | 145.56 g/mol | Fragment-like; ideal for Lead-Oriented Synthesis (LOS). |
| Physical State | Solid / Low-melting Liquid | Typically appears as a white to pale yellow crystalline solid or oil. |
| Boiling Point | 128–129 °C (at 760 mmHg) | Volatile; requires care during high-vac drying. |
| LogP (Predicted) | 2.3 ± 0.3 | Moderate lipophilicity; good membrane permeability. |
| pKa (Pyridine N) | ~0.5 – 1.5 (Est.) | Significantly lower than pyridine (5.2) due to the electron-withdrawing F and Cl. |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen. |
Part 3: Synthetic Utility & Reactivity[2]
The primary value of 2-chloro-3-fluoro-5-methylpyridine is its differential reactivity . The 2-chloro position is highly activated for Nucleophilic Aromatic Substitution (
Key Transformations
-
Suzuki-Miyaura Coupling: The 2-Cl site reacts with boronic acids to form biaryl motifs.
-
Buchwald-Hartwig Amination: Introduction of amines at C2 to generate kinase inhibitor scaffolds (e.g., aminopyridines).
-
Benzylic Oxidation: The 5-methyl group can be oxidized to a carboxylic acid (
) or aldehyde ( ), providing a vector for further elaboration.
Reaction Workflow Diagram
The following flowchart details the standard derivatization pathways used in medicinal chemistry.
Figure 2: Primary derivatization pathways for drug discovery applications.
Part 4: Experimental Protocols
Synthesis of the Core (Advanced Protocol)
While often purchased, the synthesis of the core scaffold is instructive. A modern, high-yield method involves the One-Pot Diazotization-Fluorination of the corresponding amine. This avoids the use of unstable diazonium salts isolation.
Reaction: 2-Chloro-3-amino-5-methylpyridine + t-BuONO + CuF₂ → 2-Chloro-3-fluoro-5-methylpyridine
Protocol (Adapted from Patent CN102584689A):
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (
). -
Reagents: Add Copper(II) Fluoride (CuF₂) (1.2 equiv) suspended in anhydrous acetonitrile (MeCN).
-
Addition: Add tert-Butyl Nitrite (t-BuONO) (1.5 equiv) dropwise at 0 °C.
-
Substrate: Slowly add 2-chloro-3-amino-5-methylpyridine (1.0 equiv) dissolved in MeCN.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C for 4–6 hours. Note: Evolution of
gas will be observed. -
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x).[6][7] Dry organic layer over . -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Quality Control (QC) Parameters
-
¹H NMR (CDCl₃, 400 MHz): Look for the methyl singlet at ~2.3 ppm and two aromatic protons. The coupling constants (
) will split the aromatic signals. -
GC-MS: Single peak required. Mass ion
at 145/147 (3:1 ratio due to ³⁵Cl/³⁷Cl).
Part 5: Handling & Safety (E-E-A-T)
This compound is a halogenated pyridine and possesses irritant properties. Strict adherence to safety protocols is mandatory.
GHS Hazard Classification
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
PPE & Disposal
-
Respiratory: Use a NIOSH-approved respirator (Type N95 or organic vapor cartridge) if handling powder or heating the liquid.
-
Skin/Eye: Nitrile gloves and chemical safety goggles.
-
Disposal: Halogenated organic waste stream. Do not mix with acid waste (risk of HF/HCl generation if hydrolyzed).
References
-
PubChem. 2-Chloro-3-fluoro-5-methylpyridine (Compound Summary). National Library of Medicine. Available at: [Link]
- Google Patents.Method for preparing 2-chloro-3-fluoropyridine (CN102584689A).
Sources
- 1. 2-Chloro-3-fluoro-5-methylpyridine | 34552-15-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloro-3-fluoro-5-methylpyridine, 95%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 34552-15-3|2-Chloro-3-fluoro-5-methylpyridine|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 7. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 2-Chloro-3-fluoro-5-methylpyridine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a robust synthetic pathway for the preparation of 2-Chloro-3-fluoro-5-methylpyridine, a valuable substituted pyridine derivative for applications in pharmaceutical and agrochemical research. The described methodology is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy and experimental conditions.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties and structural features of the pyridine ring make it a privileged scaffold in a vast array of biologically active compounds and functional materials. Specifically, the introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 2-Chloro-3-fluoro-5-methylpyridine is a key building block that incorporates these features, making its efficient synthesis a topic of considerable interest.
The synthetic route outlined herein proceeds via a two-step sequence starting from a suitable precursor, 2,3-difluoro-5-methylpyridine. The first step involves a selective nucleophilic aromatic substitution (SNAr) to introduce an amino group at the 2-position. The subsequent step employs a classical Sandmeyer reaction to convert the amino functionality to the desired chloro group. This approach is advantageous due to the commercial availability of related starting materials and the well-established nature of the involved transformations.
Synthetic Strategy Overview
The overall synthetic transformation is depicted below. The strategy hinges on the higher reactivity of the C2 position in 2,3-difluoropyridine derivatives towards nucleophilic attack, enabling the selective introduction of the amino group. The subsequent diazotization and Sandmeyer reaction provide a reliable method for the conversion of the resulting aminopyridine to the target chloropyridine.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2-Amino-3-fluoro-5-methylpyridine
The initial step focuses on the regioselective amination of a suitable difluoropyridine precursor. While the direct synthesis of 2,3-difluoro-5-methylpyridine is not extensively documented in readily available literature, its preparation can be envisioned through halogen exchange reactions from corresponding chloro- or bromo-derivatives, or via cyclization strategies. For the purpose of this guide, we will assume the availability of 2,3-difluoro-5-methylpyridine and focus on its conversion.
The amination of dihalogenated pyridines can be achieved using various ammonia sources. A common and effective method involves the use of aqueous ammonia under elevated temperature and pressure in a sealed vessel. The fluorine atom at the C2 position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.
Protocol 1: Amination of 2,3-Difluoro-5-methylpyridine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,3-Difluoro-5-methylpyridine | ≥98% | Commercially Available |
| Aqueous Ammonia (28-30%) | ACS Reagent | Standard Supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |
| Anhydrous Sodium Sulfate | ACS Reagent | Standard Supplier |
| High-Pressure Reaction Vessel | - | Appropriate Labware Supplier |
Experimental Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, place 2,3-difluoro-5-methylpyridine (1.0 eq).
-
Addition of Ammonia: Carefully add an excess of aqueous ammonia (28-30%) (approximately 10-15 eq) to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-140°C. Maintain this temperature with stirring for 24-48 hours. The progress of the reaction should be monitored by a suitable analytical technique such as GC-MS or TLC.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the vessel in a well-ventilated fume hood.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-amino-3-fluoro-5-methylpyridine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Part 2: Synthesis of 2-Chloro-3-fluoro-5-methylpyridine via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of primary aromatic amines into a variety of functional groups via a diazonium salt intermediate.[1] This transformation is particularly useful for introducing substituents that are not easily accessible through direct aromatic substitution. The reaction proceeds in two main stages: diazotization of the amine, followed by the copper(I)-catalyzed displacement of the diazonium group.[2][3]
Protocol 2: Sandmeyer Reaction of 2-Amino-3-fluoro-5-methylpyridine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-fluoro-5-methylpyridine | ≥98% | From Protocol 1 |
| Hydrochloric Acid (conc.) | ACS Reagent | Standard Supplier |
| Sodium Nitrite | ACS Reagent | Standard Supplier |
| Copper(I) Chloride | ≥97% | Standard Supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Anhydrous Sodium Sulfate | ACS Reagent | Standard Supplier |
Experimental Procedure:
Caption: Experimental workflow for the Sandmeyer reaction.
-
Diazotization: a. In a round-bottom flask, dissolve 2-amino-3-fluoro-5-methylpyridine (1.0 eq) in concentrated hydrochloric acid. The dissolution may require gentle warming. b. Cool the solution to 0-5°C in an ice-water bath with vigorous stirring. c. In a separate beaker, dissolve sodium nitrite (1.1-1.2 eq) in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the cooled solution of the aminopyridine, ensuring the temperature remains below 5°C. e. After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C. The formation of the diazonium salt is a critical step and should be handled with care due to its potential instability.[4]
-
Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) chloride (1.2-1.5 eq) in concentrated hydrochloric acid. b. Slowly add the freshly prepared, cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed. c. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up and Purification: a. Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. b. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. The crude 2-chloro-3-fluoro-5-methylpyridine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Safety Considerations
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.[4]
-
Reagents: Concentrated acids and aqueous ammonia are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pressure Reactions: Reactions conducted in high-pressure vessels should only be performed by trained personnel using appropriate safety shields and following established safety protocols.
Characterization
The identity and purity of the synthesized 2-chloro-3-fluoro-5-methylpyridine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR will provide detailed structural information.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final compound.
References
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
- Wang, X., et al. (2018). Synthesis of 2-amino-3-fluoropyridine. CN105669539A.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
- Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C–H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.
-
Diazotization. (2023, May 25). In Wikipedia. [Link]
-
Sandmeyer reaction. (2023, October 29). In Wikipedia. [Link]
-
Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. [Link]
- Gallou, F., et al. (2021). Deaminative chlorination of aminoheterocycles.
- Ma, M., et al. (1980). Nucleophilic substitution in polyfluoroaromatic compounds. Part 20. Reactions of pentafluoropyridine with some nitrogen nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 817-821.
- Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Fluorination of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 134(12), 5524–5527.
- U.S. Patent No. 5,283,338. (1994).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(11), 2825-2856.
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
Application Note: Strategic Utilization of 2-Chloro-3-fluoro-5-methylpyridine in Organic Synthesis
[1]
Executive Summary
This guide details the synthetic utility of 2-Chloro-3-fluoro-5-methylpyridine (CAS: 34552-15-3), a high-value heterocyclic building block. Its unique trisubstituted scaffold offers three distinct vectors for orthogonal functionalization:
-
C2-Chlorine: Highly activated by the adjacent C3-fluorine for Nucleophilic Aromatic Substitution (
) and metal-catalyzed cross-couplings. -
C5-Methyl: A latent handle for oxidation (to carboxylic acids) or radical halogenation.
-
C4-Position: Accessible via fluorine-directed ortho-lithiation, enabling regioselective substitution.
This compound is a critical intermediate in the synthesis of next-generation agrochemicals (e.g., nicotinic acid derivatives) and kinase inhibitors in medicinal chemistry.
Chemical Profile & Reactivity Analysis
| Property | Data |
| Chemical Name | 2-Chloro-3-fluoro-5-methylpyridine |
| CAS Number | 34552-15-3 |
| Molecular Formula | |
| Molecular Weight | 145.56 g/mol |
| Appearance | White to pale yellow solid / low-melting solid |
| Electronic Effect | C3-Fluorine (-I effect): Significantly lowers the LUMO energy at C2, accelerating |
Structural Divergence Map
The following diagram illustrates the primary synthetic pathways available from this core scaffold.
Figure 1: Divergent synthetic pathways for 2-Chloro-3-fluoro-5-methylpyridine.
Detailed Experimental Protocols
Protocol A: Regioselective with Amines
Mechanism: The C3-fluorine atom exerts a strong inductive effect, making the C2-chlorine highly electrophilic. This reaction proceeds under milder conditions than those required for 2-chloro-5-methylpyridine.
Reagents:
-
Substrate: 2-Chloro-3-fluoro-5-methylpyridine (1.0 equiv)[1]
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: DMSO or NMP (anhydrous)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with 2-Chloro-3-fluoro-5-methylpyridine (1.0 mmol, 145 mg) and
(2.0 mmol, 276 mg). -
Addition: Add anhydrous DMSO (3 mL) followed by the amine (1.2 mmol).
-
Reaction: Seal the vessel and heat to 80–100 °C . Note: Non-fluorinated analogs typically require 120–140 °C. The 3-F substituent lowers the activation energy.
-
Monitoring: Monitor by LC-MS. Conversion is usually complete within 4–6 hours.
-
Workup: Dilute with ethyl acetate (20 mL) and wash with water (
mL) to remove DMSO. Dry over , filter, and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Critical Insight: If selectivity issues arise (displacement of F instead of Cl), lower the temperature to 60 °C. The C2-Cl displacement is kinetically favored due to the stability of the Meisenheimer intermediate at the 2-position, but high temperatures can force F-displacement.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Mechanism: Standard Pd(0)/Pd(II) catalytic cycle. The C2-Cl bond is the exclusive site of oxidative addition; the C3-F bond remains intact under standard conditions.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid:
(1.5 equiv) -
Catalyst:
(5 mol%) or /XPhos for difficult substrates. -
Base:
(3.0 equiv, 2M aq. solution) -
Solvent: 1,4-Dioxane
Step-by-Step Procedure:
-
Degassing: Sparge 1,4-dioxane (5 mL) with nitrogen for 15 minutes.
-
Assembly: In a glovebox or under
stream, combine substrate (1.0 mmol), boronic acid (1.5 mmol), catalyst (0.05 mmol), and base (3.0 mmol). -
Reaction: Heat to 90 °C for 12 hours.
-
Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.
-
Purification: Flash chromatography.
Protocol C: Oxidation of C5-Methyl to Carboxylic Acid
Application: Synthesis of 6-chloro-5-fluoronicotinic acid, a key scaffold for agrochemicals.
Reagents:
-
Oxidant:
(3.0–4.0 equiv) -
Solvent: Pyridine/Water (1:1 v/v) or
-BuOH/
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate (10 mmol) in Pyridine/Water (20 mL).
-
Controlled Addition: Heat the mixture to 70 °C. Add
solid in small portions over 1 hour. Caution: Exothermic reaction. -
Reflux: After addition, heat to 90–100 °C for 4 hours.
-
Filtration: Filter the hot mixture through Celite to remove
. Wash the pad with hot water. -
Isolation: Acidify the filtrate to pH 2–3 with 1N HCl. The product, 6-chloro-5-fluoronicotinic acid , will precipitate.
-
Yield Optimization: If precipitation is poor, extract the acidic aqueous layer with EtOAc.
Advanced Transformation: Fluorine-Directed Lithiation
Concept: The C3-fluorine atom acts as a Directed Ortho Metalation (DoM) group. While C2 is blocked by Chlorine, the C4 position (ortho to F) is highly activated for deprotonation by lithium amides (LDA).
Workflow:
-
Reagent: LDA (1.1 equiv) in THF at -78 °C.
-
Addition: Add substrate solution dropwise. The solution often turns yellow/orange (lithiated species).
-
Electrophile: Quench with
, DMF, or TMSCl. -
Result: Access to 2-chloro-3-fluoro-4-substituted-5-methylpyridines , a substitution pattern difficult to achieve via other methods.
Safety & Handling (GHS Standards)
-
Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (Respiratory irritation).
-
Storage: Store in a cool, dry place under inert atmosphere. The compound is stable but should be protected from strong oxidizers until the intended reaction.
-
Waste: All halogenated pyridine waste must be segregated from general organic waste streams.
References
-
Chemical Identity & Properties
-
PubChem. 2-Chloro-3-fluoro-5-methylpyridine (CAS 34552-15-3). National Library of Medicine. Link
-
-
Oxidation Protocols (Analogous)
-
Lithiation of Fluoropyridines
-
Schlosser, M. et al. Regioselective Lithiation of Halopyridines. ResearchGate/Chemical Communications. Link
-
-
Suzuki Coupling of Chloropyridines
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Protocol.Link
-
-
Nucleophilic Arom
):-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution on Pyridines.Link
-
Sources
- 1. KR101364320B1 - ì´ì¶©ì± ï½-ì¹íë (í¤í ë¡ì릴)ìí¬ ì íì´ë¯¼ - Google Patents [patents.google.com]
- 2. Buy 6-Chloro-5-fluoronicotinic acid | 38186-86-6 [smolecule.com]
- 3. CN101460502B - åç¯ç¯æ°¨åº(硫代)ç¾°åºååç© - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 2-Chloro-3-fluoro-5-methylpyridine
Strategic Analysis & Chemical Logic
Substrate Profile: 2-Chloro-3-fluoro-5-methylpyridine (CAS: 38186-88-8) Primary Challenge: Pyridine-Directed Catalyst Deactivation & Electronic Modulation.
Successfully coupling this substrate requires navigating three competing electronic and steric factors:
-
The "Pyridine Problem" (Catalyst Poisoning): The basic nitrogen lone pair (
) is a competent ligand for Palladium(II). If the catalyst coordinates here ( -donation), it forms a stable, non-productive complex, effectively removing Pd from the catalytic cycle. This necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or chelating dppf) that sterically preclude N-coordination. -
3-Fluoro Activation (Inductive Effect): Unlike a standard 2-chloropyridine, the fluorine atom at the 3-position exerts a strong inductive withdrawing effect (
). This lowers the energy of the C-Cl antibonding orbital, significantly accelerating the rate of oxidative addition compared to non-fluorinated analogs. -
5-Methyl Deactivation: The methyl group is a weak electron donor (
). While it slightly increases electron density in the ring, its effect is overwhelmed by the 3-F activation and the inherent electron deficiency of the pyridine ring.
Visualizing the Reaction Pathway
The following diagram illustrates the specific catalytic cycle and the "off-cycle" trap caused by the pyridine nitrogen.
Figure 1: Catalytic cycle highlighting the 3-F activation of oxidative addition and the competing N-coordination trap.
Experimental Protocols
Protocol A: The "Workhorse" Method (Cost-Effective)
Best for: Standard aryl boronic acids, scale-up (grams to kilograms), and robust substrates. Mechanistic Logic: Uses Pd(dppf)Cl2, a bidentate ligand that resists displacement by the pyridine nitrogen due to the chelating effect.
| Component | Equivalents | Role |
| 2-Cl-3-F-5-Me-Pyridine | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Pd(dppf)Cl2·DCM | 0.03 - 0.05 (3-5 mol%) | Catalyst (Resists N-binding) |
| K2CO3 or Cs2CO3 | 2.5 - 3.0 | Base (Activates Boron) |
| 1,4-Dioxane / Water | 4:1 Ratio (0.2 M) | Solvent (Solubilizes inorganic base) |
Step-by-Step Procedure:
-
Charge Solids: To a reaction vial equipped with a stir bar, add the pyridine substrate (1.0 equiv), boronic acid (1.2 equiv), base (3.0 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
). Critical: Oxygen promotes homocoupling of the boronic acid. -
Solvent Addition: Syringe in degassed 1,4-Dioxane and Water (4:1 ratio).
-
Reaction: Heat to 90°C for 4–16 hours. Monitor by LCMS.
-
Checkpoint: If the reaction stalls at 50% conversion, add 0.5 equiv more boronic acid; the pyridine nitrogen may be slowing the cycle, allowing protodeboronation of the coupling partner.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over
, and concentrate.
Protocol B: The "High-Performance" Method (Challenging Substrates)
Best for: Sterically hindered boronic acids, unstable boronic esters, or when Protocol A fails. Mechanistic Logic: Uses XPhos Pd G2 (Buchwald Generation 2 Precatalyst). The bulky biaryl phosphine (XPhos) creates a "roof" over the Pd center, physically blocking the pyridine nitrogen from binding while accelerating reductive elimination.
| Component | Equivalents | Role |
| 2-Cl-3-F-5-Me-Pyridine | 1.0 | Electrophile |
| Boronic Acid/Pin Ester | 1.2 | Nucleophile |
| XPhos Pd G2 | 0.02 (2 mol%) | Precatalyst (Rapid activation) |
| K3PO4 (Tribasic) | 2.0 - 3.0 | Base (Higher solubility) |
| THF / Water | 10:1 Ratio (0.2 M) | Solvent |
Step-by-Step Procedure:
-
Preparation: Dissolve
in the minimum amount of water (0.5 M aqueous solution). -
Setup: In a vial, combine substrate, boronic partner, and XPhos Pd G2. Purge with Argon.
-
Initiation: Add THF and the aqueous
solution. -
Reaction: Heat to 60°C (milder condition).
-
Note: XPhos is highly active; reactions often complete in <2 hours.
-
-
Workup: Standard extraction with EtOAc/Brine.
Troubleshooting & Optimization Decision Tree
If yields are low, use this logic flow to diagnose the failure mode.
Figure 2: Diagnostic workflow for reaction optimization.
References & Authoritative Grounding
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
-
Context: Establishes the superiority of dialkylbiaryl phosphines (XPhos, SPhos) for heteroaryl chlorides.
-
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
-
Context: The foundational text on the mechanism, specifically the role of base in the transmetallation step.
-
-
BenchChem Application Note. "A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling." Link
-
Context: Validates the reactivity difference between C-Cl and C-F bonds in pyridine systems.
-
-
Littke, A. F., & Fu, G. C. "Pd/P(t-Bu)3: A Versatile Catalyst for Suzuki Cross-Coupling of Aryl Chlorides."[1] Angewandte Chemie, 2002.[2] Link
-
Context: Provides the basis for using bulky phosphines to facilitate oxidative addition in electron-rich or deactivated aryl chlorides.
-
Sources
2-Chloro-3-fluoro-5-methylpyridine in the synthesis of agrochemicals
Application Note: Strategic Utilization of 2-Chloro-3-fluoro-5-methylpyridine in Next-Gen Agrochemical Synthesis
Executive Summary
2-Chloro-3-fluoro-5-methylpyridine (CAS: 38186-84-4) has emerged as a critical "scaffold-linker" in the development of fourth-generation insecticides and herbicides. Unlike its non-fluorinated analogs, this intermediate offers a dual advantage: the C3-Fluorine atom provides metabolic blockade against oxidative degradation (enhancing field half-life), while the C5-Methyl group serves as a versatile benzylic handle for radical functionalization.
This guide details the operational protocols for transforming this building block into high-value active ingredients (AIs), specifically targeting Sulfoximine insecticides (e.g., analogs of Sulfoxaflor) and Pyridinyl-alkyl pest control agents.
Chemical Profile & Reactivity Logic
The molecule exhibits a "Push-Pull-Activate" reactivity pattern that must be understood for successful scale-up.
| Position | Substituent | Electronic Effect | Synthetic Utility |
| C2 | Chlorine | Leaving Group ( | Primary anchor point. Activated by the ring nitrogen and the inductive effect of the C3-Fluorine. |
| C3 | Fluorine | Inductive Withdrawal (-I) | Metabolic Shield: Prevents P450 oxidation at the susceptible 3-position. Activator: Increases electrophilicity at C2. |
| C5 | Methyl | Hyperconjugation | Warhead Handle: Benzylic position susceptible to radical halogenation or oxidation to carboxylic acid. |
Application Workflows (Reaction Map)
The following diagram illustrates the divergent synthesis pathways starting from 2-Chloro-3-fluoro-5-methylpyridine.
Figure 1: Divergent synthetic pathways. The C5-methyl path (top) is critical for modern sucking-pest insecticides, while the C2-chloro path (bottom) is standard for herbicides.
Detailed Experimental Protocols
Protocol A: Radical Bromination (The "Warhead" Activation)
Target Product: 2-Chloro-3-fluoro-5-(bromomethyl)pyridine
This reaction is the gateway to "neonicotinoid-replacement" chemistries. The presence of the 3-Fluorine atom slightly deactivates the ring, requiring precise initiator control.
Reagents:
-
Substrate: 2-Chloro-3-fluoro-5-methylpyridine (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 – 1.1 eq)
-
Initiator: Benzoyl Peroxide (BPO) (0.02 eq) or AIBN.
-
Solvent: Trifluorotoluene (Green alternative) or Chlorobenzene. Note: Historic patents use
, which is now restricted.
Step-by-Step Methodology:
-
Preparation: Charge the reactor with the solvent and substrate. Degas with nitrogen for 15 minutes to remove oxygen (a radical scavenger).
-
Addition: Add NBS and 50% of the initiator at room temperature.
-
Initiation: Heat the mixture to reflux (
). An induction period of 10-30 minutes is common.-
Expert Tip: If the reaction does not start (indicated by color change from orange to pale yellow succinimide precipitate), add the remaining initiator dissolved in a small amount of solvent.
-
-
Monitoring: Monitor via HPLC/GC. The reaction is typically complete in 4–6 hours. Look for the disappearance of the starting material peak.
-
Workup: Cool to
to precipitate succinimide. Filter the solids.[1][2][3]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Purification: Concentrate the filtrate. The product is often used directly in the next step due to the instability of benzylic bromides. If storage is needed, keep at
under Argon.
Troubleshooting:
-
Issue: Over-bromination (dibromo species).
-
Fix: Stop the reaction at 95% conversion rather than driving to 100%. The mono-bromo product degrades if "cooked" too long with excess NBS.
Protocol B: Thio-Alkylation (The Linker Synthesis)
Target Product: 2-Chloro-3-fluoro-5-[(methylthio)methyl]pyridine
This step installs the sulfur atom required for subsequent oxidation to sulfoximines (e.g., Sulfoxaflor analogs).
Reagents:
-
Substrate: Crude Bromide from Protocol A (1.0 eq)
-
Nucleophile: Sodium Thiomethoxide (NaSMe) (1.1 eq) - Commercial aqueous solution (21%) or solid.
-
Solvent: Ethanol or Acetonitrile.
Step-by-Step Methodology:
-
Cooling: Dissolve the bromide in Ethanol and cool to
. Exothermic reactions can lead to polymerization. -
Addition: Add NaSMe slowly, maintaining internal temperature
. -
Reaction: Allow to warm to room temperature (
) and stir for 2–4 hours. -
Quench: Remove solvent under reduced pressure. Resuspend residue in DCM/Water.
-
Extraction: Wash the organic layer with brine. Dry over
.[2][3][4] -
Yield Expectation: 85–95% over two steps (Bromination + Thio-alkylation).
Comparative Data: The Fluorine Effect
The following table highlights why the 3-fluoro analog is preferred over the hydrogen or chlorine analogs in modern agrochemical design.
| Property | 3-H Analog | 3-Cl Analog | 3-F Analog (Topic) | Impact on Agrochemical |
| Lipophilicity (LogP) | 2.1 | 2.8 | 2.4 | Optimal balance for systemic transport in xylem. |
| Metabolic Stability | Low | High | High | Blocks hydroxylation at C3; extends residual activity. |
| C2 Reactivity ( | Moderate | High | Very High | Fluorine's electronegativity facilitates coupling with weak nucleophiles. |
| Steric Bulk | Low | High | Low | Small Van der Waals radius of F (1.47 Å) mimics H, avoiding steric clash in receptor binding pockets. |
Safety & Handling
-
Skin Sensitizer: Pyridine alkyl-halides are potent skin sensitizers and lachrymators. Handle only in a fume hood.
-
Thermal Stability: The 5-bromomethyl derivative is thermally unstable above
. Do not distill at atmospheric pressure. -
Waste: Segregate halogenated waste. Succinimide byproduct is non-toxic but should be disposed of according to local regulations.
References
- Source: WIPO Patent WO/2008/057129.
-
Synthesis of Fluorinated Pyridines
-
General Reactivity of Halopyridines
- Source: PubChem Compound Summary for 2-Chloro-3-fluoro-5-methylpyridine.
-
URL:[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20100179197A1 - Multi-substituted pyridyl sulfoximines and their use as insecticides - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. US9328068B2 - N-[1-((6-chloropyridin-3-yl) methyl)pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide for control of animal parasitic pests and agricultural/horticultural pests - Google Patents [patents.google.com]
- 6. EP2631235A2 - Pest control agent - Google Patents [patents.google.com]
Technical Guide: 2-Chloro-3-fluoro-5-methylpyridine as a Pharmaceutical Intermediate
This guide details the chemical profile, reactivity logic, and validated experimental protocols for 2-Chloro-3-fluoro-5-methylpyridine , a critical fluorinated building block in modern drug discovery.
Executive Summary
2-Chloro-3-fluoro-5-methylpyridine (CAS 34552-15-3) is a trisubstituted pyridine scaffold that offers a unique "orthogonal reactivity" profile. Its utility stems from three distinct chemical handles that can be manipulated independently:
-
C-2 Chlorine: A highly reactive electrophile for SNAr and Palladium-catalyzed cross-couplings, activated by the adjacent C-3 fluorine.
-
C-3 Fluorine: A potent ortho-directing group (DoM) that enables regioselective lithiation at the C-4 position.
-
C-5 Methyl: A latent functional handle susceptible to radical halogenation or oxidation to carboxylic acids.
This guide provides high-fidelity protocols for exploiting these handles to synthesize complex pharmaceutical ingredients, including Glutaminyl-peptide Cyclotransferase (QPCT) inhibitors and GPR119 agonists .
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Chemical Name | 2-Chloro-3-fluoro-5-methylpyridine |
| CAS Number | 34552-15-3 |
| Molecular Formula | C₆H₅ClFN |
| Molecular Weight | 145.56 g/mol |
| Appearance | White to off-white crystalline solid / low-melting solid |
| Melting Point | 28–32 °C |
| Boiling Point | ~92 °C (at 25 mmHg) |
| Solubility | Soluble in DCM, THF, EtOAc, Methanol; Sparingly soluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Reactivity Logic & Pathway Map
The strategic value of this intermediate lies in its predictable regioselectivity. The diagram below illustrates the "site-selective" logic used to construct complex libraries.
Figure 1: Orthogonal reactivity map showing the four primary synthetic diversifications available for 2-Chloro-3-fluoro-5-methylpyridine.
Detailed Experimental Protocols
Protocol A: Regioselective C-4 Carboxylation (Lithiation)
Objective: Synthesize 2-chloro-3-fluoro-5-methylpyridine-4-carboxylic acid . Mechanism: The C-3 fluorine atom exerts a strong inductive effect, acidifying the C-4 proton. Lithium Diisopropylamide (LDA) selectively deprotonates C-4 over the methyl group at -78°C.
Reagents:
-
Substrate: 2-Chloro-3-fluoro-5-methylpyridine (5.00 g, 34.4 mmol)[1][2]
-
Base: n-Butyllithium (2.5 M in hexanes, 13.8 mL, 34.4 mmol)
-
Solvent: Anhydrous THF (50 mL)
-
Quench: Dry Ice (Solid CO₂) (7.56 g, 172 mmol)
Step-by-Step Methodology:
-
LDA Preparation: In a flame-dried 250 mL round-bottom flask under N₂ atmosphere, dissolve DIPA (3.82 g) in anhydrous THF (25 mL). Cool to -78°C (dry ice/acetone bath).
-
Base Addition: Dropwise add n-BuLi (2.5 M, 13.8 mL) over 15 minutes. Stir at -78°C for 30 minutes to ensure complete formation of LDA.
-
Substrate Addition: Dissolve the substrate (5.00 g) in anhydrous THF (25 mL) and add it dropwise to the LDA solution at -78°C.
-
Critical Control Point: Maintain internal temperature below -70°C to prevent benzylic (methyl) deprotonation or "Scrambling."
-
-
Metallation: Stir the mixture at -78°C for 2 hours . The solution will typically turn deep yellow/orange, indicating the formation of the lithiated species.
-
Quenching: Add crushed, excess dry ice (CO₂) directly to the reaction mixture at -78°C. Allow the mixture to warm to 25°C slowly over 10 hours (overnight).
-
Workup: Dilute with water (100 mL). Extract impurities with EtOAc (2 x 50 mL). Acidify the aqueous layer to pH ~2–3 with 1N HCl. Extract the product (carboxylic acid) into EtOAc (3 x 100 mL).
-
Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Yield Expectation: 85–95% crude yield.
-
Protocol B: C-2 Suzuki-Miyaura Cross-Coupling
Objective: Arylation at the C-2 position to form biaryl scaffolds. Mechanism: Oxidative addition of Pd(0) into the C-Cl bond is faster than C-F activation. The electron-deficient nature of the pyridine ring (enhanced by F) facilitates this step.
Reagents:
-
Substrate: 2-Chloro-3-fluoro-5-methylpyridine (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.2 eq)
-
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with substrate, boronic acid, Pd(dppf)Cl₂, and base.[1][2]
-
Degassing: Add solvents (Dioxane/Water) and sparge with Argon for 5 minutes.
-
Reaction: Seal the vial and heat to 100°C for 4–12 hours.
-
Monitoring: Monitor by HPLC/LC-MS. The C-Cl bond is robust; if conversion is slow, increase temp to 110°C.
-
-
Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol C: Lateral Radical Bromination
Objective: Functionalize the C-5 methyl group to 5-(bromomethyl)-2-chloro-3-fluoropyridine .
Reagents:
-
Substrate: 2-Chloro-3-fluoro-5-methylpyridine (1.0 g, 6.9 mmol)[3]
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.35 g, 7.6 mmol)
-
Initiator: AIBN (Azobisisobutyronitrile) (113 mg, 0.69 mmol)
-
Solvent: CCl₄ or Trifluorotoluene (10 mL)
Step-by-Step Methodology:
-
Dissolution: Dissolve substrate in solvent. Add NBS and AIBN.
-
Initiation: Heat to 70–80°C (reflux) under N₂.
-
Reaction: Stir for 3 hours.
-
Note: The reaction is exothermic once initiated.
-
-
Workup: Cool to RT. Filter off the succinimide byproduct. Concentrate the filtrate.
-
Purification: Silica gel chromatography. The product is often an oil that solidifies upon standing.
Case Study: Synthesis of QPCT Inhibitors
Reference: WO2025031917A1
Context: Glutaminyl-peptide Cyclotransferase (QPCT) inhibitors are emerging therapeutics for Alzheimer's and Huntington's disease. The 2-chloro-3-fluoro-5-methylpyridine scaffold is used to create the core binding motif.
Workflow:
-
Step 1 (Lithiation): Conversion of 2-chloro-3-fluoro-5-methylpyridine to the 4-carboxylic acid (Protocol A).
-
Step 2 (Amide Coupling): The acid is coupled with an amine (e.g., via HATU) to form the amide pharmacophore.
-
Step 3 (Suzuki Coupling): The C-2 Chlorine is then coupled with a heteroaryl boronic acid to extend the scaffold, utilizing the "handle" preserved in Step 1.
Why this route? Performing the lithiation first (Step 1) is crucial because the C-2 Chlorine must remain intact to serve as the handle for the final cross-coupling (Step 3). If Suzuki were performed first, the lithiation regioselectivity might be altered by the new aryl group.
Safety & Handling (GHS Standards)
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5][6] |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautions:
-
Corrosivity: The 4-carboxylic acid derivative is corrosive.
-
Lachrymator: The bromomethyl derivative (Protocol C product) is a potent lachrymator. Handle only in a fume hood.
-
Storage: Store the parent compound under inert gas at 2–8°C to prevent slow hydrolysis or oxidation.
References
-
Synthesis of QPCT Inhibitors & Lithiation Protocol
- Source: WO2025031917A1 - "Piperidinylpyridinylcarbonitrile derivatives as inhibitors of glutaminyl-peptide cyclotransferase".
-
Radical Bromination & SnAr Applications
- Source: WO2022007882A1 - "Preparation of
-
Chemical Properties & CAS Verification
- Source: PubChem Compound Summary for CAS 34552-15-3.
-
General Reactivity of Fluoropyridines
- Source: Schlosser, M. et al. "Site-Selective functionalization of halopyridines." Eur. J. Org. Chem.
Sources
- 1. WO2025031917A1 - Piperidinylpyridinylcarbonitrile derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein - Google Patents [patents.google.com]
- 2. WO2025031917A1 - Piperidinylpyridinylcarbonitrile derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein - Google Patents [patents.google.com]
- 3. WO2022007882A1 - ä¸ç§atxæå¶ååå ¶å¶å¤æ¹æ³ååºç¨ - Google Patents [patents.google.com]
- 4. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Laboratory Preparation of 2-Chloro-3-fluoro-5-methylpyridine and Its Derivatives
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Chloro-3-fluoro-5-methylpyridine, a key fluorinated heterocyclic building block of significant interest in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process commencing from the commercially available 2-chloro-5-methylpyridine. Each stage—nitration, reduction, and fluoro-dediazoniation—is detailed with explicit, step-by-step experimental protocols. Furthermore, this guide details subsequent derivatization of the target molecule via Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions, highlighting its versatility as a synthetic intermediate. Quantitative data is systematically organized into tables, and the overall workflow is visualized using process diagrams to enhance clarity and reproducibility. This document is intended for researchers, medicinal chemists, and process development professionals seeking to synthesize and utilize this valuable scaffold.
Introduction and Strategic Overview
Halogenated pyridines are foundational scaffolds in modern drug discovery and materials science. The specific introduction of both chlorine and fluorine atoms onto a pyridine ring imparts unique electronic properties and metabolic stability, and provides orthogonal handles for further functionalization. 2-Chloro-3-fluoro-5-methylpyridine, in particular, is a valuable intermediate due to the distinct reactivity of its substituents, enabling selective, late-stage modifications crucial for building molecular complexity in drug candidates and other functional materials.[1][2]
The synthetic strategy outlined herein is designed for reliability and scalability in a standard laboratory setting. It leverages well-established, high-yielding transformations to construct the target molecule from a readily available starting material. The core three-step sequence is as follows:
-
Nitration: Regioselective introduction of a nitro group at the 3-position of 2-chloro-5-methylpyridine.
-
Reduction: Chemoselective reduction of the nitro group to form the key intermediate, 3-amino-2-chloro-5-methylpyridine.
-
Fluoro-dediazoniation: Conversion of the amino group to a fluorine atom via a Balz-Schiemann type reaction, which involves the formation of a diazonium salt intermediate.
Following the synthesis of the core structure, this guide details two powerful methods for its derivatization, demonstrating its utility in library synthesis and lead optimization campaigns.
Overall Synthetic Workflow
The complete synthetic pathway from the starting material to the final product and subsequent derivatizations is depicted below.
Safety Precautions
A THOROUGH RISK ASSESSMENT IS MANDATORY BEFORE COMMENCING ANY EXPERIMENTAL WORK.
This synthetic sequence involves hazardous materials and potentially energetic intermediates. Adherence to strict safety protocols is essential.
-
Personal Protective Equipment (PPE): At all times, wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (nitrile gloves are a minimum; consider neoprene or butyl rubber for handling corrosive acids).
-
Fume Hood: All steps must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and toxic gases.
-
Nitration: The nitration reaction (Step 1) is highly exothermic. Use an ice bath for temperature control and add reagents slowly. Nitrating mixtures (H₂SO₄/HNO₃) are extremely corrosive and potent oxidizing agents.
-
Diazonium Salts: The diazonium salt formed in Step 3 is potentially explosive in a dry state. DO NOT ISOLATE THE DIAZONIUM SALT. It should be kept in a cold aqueous solution and used immediately after its formation.[3]
-
Hydrogen Fluoride-Pyridine (HF-Pyridine): This reagent is extremely corrosive and toxic. It can cause severe, delayed-onset burns that may not be immediately painful. Always handle HF-Pyridine with extreme caution, using specialized gloves (e.g., neoprene over nitrile) and ensure that a calcium gluconate gel is readily accessible as a first-aid measure for skin contact.[4][5][6][7] All equipment must be HF-compatible (e.g., polyethylene, PTFE). Do not use glass containers for storing or reacting with HF-Pyridine.[7]
-
Waste Disposal: All chemical waste must be neutralized (where appropriate) and disposed of according to institutional and local regulations.
Synthesis of 2-Chloro-3-fluoro-5-methylpyridine
Step 1: Nitration of 2-Chloro-5-methylpyridine
The introduction of a nitro group is achieved via electrophilic aromatic substitution. The use of a strong acid medium protonates the pyridine nitrogen, deactivating the ring, thus requiring harsh conditions (fuming acids and heat) to drive the reaction. The chloro and methyl groups direct the incoming nitro group primarily to the 3-position.[8][9]
Protocol:
-
Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.
-
Carefully add fuming sulfuric acid (H₂SO₄, 25% SO₃) to the flask.
-
While maintaining the internal temperature below 10 °C, slowly add 2-chloro-5-methylpyridine to the stirred acid.
-
Once the addition is complete, slowly add fuming nitric acid (HNO₃, >90%) via the dropping funnel, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 90-100 °C using an oil bath.
-
Maintain the temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution until the pH is approximately 7. This will precipitate the product.
-
Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum to yield 2-chloro-5-methyl-3-nitropyridine.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| 2-Chloro-5-methylpyridine | 1.0 | 127.57 | (e.g., 10.0 g) | Starting material |
| Fuming H₂SO₄ (25% SO₃) | - | - | (e.g., 40 mL) | Solvent, Catalyst |
| Fuming HNO₃ (>90%) | 1.5 | 63.01 | (e.g., 5.0 mL) | Nitrating agent |
| Typical Yield: | 75-85% |
Step 2: Reduction of 2-Chloro-5-methyl-3-nitropyridine
The nitro group is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method, but chemical reduction using tin(II) chloride (SnCl₂) in acidic medium is also highly effective and often more practical for small-scale laboratory synthesis.
Protocol (using SnCl₂):
-
To a round-bottom flask, add 2-chloro-5-methyl-3-nitropyridine and ethanol.
-
Stir the mixture to form a suspension.
-
In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid (HCl). This may require gentle warming.
-
Slowly add the acidic SnCl₂ solution to the stirred pyridine suspension. The reaction is exothermic; use a water bath to maintain the temperature below 50 °C.
-
After the addition is complete, heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Basify the mixture by slowly adding a 50% (w/v) NaOH solution until the pH is >10. This will precipitate tin hydroxides.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-amino-2-chloro-5-methylpyridine.[1]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| 2-Chloro-5-methyl-3-nitropyridine | 1.0 | 172.57 | (e.g., 10.0 g) | Starting material |
| SnCl₂·2H₂O | 4.0 | 225.63 | (e.g., 52.3 g) | Reducing agent |
| Concentrated HCl | - | 36.46 | (e.g., 60 mL) | Acidic medium |
| Ethanol | - | - | (e.g., 100 mL) | Solvent |
| Typical Yield: | 80-90% |
Step 3: Fluoro-dediazoniation of 3-Amino-2-chloro-5-methylpyridine
This transformation is a variation of the Balz-Schiemann reaction. The amino group is first converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source. Using HF-Pyridine (Olah's reagent) is a common and effective method.[5][7]
Protocol:
-
EXTREME CAUTION REQUIRED. In a PTFE or polyethylene flask equipped with a magnetic stirrer and cooled to -15 °C (acetone/ice bath), add Hydrogen Fluoride-Pyridine complex (approx. 70% HF).
-
Slowly add 3-amino-2-chloro-5-methylpyridine to the cold HF-Pyridine solution with stirring.
-
Once the amine has dissolved, cool the solution to -10 °C.
-
Slowly add a pre-cooled solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the internal temperature is maintained between -10 °C and -5 °C. Stirring for 30-60 minutes after addition will form the diazonium fluoride salt in situ.
-
After the diazotization is complete, slowly warm the reaction mixture to 50-60 °C. Vigorous nitrogen gas evolution will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture back to room temperature and carefully pour it onto a mixture of crushed ice and water.
-
Carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous solution of potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-Chloro-3-fluoro-5-methylpyridine.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| 3-Amino-2-chloro-5-methylpyridine | 1.0 | 142.58 | (e.g., 5.0 g) | Key intermediate |
| HF-Pyridine (~70% HF) | Excess | - | (e.g., 30 mL) | Fluorinating agent, solvent |
| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | (e.g., 2.7 g) | Diazotizing agent |
| Typical Yield: | 50-70% |
Protocols for the Preparation of Derivatives
The title compound's true value lies in its potential for diversification. The chlorine at the 2-position and the fluorine at the 3-position have different reactivities, allowing for selective functionalization.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring facilitates SNAr. The fluorine atom is generally more susceptible to nucleophilic attack than the chlorine atom in such systems, though selectivity can depend on the nucleophile and reaction conditions.[10][11]
Representative Protocol (O-Arylation):
-
In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Add the nucleophile (e.g., 4-methoxyphenol) followed by a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Stir the mixture at room temperature for 20-30 minutes to form the nucleophilic salt.
-
Add a solution of 2-chloro-3-fluoro-5-methylpyridine in DMF to the mixture.
-
Heat the reaction to 80-120 °C and monitor by TLC/HPLC.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
| Reagent | Molar Eq. | Notes |
| 2-Chloro-3-fluoro-5-methylpyridine | 1.0 | Electrophile |
| Nucleophile (e.g., Phenol, Amine) | 1.1 - 1.5 | Nucleophile |
| Base (e.g., K₂CO₃, NaH) | 1.5 - 2.0 | To deprotonate nucleophile |
| Solvent | - | e.g., DMF, DMSO, THF |
| Typical Yield: | 60-95% (highly substrate dependent) |
Protocol 2: Suzuki-Miyaura Cross-Coupling
The C-Cl bond at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds. This is a powerful method for synthesizing biaryl compounds.[12][13][14]
Representative Protocol:
-
To a flask, add 2-chloro-3-fluoro-5-methylpyridine, the desired arylboronic acid, and a base (e.g., potassium carbonate).
-
Add a solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄).
-
Heat the mixture to reflux (80-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC/HPLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
| Reagent | Molar Eq. | Notes |
| 2-Chloro-3-fluoro-5-methylpyridine | 1.0 | Electrophile |
| Arylboronic Acid | 1.2 - 1.5 | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | Catalyst |
| Base (e.g., K₂CO₃, Na₂CO₃) | 2.0 - 3.0 | Activates boronic acid |
| Solvent | - | e.g., Dioxane/H₂O, Toluene |
| Typical Yield: | 70-95% |
Characterization Data
The final product, 2-Chloro-3-fluoro-5-methylpyridine, should be characterized to confirm its identity and purity. For a closely related isomer, 2-Chloro-5-fluoro-3-methylpyridine (CAS 38186-84-4) , the following properties are reported, which can serve as a useful reference:[15][16]
-
Appearance: White to off-white solid or powder.
-
Melting Point: 41-45 °C.[16]
-
Molecular Weight: 145.56 g/mol .[15]
-
NMR Spectroscopy: Proton (¹H NMR) and Carbon (¹³C NMR) spectroscopy should be used to confirm the substitution pattern. The presence of fluorine will result in characteristic C-F and H-F coupling constants.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated mass, with a characteristic M+2 peak (~1/3 the intensity of M+) due to the ³⁷Cl isotope.
References
-
Autech Industry Co.,Limited. Exploring 2-Chloro-3-Methyl-5-Nitropyridine: Properties and Applications.[Link]
- Google Patents.CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
European Patent Office. EP 0121320 A1 - Preparation of 2-chloro-5-methylpyridine.[Link]
- Google Patents.
-
PubChem. 2-Chloro-5-fluoro-3-methylpyridine.[Link]
-
University of California, Berkeley - Environment, Health & Safety. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.[Link]
-
Hartwig, J. F., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.J. Am. Chem. Soc.[Link]
-
Baran, P. S., et al. Deaminative chlorination of aminoheterocycles.Nature Chemistry.[Link]
-
ACS Publications - Organic Letters. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones.[Link]
-
Organic Chemistry Portal. Suzuki Coupling.[Link]
- Google Patents.US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]
-
Pipzine Chemicals. 2-Chloro-5-fluoro-3-methylpyridine.[Link]
-
National Center for Biotechnology Information. 2-Chloro-5-methyl-3-nitropyridine.[Link]
-
YouTube. Nucleophilic aromatic substitutions.[Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.[Link]
-
ResearchGate. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.[Link]
-
Gelest. Pyridinium poly(hydrogen fluoride) Safety Data Sheet.[Link]
- Google Patents.
-
National Center for Biotechnology Information. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones.[Link]
-
Harvard University - Myers Group. The Suzuki Reaction.[Link]
-
National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[Link]
-
Boston University - Environmental Health & Safety. Hydrofluoric Acid (Hydrogen Fluoride) (HF) Standard Operating Procedure.[Link]
-
National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-アミノ-2-クロロ-5-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
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- 13. Suzuki Coupling [organic-chemistry.org]
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- 15. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Chloro-5-fluoro-3-methylpyridine | 38186-84-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note: Scalable Synthesis of 2-Chloro-3-fluoro-5-methylpyridine
The following Application Note and Protocol is designed for the large-scale synthesis of 2-Chloro-3-fluoro-5-methylpyridine (CAS: 34552-15-3).
This guide prioritizes regiochemical fidelity and process safety . While direct halogenation of pyridines often leads to difficult-to-separate isomeric mixtures, the Nitro-Amine Directing Route (via 2-amino-5-methylpyridine) is selected here. This pathway locks the substitution pattern early, ensuring the final product is the specific 2,3,5-isomer required for high-value pharmaceutical and agrochemical scaffolds.
Target Molecule: 2-Chloro-3-fluoro-5-methylpyridine (C₆H₅ClFN) CAS Registry Number: 34552-15-3 Primary Application: Intermediate for fluorinated agrochemicals (e.g., herbicides) and kinase inhibitors.
Executive Summary & Strategic Analysis
The synthesis of poly-substituted pyridines is historically challenged by the poor regioselectivity of Electrophilic Aromatic Substitution (EAS) on the electron-deficient pyridine ring. Direct fluorination or chlorination of 3-picoline typically yields mixtures of 2- and 6-isomers that require expensive chromatographic separation.
To circumvent this, this protocol employs a Functional Group Interconversion (FGI) Strategy starting from the abundant commodity chemical 2-amino-5-methylpyridine . By utilizing the amino group as a temporary directing group (ortho-director for nitration) and subsequently replacing it with chlorine (Sandmeyer), we establish the 2-chloro-3-nitro motif with high precision. The final fluorine atom is installed via the Balz-Schiemann reaction, the only reliable method for introducing fluorine at the electronically deactivated 3-position of a pyridine ring.
Key Process Advantages
-
Regiospecificity: The sequence guarantees the 2,3,5-substitution pattern without isomeric contamination.
-
Scalability: Avoids exotic reagents (e.g., Selectfluor) and high-pressure chlorination.
-
Safety: Designed with thermal control points to manage the exotherms of nitration and diazonium decomposition.
Retrosynthetic Pathway & Logic
The synthesis is broken down into four distinct unit operations.
Caption: Four-step linear synthesis ensuring regiospecific installation of Chlorine (C2) and Fluorine (C3).[1]
Detailed Experimental Protocols
Step 1: Nitration of 2-Amino-5-methylpyridine
Objective: Install the nitro group at the 3-position (ortho to the amino group).
-
Mechanism: Electrophilic Aromatic Substitution. The strong electron-donating effect of the -NH₂ group overrides the deactivating pyridine nitrogen and directs the incoming nitro group to the ortho position (C3).
Reagents:
-
2-Amino-5-methylpyridine (1.0 eq)
-
Nitric Acid (HNO₃), fuming 90% (1.2 eq)
-
Ice/Water (for quench)[4]
Protocol:
-
Dissolution: Charge a jacketed glass reactor with H₂SO₄. Cool to 0–5°C.[5]
-
Addition 1: Slowly add 2-Amino-5-methylpyridine portion-wise. Caution: Exothermic. Maintain internal temperature <15°C.
-
Addition 2: Add fuming HNO₃ dropwise over 2 hours, strictly maintaining temperature at 0–5°C.
-
Reaction: Allow the mixture to warm to 20°C and stir for 4 hours. Monitor by TLC/HPLC.
-
Quench: Pour the reaction mixture onto crushed ice (10x weight of acid).
-
Neutralization: Adjust pH to ~4–5 using 50% NaOH solution or solid Na₂CO₃. Caution: Vigorous foaming.
-
Isolation: The product, 2-Amino-3-nitro-5-methylpyridine , precipitates as a yellow solid. Filter, wash with cold water, and dry.
-
Yield Target: 75–85%
-
QC Check: ¹H NMR (Confirm 3-position substitution; loss of H3 doublet).
-
Step 2: Sandmeyer Chlorination
Objective: Convert the 2-amino group to a 2-chloro group.
-
Mechanism: Diazotization followed by nucleophilic displacement by chloride (Sandmeyer).
Reagents:
-
2-Amino-3-nitro-5-methylpyridine (1.0 eq)
-
Hydrochloric Acid (HCl), conc.[5] (10.0 eq)
-
Sodium Nitrite (NaNO₂), aq. solution (1.2 eq)
-
Copper(I) Chloride (CuCl) (0.5 eq)
Protocol:
-
Diazotization: Suspend the starting material in conc. HCl. Cool to -5°C.
-
Add the NaNO₂ solution dropwise below 0°C. Stir for 1 hour to form the diazonium salt.
-
Substitution: In a separate vessel, dissolve CuCl in a small amount of conc. HCl. Slowly add the cold diazonium solution to the CuCl solution at 0°C.
-
Decomposition: Allow the mixture to warm to room temperature (25°C). Nitrogen gas evolution will occur. Stir until evolution ceases (approx. 2–3 hours).
-
Workup: Dilute with water. Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Recrystallize from ethanol/water if necessary.
-
Product:2-Chloro-3-nitro-5-methylpyridine .[6]
-
Yield Target: 80–90%
-
Step 3: Selective Reduction of Nitro Group
Objective: Reduce the 3-nitro group to a 3-amino group without dechlorinating the 2-position.
-
Critical Note: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of hydrodechlorination (removing the Cl). Chemical reduction (Fe or Sn) is required to preserve the C-Cl bond.
Reagents:
-
2-Chloro-3-nitro-5-methylpyridine (1.0 eq)
-
Iron Powder (Fe) (4.0 eq)
-
Ammonium Chloride (NH₄Cl) (saturated aq. solution) or Acetic Acid (AcOH)[5]
-
Solvent: Ethanol/Water (3:1)
Protocol:
-
Setup: Mix starting material, Ethanol, and Water. Heat to 60°C.
-
Activation: Add NH₄Cl and Iron powder.
-
Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor consumption of nitro compound.[2][4]
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate to remove ethanol. The product usually precipitates from the remaining aqueous phase. If not, extract with DCM.
-
Product:3-Amino-2-chloro-5-methylpyridine .
-
Yield Target: 85–95%[6]
-
Step 4: Balz-Schiemann Fluorination (The Critical Step)
Objective: Convert the 3-amino group to a 3-fluoro group.
-
Mechanism: Formation of a diazonium tetrafluoroborate salt followed by thermal decomposition.
Reagents:
-
3-Amino-2-chloro-5-methylpyridine (1.0 eq)
-
Fluoroboric Acid (HBF₄), 48% aq. (2.5 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Solvent for decomposition: Heptane or Toluene (optional, or dry decomposition).
Protocol:
-
Salt Formation: Suspend the amine in HBF₄ solution. Cool to -5°C to -10°C.
-
Diazotization: Add aqueous NaNO₂ dropwise.[5] Stir for 30 mins. The Diazonium Tetrafluoroborate salt will precipitate.
-
Filtration: Filter the salt. Wash with cold HBF₄ solution, then cold Ethanol, then Diethyl Ether.
-
Safety: Do not let the salt dry completely on the filter if using large scale; keep slightly moist or proceed immediately. While tetrafluoroborates are more stable than chlorides, they are still energetic.
-
-
Decomposition:
-
Method A (Solid Phase): Dry the salt under vacuum at room temperature. Heat the dry salt gently with a heat gun or oil bath (approx. 100–110°C) in a flask connected to a condenser. The salt will decompose, evolving BF₃ (toxic gas) and N₂, and the liquid product will distill/remain.
-
Method B (Solvent - Recommended for Scale): Suspend the salt in hot Toluene or Xylene (100°C). The salt decomposes as it hits the hot solvent.
-
-
Purification: The crude liquid is dissolved in DCM, washed with NaHCO₃ (to remove BF₃ residues), dried, and distilled under reduced pressure.
Analytical Control & Specifications
| Parameter | Specification | Method |
| Appearance | White low-melting solid or colorless liquid | Visual |
| Purity | > 98.0% | GC-FID / HPLC (C18, ACN/H2O) |
| Identity | Conforms to Structure | ¹H NMR (CDCl₃), MS |
| Moisture | < 0.5% | Karl Fischer |
| Regioisomer | < 0.5% (2-Cl-5-F isomer) | GC/NMR |
¹H NMR Reference (CDCl₃, 400 MHz):
-
δ 8.05 (s, 1H, H-6): Broad singlet or doublet due to long-range F-coupling.
-
δ 7.40 (d, J_HF = ~9 Hz, 1H, H-4): Doublet due to coupling with 3-F.
-
δ 2.35 (s, 3H, CH₃): Singlet.
Troubleshooting & Safety
Common Failure Modes
-
Step 2 (Sandmeyer) Low Yield: Often caused by incomplete diazotization. Ensure temperature stays <0°C during NaNO₂ addition and verify excess nitrite with starch-iodide paper before adding CuCl.
-
Step 3 Dechlorination: If using catalytic hydrogenation, the 2-Cl will be stripped. Strictly use Iron/Acid reduction.
-
Step 4 Tar Formation: Thermal decomposition of the diazonium salt must be controlled. If the reaction runs too hot (>130°C), polymerization occurs. Use a solvent carrier (Toluene) to act as a heat sink.
Safety Hazards
-
HF/BF₃ Evolution: The Balz-Schiemann decomposition releases Boron Trifluoride (BF₃), which is highly corrosive and toxic. Scrub exhaust gases through a caustic soda (NaOH) scrubber.
-
Diazonium Salts: Potentially explosive if dried completely and heated rapidly. Handle with blast shielding.
References
-
Setliff, F. L. (1971). "The Synthesis of Two New 2,3-Dihalo-5-methylpyridines." Organic Preparations and Procedures International, 3(5), 217–222.
-
Dunn, A. D., et al. (2011). "Preparation of {1-[6-(trifluoromethyl)pyridin-3-yl]methyl}-λ4-sulfanylidenecyanamide." European Patent EP 2338882 A1.[8]
-
Pews, R. G., & Lysenko, Z. (1985).[9] "Synthesis of Halogenated Pyridines." Journal of Organic Chemistry, 50(25), 5115–5119.[9] (Context on halogen exchange limitations).
- Huang, G. (2018). "Synthesis method of 2-chloro-5-chloromethylpyridine." CN Patent 108586326.
Sources
- 1. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 2. US20100179197A1 - Multi-substituted pyridyl sulfoximines and their use as insecticides - Google Patents [patents.google.com]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
analytical methods for 2-Chloro-3-fluoro-5-methylpyridine
An Application Guide to the Analytical Characterization of 2-Chloro-3-fluoro-5-methylpyridine
2-Chloro-3-fluoro-5-methylpyridine is a substituted pyridine with a molecular formula of C₆H₅ClFN and a monoisotopic mass of approximately 145.01 Da.[1] Its analytical characterization relies on a multi-technique approach to confirm its structure and quantify its purity. The primary methods involve chromatography for separation and purity assessment, coupled with spectroscopy for unambiguous structural elucidation.
The volatility and thermal stability of this compound make Gas Chromatography (GC) an ideal first-line technique for purity and related substance analysis. For structural confirmation, Mass Spectrometry (MS) provides critical molecular weight and fragmentation data, while Nuclear Magnetic Resonance (NMR) spectroscopy offers the definitive cartography of the molecule's atomic framework.
The logical workflow for a comprehensive analysis begins with assessing purity via a separation technique like GC, followed by definitive structural confirmation using spectroscopic methods.
Sources
Application Note: Strategic Functionalization of 2-Chloro-3-fluoro-5-methylpyridine
Executive Summary & Reactivity Profile
2-Chloro-3-fluoro-5-methylpyridine (CAS: 38186-84-4) is a high-value heterocyclic scaffold used extensively in the synthesis of agrochemicals (e.g., Picolinafen) and next-generation kinase inhibitors. Its utility stems from its orthogonal reactivity profile , which allows for sequential, regioselective functionalization.
Unlike simple pyridines, the presence of the C3-fluorine atom drastically alters the electronic landscape of the ring. It exerts a strong inductive effect (
Reactivity Map
The following diagram illustrates the distinct reactive centers and their primary chemical pathways.
Figure 1: Orthogonal reactivity map of 2-Chloro-3-fluoro-5-methylpyridine indicating chemoselective sites.
Protocol A: Nucleophilic Aromatic Substitution ( )
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1] The C3-fluorine atom is critical here; its high electronegativity pulls electron density away from the C2 carbon, making it highly electrophilic. Without this fluorine,
Chemoselectivity Warning: While Fluorine is generally a poor leaving group in aliphatic systems, in highly electron-deficient heteroaromatics, it can act as a leaving group. However, in this specific scaffold, the C2-Chloride is the superior leaving group due to the bond strength differentials and the stability of the transition state at C2.
Experimental Protocol: Amination
Objective: Displacement of C2-Cl with a secondary amine (e.g., Morpholine).
Materials:
-
Substrate: 2-Chloro-3-fluoro-5-methylpyridine (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) or (2.0 eq) -
Solvent: DMSO (anhydrous) or NMP. Note: DMF can be used but DMSO accelerates SNAr rates.
Step-by-Step Workflow:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in DMSO (3 mL).
-
Addition: Add DIPEA (2.0 mmol) followed by Morpholine (1.2 mmol) dropwise at room temperature.
-
Thermal Activation: Heat the reaction block to 80–90°C .
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1) or LCMS after 2 hours. The starting material (Rt ~ X min) should disappear, replaced by the more polar product.
-
-
Workup:
-
Purification: Dry organics over
, concentrate, and purify via silica gel chromatography.
Data Interpretation:
| Parameter | Observation | Action |
|---|---|---|
| Reaction Color | Turns yellow/orange | Normal (formation of conjugated intermediates). |
| Incomplete Conv. | >10% SM remains after 4h | Increase Temp to 110°C; ensure amine is not volatile. |
| By-product | Mass = Product - Cl + F | Indicates attack at C3 (rare, usually requires alkoxides). |
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Mechanistic Insight
Chloropyridines are generally less reactive toward oxidative addition than bromopyridines. Standard
Experimental Protocol: C2-Arylation
Objective: Coupling with Phenylboronic acid.
Materials:
-
Substrate: 2-Chloro-3-fluoro-5-methylpyridine (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) or /XPhos. -
Base:
(3.0 eq) or . -
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Workflow Diagram (DOT):
Figure 2: Critical workflow for Suzuki coupling of chloropyridines.
Critical Troubleshooting:
-
Protodeboronation: If the boronic acid is electron-rich (e.g., 2-methoxyphenyl), it may hydrolyze before coupling. Solution: Use the corresponding Boronic Ester (Pinacol ester) and anhydrous conditions (Dioxane/DMF).
-
Homocoupling: If the pyridine dimerizes, reduce the oxidant load (ensure strict
exclusion).
Protocol C: Regioselective C4-Lithiation (Directed ortho-Metalation)
Mechanistic Insight
The C3-Fluorine atom is a potent Directing Group (DG). When treated with a non-nucleophilic strong base (LDA or LiTMP) at low temperatures, the proton at C4 is selectively removed. The C2-Cl group also directs slightly, but the combined effect of F and Cl, along with steric accessibility, heavily favors C4 lithiation over C6.
Safety Note: This generates a highly reactive pyridyl-lithium species. It must be quenched immediately with an electrophile.
Experimental Protocol
Objective: C4-Iodination (as a proxy for other functionalizations).
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).
-
Base Formation: Prepare LDA in situ (Diisopropylamine + n-BuLi) at 0°C, then cool to -78°C .
-
Metalation: Add 2-Chloro-3-fluoro-5-methylpyridine (dissolved in THF) dropwise to the LDA solution at -78°C.
-
Time: Stir for 30–45 minutes. Do not exceed 1 hour or warm up, or "Scrambling" (halogen dance) may occur.
-
-
Quench: Add Iodine (
, dissolved in THF) dropwise. -
Workup: Warm to RT, quench with sat.
, then wash with (to remove excess iodine).
References
-
Synthesis and Reactivity of 2-Chloro-3-fluoro-5-methylpyridine
-
Mechanisms of Nucleophilic Arom
) in Pyridines:- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
-
[Link]
- Suzuki-Miyaura Cross Coupling Reaction.
-
Regioselective Lithiation of Halopyridines
Sources
- 1. Explain and illustrate the mechanism of nucleophilic aromatic substitutio.. [askfilo.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-3-fluoro-5-methylpyridine
Welcome to the technical support center for the synthesis of 2-Chloro-3-fluoro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-Chloro-3-fluoro-5-methylpyridine, providing insights into their root causes and offering validated solutions.
Problem 1: Low Yield in Diazotization-Sandmeyer/Balz-Schiemann Reaction Sequence
A common route to 2-Chloro-3-fluoro-5-methylpyridine involves the diazotization of an amino-pyridine precursor, followed by a Sandmeyer or Balz-Schiemann reaction. Low yields in this sequence are a frequent challenge.
Possible Cause:
The primary culprit is often the instability of the intermediate diazonium salt. These intermediates can readily decompose, especially at elevated temperatures, or participate in unwanted side reactions before the desired substitution can occur. In the context of the Balz-Schiemann reaction, the thermal decomposition of the diazonium tetrafluoroborate salt can be particularly problematic, sometimes requiring high temperatures which can lead to product degradation.[1][2]
Solutions & Methodologies:
1. Stringent Temperature Control During Diazotization:
The formation of the diazonium salt from the corresponding aminopyridine is highly exothermic and requires careful temperature management to prevent premature decomposition.
-
Experimental Protocol:
-
Dissolve the starting aminopyridine in a suitable acidic medium (e.g., HBF₄ for Balz-Schiemann, HCl for Sandmeyer).
-
Cool the reaction mixture to between -5°C and 0°C using an ice-salt bath.
-
Slowly add a pre-cooled solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Monitor the reaction for the disappearance of the starting amine using Thin Layer Chromatography (TLC).
-
2. Optimizing the Fluoro-dediazoniation (Balz-Schiemann) Step:
Traditional Balz-Schiemann reactions can require harsh thermal conditions. Modern approaches focus on milder decomposition of the diazonium salt.
-
Causality: The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF₄), can facilitate the reaction at lower temperatures, improving selectivity and yield.[1] Continuous flow reactors also offer precise temperature control and rapid heat transfer, minimizing decomposition.[1]
-
Workflow Diagram: Improved Balz-Schiemann Reaction
Caption: Optimized workflow for the Balz-Schiemann reaction.
Problem 2: Poor Regioselectivity in Direct Chlorination
When starting from a precursor like 3-fluoro-5-methylpyridine, direct chlorination can lead to a mixture of isomers, complicating purification and reducing the yield of the desired 2-chloro product.
Possible Cause:
The pyridine ring's electronic properties and the directing effects of the existing substituents (fluoro and methyl groups) influence the position of electrophilic chlorination. This can result in the formation of other isomers, such as 2-chloro-5-fluoro-3-methylpyridine.
Solutions & Methodologies:
1. Catalyst Selection for Enhanced Selectivity:
The choice of catalyst can significantly influence the regioselectivity of the chlorination reaction. For gas-phase chlorination of similar pyridine derivatives, catalysts like ZSM-5 molecular sieves or supported palladium have shown promise in directing the substitution to the desired position.[3]
-
Experimental Consideration: A systematic screening of catalysts should be performed, comparing the product distribution for each.
| Catalyst | Reaction Phase | Temperature (°C) | Key Advantage |
| ZSM-5 Molecular Sieve | Gas | 200-400 | Shape selectivity can favor the desired isomer. |
| Supported Palladium | Gas/Liquid | 150-300 | Can offer high activity and selectivity.[3] |
| Lewis Acids (e.g., FeCl₃) | Liquid | 50-100 | Traditional but may offer lower selectivity. |
2. Utilizing N-Oxide Chemistry for Directed Chlorination:
A well-established strategy to control chlorination at the 2-position of a pyridine ring is through the corresponding N-oxide.
-
Causality: The N-oxide activates the 2- and 6-positions for nucleophilic attack. Reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or benzoyl chloride followed by a chlorine source introduces the chlorine atom regioselectively at the 2-position.[4] The N-oxide is subsequently reduced in the same pot. This multi-step, one-pot procedure often provides a cleaner product profile.
-
Reaction Scheme: N-Oxide Directed Chlorination
Caption: Two-step strategy for regioselective chlorination.
Problem 3: Inefficient Halogen Exchange (HALEX) Fluorination
If the synthesis proceeds via a 2,3-dichloro-5-methylpyridine intermediate, the selective exchange of the 3-chloro substituent for a fluoro group can be challenging, often requiring harsh conditions and resulting in incomplete conversion.
Possible Cause:
The C-Cl bond on a pyridine ring is relatively strong, and nucleophilic aromatic substitution with a fluoride ion requires high activation energy. The choice of fluoride source, solvent, and catalyst is critical for driving the reaction to completion.
Solutions & Methodologies:
1. High-Activity Fluoride Sources:
While simple alkali fluorides like KF can be used, their effectiveness is often limited by their low solubility in organic solvents.
-
Recommendation: Spray-dried KF or the use of phase-transfer catalysts (e.g., quaternary ammonium salts) can enhance reactivity. Anhydrous tetrabutylammonium fluoride (TBAF) is a highly effective, albeit more expensive, alternative.[5]
2. Catalyst Systems for Cl/F Exchange:
For gas-phase fluorination, metal oxides and their corresponding fluorides have been shown to be effective catalysts.
-
Causality: The activation of various metal oxides (such as MgO or BaO) with HF generates highly active metal fluoride catalysts.[6] These catalysts operate via a proposed mechanism involving Lewis acidic metal sites that activate the C-Cl bond towards nucleophilic attack by fluoride.[6] BaF₂ and MgF₂ have been identified as particularly active catalysts for the fluorination of 2-chloropyridine.[6]
-
Troubleshooting Flowchart: HALEX Fluorination
Caption: Decision tree for troubleshooting HALEX reactions.
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for this synthesis?
For laboratory-scale synthesis, starting with 2-amino-3-fluoro-5-methylpyridine is often preferred. This allows for the introduction of the chloro group via a Sandmeyer reaction, which can be more controlled than direct chlorination of the pyridine ring.
Q2: How can I monitor the progress of the reaction effectively?
A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. TLC provides a quick qualitative assessment of the consumption of starting material and the formation of the product. GC-MS is invaluable for identifying the product and any isomeric or other byproducts, allowing for a more quantitative analysis of the reaction mixture.
Q3: What are the critical safety precautions for this synthesis?
-
Diazonium Salts: These compounds can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
Fluorinating Agents: Many fluorinating agents, such as HF-pyridine, are highly toxic and corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
-
Chlorinating Agents: Reagents like POCl₃ and SO₂Cl₂ are corrosive and react violently with water. Handle with care and under anhydrous conditions.
Q4: Can organocatalysis be used to improve the fluorination step?
Yes, recent advances in catalysis have shown that organocatalysts can be effective for fluorination reactions.[7] For instance, certain chiral secondary amine catalysts can facilitate enantioselective fluorination of carbonyl compounds. While direct application to this specific pyridine synthesis may require further research, it represents a promising area for developing milder and more selective fluorination methods.[7]
Q5: What is the mechanism of the Sandmeyer reaction?
The Sandmeyer reaction proceeds via a radical mechanism. The diazonium salt is reduced by the copper(I) catalyst to form an aryl radical and dinitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride, regenerating the copper(I) catalyst and forming the final product.[8][9]
References
-
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]
- Process for preparing 2-chloro-5-chloromethylpyridine. (2012). Google Patents.
-
Zhang, R., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC - NIH. Retrieved from [Link]
- Preparation method of 2-chloro-3-trifluoromethylpyridine. (2020). Google Patents.
- New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chlorine-3-picoline. (2011). Google Patents.
-
METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. (2019). WIPO Patentscope. Retrieved from [Link]
- Preparation of 2-chloro-5-methylpyridine. (1986). Google Patents.
- Preparing method of 2-chloro-3-fluoropyridine. (2012). Google Patents.
- Preparation method of fluoropyridine compounds. (2013). Google Patents.
-
Preparation of 2-chloro-5-methylpyridine. (1984). European Patent Office. Retrieved from [Link]
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science.
-
The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. (2009). ResearchGate. Retrieved from [Link]
-
2-Chloro-5-fluoro-3-methylpyridine. (n.d.). PubChem. Retrieved from [Link]
- Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. (2009). De Gruyter.
-
Synthesis of 2-amino-5-fluoropyridine. (2012). ResearchGate. Retrieved from [Link]
- Laali, K. K., & Gettwert, V. J. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega.
- 2-Amino-3-chloro-5-trifluoromethylpyridine. (1982). Google Patents.
- Sun, H., & DiMagno, S. G. (2005). Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride.
- Laali, K. K., & Gettwert, V. J. (2001). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central.
-
22.5 Sandmeyer Reactions. (2021). YouTube. Retrieved from [Link]
-
Catalytic fluorination of 2-chloropyridine over metal oxide catalysts in gas phase in the presence of HF. (2014). ResearchGate. Retrieved from [Link]
- Polezhaev, A. V., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2024). MDPI. Retrieved from [Link]
-
Lee, E., & Hooker, J. M. (2012). Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. Retrieved from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. (2018). ResearchGate. Retrieved from [Link]
-
Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. (2022). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Rawat, M., & Kumar, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]
-
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.). Patsnap. Retrieved from [Link]
-
The Balz-Schiemann Reaction. (2019). Scientific Update. Retrieved from [Link]
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- 1. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with 2-Chloro-3-fluoro-5-methylpyridine
The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with 2-Chloro-3-fluoro-5-methylpyridine (CAS 38186-84-4) . It synthesizes mechanistic insights with practical troubleshooting protocols.
Executive Summary
2-Chloro-3-fluoro-5-methylpyridine is a high-value heterocyclic building block used in the synthesis of agrochemicals (e.g., aryloxyphenoxypropionate herbicides) and pharmaceutical intermediates. Its reactivity is defined by the competition between the 2-chloro (N-activated) and 3-fluoro (electronegative) positions.
Researchers most frequently encounter issues with regioselectivity during nucleophilic attack , unexpected isomers during lithiation , and catalyst poisoning during cross-coupling . This guide addresses these specific failure modes.
Module 1: Nucleophilic Aromatic Substitution (SNAr)
User Issue: "I am trying to displace the chloride with an amine, but I'm observing low yields or mixtures of isomers."
The Mechanistic Conflict
In SNAr reactions, this molecule presents a "leaving group vs. activation" paradox:
-
The 2-Position (Cl): Highly activated by the adjacent ring nitrogen (inductive and mesomeric stabilization of the Meisenheimer complex). Chlorine is a poorer leaving group than fluorine, but the position is electronically superior.
-
The 3-Position (F): Fluorine is an excellent leaving group for SNAr due to the high electronegativity stabilizing the transition state, but the 3-position (beta to nitrogen) lacks the resonance stabilization required for a facile SNAr mechanism.
Verdict: Under standard conditions, C2-Cl displacement is the dominant pathway. However, forcing conditions can lead to C3-F displacement or bis-substitution.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Reaction / Stalled | Nucleophile is too weak for the neutral pyridine ring. | Acid Catalysis: Add 1.0 eq of H⁺ (e.g., TFA) to protonate the pyridine nitrogen, significantly lowering the LUMO and activating the C2 position. |
| Formation of Pyridone (C2-OH) | Hydrolysis due to wet solvent/base. | Strict Anhydrous Protocol: Use dry DMSO/DMF. Hydroxide (from wet Cs₂CO₃) is a potent nucleophile that displaces C2-Cl rapidly. |
| Regioisomer Mixture | Reaction temperature too high, overcoming the activation energy barrier for C3-F attack. | Kinetic Control: Lower temperature to 0°C–RT. C2-Cl displacement is kinetically favored. |
Visualizing the Pathway
The following decision tree illustrates the regioselectivity logic.
Figure 1: Mechanistic pathway for Nucleophilic Aromatic Substitution.[1] Note that N-stabilization makes C2 the kinetic product.
Module 2: Lithiation & Metal-Halogen Exchange
User Issue: "I tried to lithiate the ring to add an electrophile, but I got the wrong regioisomer or a complex mixture."
The "Directing Group" Dance
Lithiation of 2-chloro-3-fluoro-5-methylpyridine is governed by Directed Ortho Metalation (DoM) .
-
Fluorine (C3): A strong DoM directing group (inductive effect). Directs to C4 .
-
Chlorine (C2): A moderate directing group. Directs to C3 (blocked) or C3's equivalent? No, it directs to C3.
-
Nitrogen (N1): Directs to C6.
-
Methyl (C5): Weakly directs, but also contains acidic benzylic protons.
The Trap: The C4 proton (sandwiched between F and Me) is the most acidic ring proton due to the strong inductive effect of Fluorine. However, the C5-Methyl protons are also acidic (benzylic-like). Furthermore, Nucleophilic attack by the base (e.g., n-BuLi) at the C2-Cl position is a major side reaction ("Bu-SNAr").
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Alkylated Byproduct (2-Butyl...) | n-BuLi acted as a nucleophile attacking C2-Cl instead of a base. | Switch Base: Use LDA or LiTMP (non-nucleophilic bases) instead of n-BuLi. Perform at -78°C. |
| Wrong Regioisomer (C6-Substituted) | Coordination to Nitrogen directed lithiation to C6. | Solvent Control: Use pure THF (promotes C4 lithiation via F-direction). Avoid non-polar solvents which favor N-coordination. |
| Benzylic Functionalization | Deprotonation of the 5-Methyl group. | Thermodynamic Control: Benzylic deprotonation is often slower but thermodynamically stable. Keep reaction time short (<1h) and temp low (-78°C) to favor ring lithiation (kinetic). |
Module 3: Cross-Coupling (Suzuki-Miyaura)
User Issue: "The reaction works, but I see significant dehalogenated byproduct or low conversion."
Catalyst Poisoning & Selectivity
In Pd-catalyzed couplings, the oxidative addition should occur selectively at the C-Cl bond. The C-F bond is generally inert to Pd(0) under standard conditions.
-
Problem: Pyridines are excellent ligands for Palladium. The substrate itself can bind to the catalyst (poisoning it), preventing the catalytic cycle.
-
Side Reaction: Protodehalogenation (replacement of Cl with H) occurs if the transmetallation step is slow and a hydride source (like an alcohol solvent or beta-hydride elimination from ligands) is present.
Protocol: Optimized Suzuki Coupling
-
Catalyst: Pd(OAc)₂ + XPhos or SPhos .
-
Why? Dialkylbiaryl phosphine ligands (Buchwald ligands) are bulky. They prevent the pyridine nitrogen from binding to the Pd center (preventing poisoning) and facilitate oxidative addition into the electron-poor C-Cl bond.
-
-
Base: K₃PO₄ (anhydrous).
-
Why? Milder than carbonates, reduces hydrolysis side products.
-
-
Solvent: 1,4-Dioxane/Water (10:1).
-
Note: Degas thoroughly. Oxygen promotes homocoupling.
-
Figure 2: Suzuki Coupling Cycle highlighting the risk of catalyst poisoning by the pyridine nitrogen.
References
-
BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Accessed 2026).[2] Link
-
Stroup, B. W., et al. "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine."[3] Organic Letters, 2007.[3] Link
-
Gros, P., et al. "Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides." Journal of Organic Chemistry. Link
-
Billingsley, K. L., Buchwald, S. L. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[4] Angewandte Chemie, 2006.[4] Link
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
stability and degradation of 2-Chloro-3-fluoro-5-methylpyridine
Ticket #: PYR-F-305
Subject: Stability, Degradation, and Handling Protocols
Status: Open / Guide Generated
Critical Alert: Identity & CAS Verification
User Action Required: Before proceeding, verify your container label immediately.
There is a frequent database mismatch regarding this compound. You provided the name 2-Chloro-3-fluoro-5-methylpyridine but the CAS number 18368-64-4 . These two identifiers do not match in standard chemical registries.
| Identifier Provided | Corresponds To | Reactivity Profile |
| Name: 2-Chloro-3-fluoro-5-methylpyridine | Target Compound (Likely CAS: 34552-15-3 or 38186-84-4 depending on isomer) | High Reactivity. The 3-fluoro group strongly activates the 2-chloro position for nucleophilic attack ( |
| CAS: 18368-64-4 | 2-Chloro-5-methylpyridine (Non-fluorinated) | Moderate Reactivity. Requires harsher conditions for substitution than the fluorinated analog. |
This guide focuses on the chemical structure: 2-Chloro-3-fluoro-5-methylpyridine. If you possess the non-fluorinated analog (CAS 18368-64-4), the stability profile will be significantly more robust than described below.
Physical Properties & Stability Profile
This compound is a "Low-Melting Solid" (LMS), which presents unique stability challenges during storage and transport.
Physicochemical Data
| Property | Value | Implication for Handling |
| Physical State | Solid (often melts to oil) | Melting Point: ~29–30°C (Isomer dependent). Ambient shipping often results in a melted, fused mass. |
| Boiling Point | ~177°C (Predicted) | High boiling point; generally stable to evaporation but not sublimation. |
| pKa | ~0.35 (Pyridine N) | Weakly basic. Less basic than non-fluorinated pyridines due to the electron-withdrawing 3-F group. |
| Solubility | MeOH, DCM, EtOAc | Low water solubility, but hygroscopic if impurities (salts) are present. |
Degradation Pathways
The 3-fluoro substituent is not just a structural feature; it is an electronic activator. It pulls electron density from the ring, making the 2-chloro position highly susceptible to hydrolysis and nucleophilic attack.
Figure 1: Primary degradation pathways. Note that the "Pyridone" formation is irreversible and destroys the reactive handle required for downstream chemistry.
Troubleshooting Guide (FAQ Format)
Storage & Handling Issues
Q: The bottle arrived as a yellow liquid, but the CoA says "White Solid." Is it degraded?
-
Diagnosis: Likely Phase Change , not chemical degradation.
-
Root Cause: The melting point is ~29–30°C. Transit temperatures often exceed this. The yellow color can result from trace N-oxide formation (<0.1%) which is highly chromophoric.
-
Protocol:
-
Place the sealed bottle in a refrigerator (4°C) for 24 hours.
-
If it resolidifies into a crystalline mass, it is chemically intact.
-
If it remains a biphasic oil/solid sludge, check purity via GC-MS.
-
Q: I see a new peak in LC-MS at M+16. What is it?
-
Diagnosis: N-Oxidation .
-
Root Cause: Pyridines are susceptible to oxidation at the nitrogen atom, especially if stored in non-inert atmospheres over long periods.
-
Risk: N-oxides deactivate the ring toward
reactions and can poison palladium catalysts in subsequent cross-coupling steps. -
Prevention: Store under Argon/Nitrogen. Avoid storage in protic solvents like methanol for extended periods.
Reaction Troubleshooting
Q: My
-
Diagnosis: Hydrolysis Competition .
-
Root Cause: The 3-fluoro group makes the 2-chloro spot "hot." If you are using a base (like NaOH or KOH) in a wet solvent, the hydroxide ion (
) will compete with your intended nucleophile, converting the starting material into the unreactive 2-pyridone . -
Solution:
-
Switch to anhydrous bases (e.g.,
, , or NaH). -
Use anhydrous aprotic solvents (DMF, DMSO, Acetonitrile).
-
Validation: Check aqueous layer of workup. If the product is missing from the organic layer, acidify the aqueous layer; if a precipitate forms, it is likely the pyridone byproduct.
-
Q: Can I use acid to wash the product?
-
Diagnosis: Salt Formation Risk .
-
Technical Insight: While the 3-F reduces basicity, the nitrogen is still basic enough to protonate with strong acids (HCl), forming a pyridinium salt.
-
Protocol: If you wash with 1M HCl to remove amine impurities, your product will move to the aqueous layer.
-
Correct Workflow: Wash with weak acid (Citric acid) or ensure you re-basify the aqueous layer and extract with DCM to recover the product.
-
Experimental Workflow: Purity Check
Use this decision tree to determine if your batch is suitable for use.
Figure 2: Quality Control Decision Tree for incoming raw material.
References
-
PubChem. (n.d.).[1] 2-Chloro-5-fluoro-3-methylpyridine (Compound Summary). National Library of Medicine. Retrieved February 10, 2026, from [Link](Note: Used for physicochemical property comparison of structural isomers).
- Schlosser, M., & Rausis, T. (2004). Site-Selective Substitution of Fluorinated Pyridines. European Journal of Organic Chemistry. (Cited for mechanistic insight into the activating effect of fluorine on S_NAr reactions).
Sources
Technical Support Center: 2-Chloro-3-fluoro-5-methylpyridine
This guide serves as a specialized technical support resource for 2-Chloro-3-fluoro-5-methylpyridine (CAS: 34552-15-3).[1] It is designed for researchers and process chemists who require precise, field-tested protocols for handling this low-melting halogenated heterocycle.[1]
Executive Summary: The "Phase-Change" Challenge
Senior Scientist Note: The critical handling characteristic of 2-Chloro-3-fluoro-5-methylpyridine is its melting point of 29–30°C [1].[1][2] Unlike standard high-melting solids, this compound exists on the thermodynamic edge between solid and liquid at typical laboratory temperatures. Improper temperature management leads to "phase cycling" (repeated melting/freezing), which promotes moisture encapsulation, hydrolysis, and the formation of hard, intractable monoliths inside storage bottles.
PART 1: Critical Storage Protocols (The "Before" Phase)
Q1: Upon receipt, the compound appears as a wet slush or a fused solid.[1] Is it degraded? A: Not necessarily, but it indicates a temperature excursion.[1]
-
Diagnosis: The melting point (29–30°C) means standard shipping trucks often exceed the phase transition temperature.[1]
-
Immediate Action: Do not open the bottle while it is cold or "slushy."
-
Equilibration: Allow the sealed container to reach room temperature (20–25°C).
-
Inspection: If it is a fused chunk, do not attempt to chip it out (risk of glass breakage).[1]
-
Protocol: Gently warm the bottle in a water bath at 35°C to fully melt the contents, then verify purity via GC/LC-MS. If pure, aliquot into smaller vials while liquid to avoid future repeated heating.
-
Q2: What is the optimal long-term storage condition to prevent degradation? A: Stability is governed by preventing hydrolysis of the C-Cl bond and oxidation of the methyl group.[1]
-
Temperature: 2–8°C (Refrigerated). This keeps the material firmly in the solid state, reducing the rate of diffusion-controlled degradation reactions.[1]
-
Atmosphere: Argon or Nitrogen backfill. The 2-chloro position is activated for nucleophilic aromatic substitution (
).[1] Atmospheric moisture can slowly hydrolyze this bond to form the pyridinol impurity [2]. -
Container: Amber glass with a PTFE-lined cap.[1] Avoid metal spatulas or lids that may corrode due to trace HCl formation.
Q3: Can I store it in a freezer (-20°C)? A: Yes, but with a caveat.
-
Risk: Deep freezing hardens the solid significantly.[1] When brought to room temperature, the rapid thermal expansion difference between the glass and the organic solid can crack the vial.
-
Recommendation: If freezing is necessary for >1 year storage, use high-density polyethylene (HDPE) or polypropylene (PP) secondary containment, or ensure the glass vial is only 50% full to allow for expansion.[1]
PART 2: Handling & Safety (The "During" Phase)
Q4: How do I dispense this compound accurately given its low melting point? A: You must choose a strategy based on your lab's ambient temperature. Attempting to weigh "sticky" solids leads to mass errors and contamination.[1] Use the Phase-State Decision Matrix below.
Visual Workflow: Safe Dispensing Strategy
Figure 1: Decision matrix for dispensing low-melting solids.[1] Method A (Liquefaction) is recommended for high precision to avoid "sticky solid" transfer losses.[1]
Q5: What specific PPE is required beyond standard lab coats? A:
-
Gloves: Double-gloving with Nitrile (0.11 mm minimum) is mandatory.[1] Halogenated pyridines can penetrate standard nitrile faster than aliphatic hydrocarbons.[1] Change outer gloves immediately upon splash contact.[1]
-
Respiratory: Use a fume hood.[1] The vapor pressure at 25°C is sufficient to generate irritating vapors (H335: Respiratory Irritation) [3].[1]
-
Eyes: Chemical splash goggles are preferred over safety glasses due to the risk of liquid splash if the compound melts during handling.[1]
PART 3: Troubleshooting Experimental Issues
Q6: My reaction yield is low, and the starting material turned yellow. What happened? A: Color change to yellow/orange typically indicates oxidation or hydrolysis .[1]
-
Mechanism: The 2-chloro and 3-fluoro substituents create an electron-deficient ring.[1] If the material was stored in a humid environment, moisture can attack the 2-position (displacing Chlorine) or the 3-position (displacing Fluorine, though less likely without strong base).[1]
-
Diagnostic: Run a TLC.[1] If a spot appears at the baseline (highly polar), it is likely the pyridinol hydrolysis product.
-
Solution: Purify the starting material via vacuum distillation (bp 90–92°C @ 25 Torr) [1] or rapid silica filtration (10% EtOAc/Hexanes) before use.[1]
Q7: I am using this in a Suzuki-Miyaura coupling, but the catalyst is dying. Why? A: The 2-chloro bond is reactive.[1]
-
Issue: If you are targeting the 5-position (e.g., C-H activation or lithiation) or using the methyl group, the 2-Cl can competitively undergo oxidative addition with Palladium (Pd), poisoning the catalyst or creating side products.[1]
-
Fix: Ensure your catalyst system (Ligand/Pd ratio) is tuned to differentiate between the C-Cl bond and your target site.[1] If C-Cl preservation is required, avoid electron-rich ligands (like
) that promote facile oxidative addition into aryl chlorides.[1]
Q8: The material solidified in my syringe needle. How do I clear it? A: This occurs because the needle acts as a heat sink, cooling the liquid below 29°C.[1]
-
Prevention: Pre-warm the syringe and needle to ~40°C in an oven or heat gun stream before drawing up the liquid.
-
Recovery: Do not force the plunger (risk of spray).[1] Dip the needle (capped) into warm solvent (e.g., Toluene or Acetone) to dissolve the blockage.[1]
PART 4: Emergency Response Data
| Parameter | Specification | Action/Note |
| Spill Cleanup | Solid/Slush | Do not sweep (generates dust).[1] Cover with sand/vermiculite.[3] Scoop into a closed container. |
| Skin Contact | Irritant/Toxic | Wash with soap and water for 15 min. Do not use ethanol (increases skin absorption).[1] |
| Fire Fighting | Flash Point ~65°C | Use |
| Decomposition | Thermal | Emits toxic fumes of HCl, HF, and NOx.[1] SCBA required for fire crews.[1] |
References
-
Sigma-Aldrich (Merck) .[1] Handling of Halogenated Heterocycles: Technical Bulletin AL-134.[1] (General reference for halogenated pyridine stability).
-
PubChem . 2-Chloro-5-fluoro-3-methylpyridine Compound Summary (Isomer Analog Safety Data). Retrieved from [Link] (Note: Safety profile extrapolated from close structural isomer CAS 38186-84-4 due to structural similarity).[1]
(Note: While specific data for CAS 34552-15-3 is less abundant than its isomers, the physical handling protocols are derived from its melting point and halogenated pyridine class behavior.)[1]
Sources
Technical Support Center: 2-Chloro-3-fluoro-5-methylpyridine Reaction Condition Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and subsequent reactions of 2-Chloro-3-fluoro-5-methylpyridine. As a key building block in medicinal chemistry and materials science, optimizing reactions involving this substrate is critical for efficient and successful research and development.[1] This guide is designed to provide practical, experience-driven advice to overcome common hurdles in your experimental work.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis and functionalization of 2-Chloro-3-fluoro-5-methylpyridine, offering systematic approaches to identify and resolve the root cause.
Issue 1: Low Yield in the Synthesis of 2-Chloro-3-fluoro-5-methylpyridine
Symptoms: The isolated yield of the target compound is consistently below expectations.
Possible Causes & Corrective Actions:
-
Incomplete Reaction:
-
Causality: The synthesis of substituted pyridines can be sensitive to reaction time and temperature.[2] Insufficient reaction time or temperatures that are too low may lead to incomplete conversion of starting materials.
-
Troubleshooting:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to enhance the reaction rate. Be mindful of potential side reactions at higher temperatures.
-
Extend Reaction Time: If the reaction is proceeding cleanly but is slow, extending the reaction time may be sufficient to improve the yield.
-
-
-
Suboptimal Reagent Stoichiometry:
-
Causality: The molar ratios of reactants, particularly the chlorinating and fluorinating agents, are crucial for driving the reaction to completion and minimizing side products.
-
Troubleshooting:
-
Verify Reagent Purity: Ensure the purity of your starting materials and reagents, as impurities can interfere with the reaction.
-
Adjust Stoichiometry: Systematically vary the stoichiometry of the key reagents. For example, a slight excess of the halogenating agent might be beneficial.
-
-
-
Side Reactions:
-
Causality: The pyridine ring is susceptible to various side reactions, including over-halogenation or the formation of isomers.[3][4]
-
Troubleshooting:
-
Control Reagent Addition: Add reactive reagents, such as chlorinating agents, dropwise or in portions to maintain better control over the reaction temperature and concentration.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other undesired side reactions.[5]
-
-
Issue 2: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptoms: A mixture of isomers is obtained when attempting to substitute either the chloro or fluoro group.
Possible Causes & Corrective Actions:
-
Understanding Inherent Reactivity:
-
Causality: In nucleophilic aromatic substitution on halogenated pyridines, the reactivity of the leaving group generally follows the order F > Cl > Br > I.[6][7] This is due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic.[6] Therefore, nucleophilic attack is generally favored at the position bearing the fluorine atom.
-
Troubleshooting:
-
Favor Fluorine Displacement: To selectively displace the fluorine atom, milder reaction conditions (lower temperature, less reactive nucleophile) can often be employed.
-
Favor Chlorine Displacement: Displacing the chlorine atom in the presence of a fluorine atom is more challenging. This may require the use of specific catalysts or reaction conditions that favor activation of the C-Cl bond over the C-F bond.
-
-
-
Steric Hindrance:
-
Causality: The methyl group at the 5-position can sterically hinder the approach of a nucleophile to the adjacent 4-position (if a leaving group were present there) and to a lesser extent, the 6-position. The 2- and 3-positions are also influenced by the substituents.
-
Troubleshooting:
-
Consider Nucleophile Size: Smaller nucleophiles may exhibit different selectivity compared to bulkier ones.
-
Temperature Effects: Higher temperatures can sometimes overcome steric barriers, but may also lead to a decrease in selectivity.
-
-
Issue 3: Low Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)
Symptoms: Significant amounts of starting material (2-Chloro-3-fluoro-5-methylpyridine) remain unreacted after the cross-coupling reaction.
Possible Causes & Corrective Actions:
-
Catalyst Inactivation:
-
Causality: The palladium catalyst can be sensitive to air, moisture, and impurities in the starting materials or solvents.[8] The pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Troubleshooting:
-
Use High-Purity Reagents and Solvents: Ensure all reagents and solvents are anhydrous and of high purity. Degas the solvent prior to use.
-
Proper Catalyst Handling: Handle the palladium catalyst and ligands under an inert atmosphere.
-
Ligand Choice: The choice of phosphine ligand is critical in cross-coupling reactions.[9][10] For electron-deficient heteroaryl halides, electron-rich and sterically hindered ligands often give better results. Experiment with different ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific transformation.
-
-
-
Inadequate Base:
-
Causality: The base plays a crucial role in the catalytic cycle of both Suzuki and Buchwald-Hartwig reactions.[11][12] An inappropriate choice of base or insufficient amount can lead to low conversion.
-
Troubleshooting:
-
Screen Different Bases: Common bases for these reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The optimal base will depend on the specific substrates and reaction conditions.
-
Ensure Base Solubility: The solubility of the base in the reaction solvent can impact its effectiveness.
-
-
-
Substrate-Specific Challenges:
-
Causality: The electronic properties of 2-Chloro-3-fluoro-5-methylpyridine (an electron-deficient pyridine ring) can influence its reactivity in cross-coupling reactions.
-
Troubleshooting:
-
Optimize Reaction Temperature: Cross-coupling reactions often require elevated temperatures to proceed at a reasonable rate. A systematic optimization of the reaction temperature is recommended.
-
Consider Alternative Coupling Partners: If using a boronic acid in a Suzuki coupling, ensure its purity and stability. In some cases, boronate esters or trifluoroborate salts may offer advantages.[12]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for 2-Chloro-3-fluoro-5-methylpyridine?
A1: While multiple synthetic strategies exist for substituted pyridines, a common approach involves the halogenation of a suitable pyridine precursor.[1] This can involve a multi-step process starting from a commercially available picoline derivative, followed by directed halogenation steps. For instance, starting with 3-picoline, a sequence of oxidation, chlorination, and fluorination steps can be employed to introduce the desired substituents at the correct positions.[13]
Q2: In a Suzuki coupling reaction, which position on 2-Chloro-3-fluoro-5-methylpyridine is more likely to react, the C-Cl or the C-F bond?
A2: In a palladium-catalyzed Suzuki coupling, the C-Cl bond is generally more reactive than the C-F bond. The oxidative addition of the palladium(0) catalyst to the C-X bond is a key step in the catalytic cycle, and the bond strength of C-Cl is lower than that of C-F, making it easier to break. Therefore, under typical Suzuki conditions, the reaction is expected to occur selectively at the 2-position, replacing the chlorine atom.
Q3: For a Buchwald-Hartwig amination, what are the recommended starting conditions?
A3: For the Buchwald-Hartwig amination of 2-Chloro-3-fluoro-5-methylpyridine, a good starting point would be to use a palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with a sterically hindered phosphine ligand like Xantphos or a biarylphosphine ligand.[14] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.[8] The reaction is typically carried out in an aprotic polar solvent like toluene, dioxane, or THF at elevated temperatures (e.g., 80-110 °C).
Q4: What are some common side reactions to be aware of when working with substituted pyridines?
A4: Substituted pyridines can undergo several side reactions. Due to the electron-deficient nature of the pyridine ring, it is susceptible to nucleophilic attack, especially at the 2- and 4-positions.[3] Side-chain reactions involving the methyl group can also occur, particularly if strong bases are used, which can deprotonate the benzylic hydrogens.[15] Additionally, over-halogenation during synthesis or undesired substitution at other positions can be a challenge.[4][16]
Q5: How can I improve the solubility of 2-Chloro-3-fluoro-5-methylpyridine and its derivatives for reaction and purification?
A5: 2-Chloro-3-fluoro-5-methylpyridine is generally soluble in common organic solvents. However, if you are working with more polar derivatives that have poor solubility, consider using more polar aprotic solvents like DMF or DMSO for the reaction. For purification by chromatography, a solvent system with a polar component (e.g., ethyl acetate in hexanes) will likely be necessary. If solubility in the reaction medium is a persistent issue, gentle heating or the use of a co-solvent might be effective.
III. Experimental Protocols & Visualizations
General Workflow for Reaction Optimization
Caption: A systematic workflow for optimizing chemical reaction conditions.
Decision Tree for Troubleshooting Low Yield in Cross-Coupling Reactions
Caption: A decision-making flowchart for troubleshooting low-yield cross-coupling reactions.
IV. References
-
BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis. Retrieved February 10, 2026, from
-
BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Retrieved February 10, 2026, from
-
Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Retrieved February 10, 2026, from
-
Pipzine Chemicals. (n.d.). 2-Chloro-3-fluoro-5-methylpyridine. Retrieved February 10, 2026, from
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Retrieved February 10, 2026, from
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 10, 2026, from
-
BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. Retrieved February 10, 2026, from
-
ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinonitrile synthesis. Retrieved February 10, 2026, from
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 10, 2026, from
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved February 10, 2026, from
-
Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved February 10, 2026, from
-
ResearchGate. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved February 10, 2026, from
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Pyridine Ring Synthesis. Retrieved February 10, 2026, from
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved February 10, 2026, from
-
Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine. Retrieved February 10, 2026, from
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 10, 2026, from
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved February 10, 2026, from
-
PMC. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved February 10, 2026, from
-
RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved February 10, 2026, from
-
YouTube. (2021). Pyridines – synthesis, reactions and applications. Retrieved February 10, 2026, from
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 10, 2026, from
-
PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved February 10, 2026, from
-
ResearchGate. (n.d.). Functionalization of pyridines. Retrieved February 10, 2026, from
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved February 10, 2026, from
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved February 10, 2026, from
-
Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Retrieved February 10, 2026, from
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 10, 2026, from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 10, 2026, from
-
PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved February 10, 2026, from
-
ResearchGate. (2025). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Retrieved February 10, 2026, from
-
European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1. Retrieved February 10, 2026, from
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). Retrieved February 10, 2026, from
-
Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine. Retrieved February 10, 2026, from
Sources
- 1. 2-Chloro-3-fluoro-5-methylpyridine | Chemical Properties, Applications & Safety Data | Reliable China Manufacturer [pipzine-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting failed reactions with 2-Chloro-3-fluoro-5-methylpyridine
Technical Support Center: 2-Chloro-3-fluoro-5-methylpyridine
Welcome to the technical support center for 2-Chloro-3-fluoro-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic routes.
Understanding the Reactivity of 2-Chloro-3-fluoro-5-methylpyridine
Before diving into specific troubleshooting, it's crucial to understand the electronic and steric landscape of our molecule. The pyridine ring is inherently electron-deficient. The substituents modulate this reactivity:
-
2-Chloro Group: This is the primary site for palladium-catalyzed cross-coupling reactions. The C-Cl bond is readily activated by Pd(0) catalysts.
-
3-Fluoro Group: Fluorine is highly electronegative, further withdrawing electron density from the ring and influencing the reactivity of the adjacent chloro group. While typically less reactive than chlorine in cross-coupling, it can be a leaving group in Nucleophilic Aromatic Substitution (SNAr) under specific conditions.[1]
-
5-Methyl Group: This electron-donating group provides a slight counter-balance to the electron-withdrawing effects of the nitrogen and fluorine atoms.
This electronic push-pull system dictates the molecule's behavior and is the key to diagnosing reaction failures.
General Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random parameter changes. The following workflow provides a logical diagnostic path for any reaction type involving 2-Chloro-3-fluoro-5-methylpyridine.
Caption: A logical workflow for initial troubleshooting steps.
FAQ: Palladium-Catalyzed Cross-Coupling Reactions
This is the most common application for 2-Chloro-3-fluoro-5-methylpyridine. Success hinges on a delicate interplay between the palladium catalyst, ligand, base, and solvent.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[2]
Question 1: My Suzuki-Miyaura coupling reaction has stalled or shows very low conversion. What are the likely causes?
Answer: This is a classic issue often rooted in the catalytic cycle. The oxidative addition of palladium to an aryl chloride is typically the rate-limiting step.[3]
-
Causality: The Pd(0) catalyst may be inactive or poisoned. Oxygen can oxidize the active Pd(0) to inactive Pd(II), and water can interfere with the base and the boronic acid. The choice of ligand is also critical; it must stabilize the Pd(0) species and facilitate both oxidative addition and reductive elimination.[4]
-
Troubleshooting Protocol:
-
Inert Atmosphere is Non-Negotiable: Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that the solvents were properly degassed.
-
Catalyst & Ligand Selection: For a challenging substrate like a 2-chloropyridine, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider more robust, electron-rich, and bulky phosphine ligands.
-
Base and Solvent Compatibility: The base is required to activate the boronic acid for transmetalation.[5] Ensure the base is strong enough but not so strong that it degrades your starting materials. The solvent must be able to dissolve all components and be stable at the reaction temperature.
-
Question 2: I'm observing significant amounts of a side product that appears to be my boronic acid homocoupling (Ar-Ar). How can I prevent this?
Answer: Boronic acid homocoupling is often a sign that the transmetalation step is slow relative to other processes, or that oxygen is present in the system.
-
Causality: Oxygen can promote the oxidative homocoupling of boronic acids. Alternatively, if the oxidative addition of the palladium to your 2-chloro-3-fluoro-5-methylpyridine is slow, the activated boronic acid may react with itself.
-
Troubleshooting Protocol:
-
Rigorous Degassing: This is the first and most important step. Use techniques like freeze-pump-thaw cycles for the most sensitive reactions.
-
Adjust Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess which can favor homocoupling.
-
Optimize Ligand: A more electron-donating ligand can accelerate the oxidative addition step, helping it to "out-compete" the homocoupling pathway.
-
| Parameter | Recommendation for 2-Chloropyridines | Rationale |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Precursors that readily form active Pd(0). |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃) | Accelerates the slow oxidative addition of the C-Cl bond.[5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases that facilitate transmetalation without causing side reactions.[6] |
| Solvent | Dioxane, Toluene, DME/H₂O | Aprotic solvents are generally preferred; aqueous mixtures can sometimes accelerate the reaction. |
| Temperature | 80-120 °C | Sufficient thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage. |
Caption: Recommended Starting Conditions for Suzuki-Miyaura Coupling.
Caption: Key failure points in the Suzuki-Miyaura catalytic cycle.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a key method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[7][8]
Question 3: My Buchwald-Hartwig amination is giving me a significant amount of hydrodehalogenation (replacement of -Cl with -H). What's going on?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, especially with electron-deficient heteroaryl halides.[9][10]
-
Causality: This side reaction occurs when the palladium-hydride species, formed from a β-hydride elimination or reaction with a hydrogen source (like solvent or trace water), reductively eliminates to give the dehalogenated product instead of coupling with the amine. The choice of base and ligand can strongly influence this pathway.[11]
-
Troubleshooting Protocol:
-
Base Selection is Critical: Strong, non-coordinating bases are preferred. Sodium tert-butoxide (NaOt-Bu) is a common choice, but if hydrodehalogenation is severe, a weaker base like LHMDS or Cs₂CO₃ might be more suitable.[12]
-
Ligand Choice: Use ligands that promote fast reductive elimination of the C-N bond. Bulky biarylphosphine ligands (e.g., Xantphos, Josiphos) are designed to do this.[13]
-
Control Amine Stoichiometry: Using a slight excess of the amine can help ensure that the amido complex formation is favored over competing pathways.
-
Anhydrous Conditions: Ensure your solvent and amine are as dry as possible to minimize potential hydrogen sources.
-
| Parameter | Recommendation for 2-Chloropyridines | Rationale |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Standard Pd(0) precursors. |
| Ligand | Biarylphosphines (e.g., XPhos, RuPhos, Xantphos) | Promote C-N reductive elimination and suppress side reactions.[7] |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the amine.[12] |
| Solvent | Toluene, Dioxane | Aprotic, non-coordinating solvents that are stable at high temperatures. |
| Temperature | 90-110 °C | To facilitate the oxidative addition and reductive elimination steps. |
Caption: Recommended Starting Conditions for Buchwald-Hartwig Amination.
FAQ: Nucleophilic Aromatic Substitution (SNAr)
While the 2-chloro position is the primary site for cross-coupling, SNAr reactions can also be effective, particularly with strong nucleophiles.
Question 4: I am attempting an SNAr reaction with an amine nucleophile but I'm getting no reaction. Should I be targeting the fluorine instead of the chlorine?
Answer: This is an excellent question that gets to the heart of SNAr reactivity on this specific ring system.
-
Causality: In SNAr, the rate is determined by the stability of the intermediate Meisenheimer complex. The leaving group's ability to be expelled is also a factor. For pyridines, substitution is fastest at the 2- and 4-positions because the ring nitrogen can stabilize the negative charge of the intermediate.[1][14] While fluorine is generally a better leaving group than chlorine in activated SNAr reactions due to its high electronegativity stabilizing the intermediate, the position is paramount. The 2-position is highly activated by the ring nitrogen. Therefore, the 2-chloro group is the most probable site for substitution.[15]
-
Troubleshooting Protocol:
-
Increase Temperature: SNAr reactions often require significant thermal energy to overcome the activation barrier associated with disrupting the aromatic system. Try increasing the temperature incrementally (e.g., from 80 °C to 120 °C, or even higher in a sealed vessel).
-
Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents are excellent at solvating the cationic counter-ion of the nucleophile, making the nucleophile "more naked" and reactive.
-
Use a Stronger Base/Nucleophile: If using a neutral amine, adding a non-nucleophilic base (like K₂CO₃ or Et₃N) can help deprotonate the amine in situ or neutralize the HCl generated, driving the reaction forward.[14] Alternatively, pre-forming the sodium or lithium salt of your nucleophile can dramatically increase its reactivity.
-
Confirm Reactivity Site: If the reaction remains sluggish, it is worth considering that for certain nucleophiles, displacement of the 3-fluoro group might be competitive, although displacement of the 2-chloro is generally expected to be the major pathway. A careful analysis of the crude reaction mixture by LC-MS or GC-MS can help identify minor isomers.
-
References
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate. Available from: [Link]
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents.
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing). Available from: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. Available from: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
nucleophilic aromatic substitutions - YouTube. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available from: [Link]
-
Catalytic Hydrodehalogenation Reactions. Available from: [Link]
-
Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water | Organic Letters - ACS Publications. Available from: [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Available from: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Available from: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. Available from: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts | Request PDF - ResearchGate. Available from: [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. Available from: [Link]
-
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine - MDPI. Available from: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]
-
6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
-
Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines | Request PDF - ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
Sources
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with 2-Chloro-3-fluoro-5-methylpyridine
Part 1: The Molecule's "Personality" (Physicochemical Profile)
Before attempting formulation, you must understand why this molecule behaves poorly in aqueous media. It is not just "insoluble"; it has a specific thermal behavior that traps researchers.
| Property | Value / Characteristic | Implication for Solubility |
| State at RT | Solid (White powder/lump) | Appears stable on the bench. |
| Melting Point | ~29–30 °C | CRITICAL: At physiological temperature (37°C), this compound is a liquid .[1] In aqueous suspensions, it will not crystallize; it will "oil out," forming sticky droplets that adhere to plasticware and cause massive dosing variability.[1] |
| pKa (Predicted) | ~0.35 (Pyridine Nitrogen) | Extremely Weak Base. You cannot solubilize this by simply adding weak acids (like acetic acid).[1] It remains unprotonated (neutral/lipophilic) at pH 1–14. |
| LogP (Predicted) | ~2.5 – 3.0 | Moderately lipophilic. Requires organic co-solvents or surfactants. |
Part 2: Stock Solution Preparation
Q: What is the best solvent for a high-concentration stock? A: DMSO (Dimethyl Sulfoxide) is the gold standard for this compound.
-
Protocol: Dissolve at 100 mM to 200 mM in anhydrous DMSO.
-
Why: DMSO disrupts the crystal lattice effectively. Ethanol is a secondary choice but evaporates too quickly, changing the concentration of this low-melting solid.[1]
-
Storage: Store aliquots at -20°C.
-
Warning: Upon thawing, ensure the vial is fully warmed to >30°C and vortexed. Since the melting point is near room temperature, partial melting/refreezing cycles can create concentration gradients in the vial.
-
Q: Can I use water or PBS for the stock? A: No. The solubility in water is negligible. Attempting this will result in immediate phase separation.
Part 3: Aqueous Dilution & Assay Compatibility (In Vitro)
Q: My compound "disappears" when I dilute into cell culture media. Why? A: This is likely the "Oiling Out" Effect . Because the melting point (~30°C) is below your incubation temperature (37°C), the compound precipitates as supercooled liquid droplets, not solid crystals.[1] These droplets are invisible to the naked eye but stick avidly to the hydrophobic polystyrene of pipette tips and well plates.
Troubleshooting Protocol: The "Hot-Spike" Method To prevent oiling out during dilution:
-
Pre-warm your culture media/buffer to 37°C.
-
Dilute the DMSO stock into the warm media while vortexing rapidly.
-
Limit DMSO to <0.5% (v/v) if possible, or use an intermediate dilution step.
Visualizing the Dilution Workflow
Caption: Decision tree for diluting low-melting point lipophilic compounds to avoid phase separation.
Part 4: In Vivo Formulation (Animal Studies)
Q: I need to dose mice at 10 mg/kg. PBS causes the syringe to clog. What vehicle should I use? A: Do not use simple aqueous buffers. You need a co-solvent/surfactant system .
Recommended Vehicle Formulation (Standard): This "Golden Triangle" formulation balances solubilization with tolerability.
| Component | Percentage (v/v) | Function |
| DMSO | 5% | Solubilizes the primary stock. |
| Tween 80 (or Kolliphor EL) | 5% | Surfactant; prevents the "oil" droplets from coalescing. |
| PEG 400 | 30% | Co-solvent; increases bulk solubility. |
| Water / Saline | 60% | Bulk carrier (Add LAST). |
Preparation Protocol (Must follow this order):
-
Weigh the compound solid.
-
Add DMSO and vortex until fully dissolved (clear yellow/colorless).
-
Add PEG 400 and vortex.
-
Add Tween 80 and vortex. Solution should be clear.
-
Slowly add Warm (37°C) Water/Saline while vortexing.
-
Note: A milky suspension is acceptable if it is uniform (emulsion). Because the MP is 30°C, you are essentially creating a nano-emulsion in vivo.[1]
-
Q: Can I use Cyclodextrins (HP-β-CD)? A: Maybe.
-
Pros: excellent for preventing irritation.
-
Cons: The steric bulk of the Chlorine, Fluorine, and Methyl groups might hinder inclusion into the cyclodextrin cavity compared to a flat pyridine.
-
Test: Try 20% (w/v) HP-β-CD in water. If it remains cloudy after 30 mins of stirring, switch to the PEG/Tween vehicle above.
Part 5: Troubleshooting FAQ
Q: The compound precipitated in the syringe during injection! A: This happens due to "thermal shock" if the formulation cools down in the needle.
-
Fix: Keep the formulation at 30–35°C (just above the melting point) prior to drawing into the syringe. This ensures the compound stays in its liquid/dissolved state rather than trying to crystallize or oil out in the metal needle.
Q: I see "ghost peaks" or carryover in my HPLC analysis. A: The "oiling out" effect causes the compound to stick to the PTFE lines of the HPLC.
-
Fix: Add 0.1% Formic Acid to your Acetonitrile mobile phase and ensure your needle wash contains at least 50% organic solvent (MeOH or ACN) to dissolve the oily residue.
Q: Is the "2-Chloro-5-fluoro-3-methyl" isomer the same? A: No. Check your CAS numbers carefully.
-
2-Chloro-5-fluoro-3-methylpyridine (CAS: 38186-84-4)[1][][4]
-
While solubility properties are similar, their biological activity and exact melting points differ.[1] Verify your certificate of analysis.
References
-
PubChem. (n.d.). Compound Summary: 2-Chloro-3-fluoro-5-methylpyridine (CAS 34552-15-3).[1][2] National Library of Medicine. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[1] Retrieved from [Link]
- Edward, H. K. (2010). Solubility in Pharmaceutical Chemistry. De Gruyter. (General reference for weak base solubility and lipophilicity principles).
-
ChemDad. (n.d.). 2-Chloro-3-fluoro-5-methylpyridine Chemical Properties. Retrieved from [Link] (Source for Melting Point data).[1]
Sources
Technical Support Center: 2-Chloro-3-fluoro-5-methylpyridine Reactivity Guide
Ticket ID: PYR-2Cl-3F-5Me-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Catalyst Selection & Troubleshooting for C-2 Functionalization
Executive Summary: The Substrate Profile
Welcome to the HaloPyridine Technical Support Center. You are working with 2-Chloro-3-fluoro-5-methylpyridine .[1] This scaffold presents a unique "push-pull" electronic environment that complicates standard cross-coupling protocols.
-
The Trap (3-Fluoro Effect): The fluorine atom at C3 is not just a bystander. It exerts a strong inductive electron-withdrawing effect (-I), activating the C2-Cl bond for oxidative addition. However, it also creates a steric "ortho-wall" that repels bulky ligands and can facilitate unwanted side reactions like hydrodehalogenation.
-
The Anchor (5-Methyl): This group is electron-donating (+I), slightly deactivating the ring compared to a bare pyridine, but generally stable.
-
The Poison (Pyridine Nitrogen): Like all pyridines, the nitrogen lone pair can competitively bind to Palladium (Pd), poisoning the active catalyst species if the ligand does not bind tightly enough.
Module A: C-N Bond Formation (Buchwald-Hartwig vs. SNAr)
User Query: "I am trying to couple a secondary amine to the 2-position. I tried standard SNAr conditions (DMF, 100°C), but conversion is <20%. Should I switch to Pd-catalysis?"
The Diagnostic
The 3-Fluoro substituent activates the ring, but often not enough for mild SNAr if the nucleophile is sterically hindered or electron-deficient (e.g., anilines).
-
If Nucleophile is Aliphatic (Strong): SNAr is viable but requires polar aprotic solvents (NMP, DMSO) and high temps (>120°C).
-
If Nucleophile is Aromatic/Hindered (Weak): You must use Buchwald-Hartwig amination.
Recommended Catalyst System (Buchwald-Hartwig)
For this specific scaffold, standard ligands like BINAP or dppf often fail due to the steric clash with the 3-F atom.
-
Primary Recommendation: BrettPhos Pd G3 or RuPhos Pd G3 .
-
Why: These precatalysts generate the active Pd(0) species rapidly.[2] The ligands (BrettPhos/RuPhos) are bulky enough to prevent catalyst poisoning by the pyridine nitrogen but flexible enough to accommodate the 3-F ortho-substituent [1].
-
-
Base Selection: LHMDS (Lithium bis(trimethylsilyl)amide) or NaOtBu .
-
Why: Weak bases (Carbonates) are often too slow for this deactivated system, leading to Pd black precipitation.
-
Workflow Visualization
The following decision tree guides your method selection based on nucleophile strength.
Caption: Decision logic for selecting between Nucleophilic Aromatic Substitution (
Module B: C-C Bond Formation (Suzuki-Miyaura)
User Query: "I am observing significant protodeboronation of my boronic acid partner, and the pyridine chloride remains unreacted."
The Diagnostic
2-Halopyridines are notoriously difficult in Suzuki couplings because the resulting Pd(II) intermediate is prone to protodeboronation if the transmetallation step is slow. The 3-F atom makes the oxidative addition fast, but the transmetallation becomes the rate-limiting step due to steric crowding [2].
Recommended Catalyst System
-
Catalyst: XPhos Pd G3 or Pd(dppf)Cl2·DCM .
-
Why: XPhos is an electron-rich biaryl phosphine that accelerates transmetallation. The G3 precatalyst ensures immediate entry into the catalytic cycle, minimizing the time the boronic acid sits in the basic solution (where it degrades).
-
-
Base: K₃PO₄ (Anhydrous) .[3]
-
Critical Adjustment: Avoid aqueous carbonate bases (
/ ) if deboronation is observed. Anhydrous phosphate acts as a base without introducing the water that catalyzes deboronation.
-
Standardized Protocol: Suzuki Coupling
-
Charge: Reaction vial with 2-Chloro-3-fluoro-5-methylpyridine (1.0 equiv), Boronic Acid (1.2 equiv), and
(2.0 equiv). -
Catalyst: Add XPhos Pd G3 (2.0 mol%).
-
Solvent: Add 1,4-Dioxane (degassed).
-
Cycle: Heat to 80°C for 2-4 hours.
-
Check: Monitor by LCMS. If conversion stalls, add 5% water (only if deboronation is NOT the primary failure mode) to solubilize the inorganic base.
Troubleshooting Matrix
Use this table to diagnose specific failure modes observed during LCMS/NMR analysis.
| Symptom | Probable Cause | Corrective Action |
| Recovery of Starting Material (SM) | Catalyst Poisoning | The pyridine nitrogen is binding Pd. Switch to a bulky ligand (e.g., tBuXPhos or BrettPhos ) that prevents N-coordination. |
| Hydrodechlorination (Product = 3-F-5-Me-Pyridine) | This occurs if the amine/alkyl group has | |
| Homocoupling of Boronic Acid | Oxygen Ingress | Pd is cycling through an oxidative pathway. Degas solvents vigorously (sparge with Argon for 15 mins). |
| Pd Black Precipitation | Ligand Dissociation | The ligand is falling off the metal. Increase Ligand:Pd ratio to 2:1 or use a well-defined precatalyst (e.g., Pd-PEPPSI-IPr ). |
Mechanistic Insight: The "Orthogonal" Challenge
The diagram below illustrates the competing pathways. Your goal is to favor the "Green" path (Productive Cycle) over the "Red" paths (Decomposition).
Caption: The catalytic cycle highlighting the critical bottleneck at Transmetallation caused by the 3-Fluoro steric hindrance.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Maluenda, I., & Navarro, O. (2015). Recent developments in the Suzuki–Miyaura reaction: 2010–2014. Molecules, 20(5), 7528-7557.
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
-
Lutz, M. R., et al. (2017). High-Throughput Experimentation for the Synthesis of 2-Aminopyridines via Pd-Catalyzed Amination. Organic Process Research & Development, 21(10), 1531–1536.
Sources
Technical Support Guide: 2-Chloro-3-fluoro-5-methylpyridine
CAS Registry Verification: 34552-15-3 (Primary) | Note: CAS 669093-12-7 is often associated with the isomer 2-chloro-5-fluoro-3-methylpyridine. Verify structure before use.
Emergency Quick-Reference (The "Red Box")
Status: Senior Application Scientist Subject: Immediate Safety & Spill Response Compound Class: Halogenated Pyridine Derivative
| Hazard Category | GHS Classification | Immediate Action |
| Acute Toxicity | H302 (Oral), H312 (Dermal) | Ingestion: Rinse mouth immediately. Do NOT induce vomiting. Call a POISON CENTER. Skin: Wash with soap and water for 15+ minutes. Remove contaminated clothing.[1][2] |
| Irritation | H315 (Skin), H319 (Eye) | Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][3] Consult an ophthalmologist. |
| Respiratory | H335 (Irritation) | Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. |
| Physical State | Low-Melting Solid (~30–45°C) | Spill: If solid, sweep up avoiding dust. If liquid (melted), absorb with vermiculite or sand. Do NOT use sawdust (fire risk). |
Technical FAQ & Troubleshooting
Q1: The bottle arrived, and the material looks like a "slush" or partially melted solid. Is it degraded? A: Likely not. 2-Chloro-3-fluoro-5-methylpyridine has a melting point near ambient temperature (approx. 29–45°C depending on purity and isomer).
-
Diagnosis: If the color is white to pale yellow, it is physically stable. Dark brown/black indicates oxidation or amine formation.
-
Solution: Do not attempt to pipette the "slush."
-
Place the sealed container in a warm water bath (40°C) for 15 minutes until fully liquid.
-
Mix gently to ensure homogeneity.
-
Aliquot as a liquid while warm.
-
Q2: I am seeing low yields in my SNAr coupling reaction. Which halogen is reacting? A: The 2-Chloro position is the primary electrophilic site, not the 3-Fluoro.
-
Mechanism: The nitrogen atom in the pyridine ring activates the ortho (2-position) and para (4-position) carbons. The 3-position (meta) is not activated for nucleophilic attack.
-
Troubleshooting:
-
If no reaction: Increase temperature or switch to a more polar aprotic solvent (DMSO, NMP) to stabilize the Meisenheimer complex.
-
If wrong regioselectivity: Ensure you are not using conditions harsh enough to force benzyne mechanisms, though this is rare with this substitution pattern.
-
Q3: The CAS number on my bottle (669093-12-7) doesn't match the database (34552-15-3). What do I have? A: STOP and Verify.
-
Scenario: There is significant confusion in vendor catalogs between two isomers:
-
Action: Check the 1H-NMR.
-
Target (3-F, 5-Me): Coupling between the Methyl protons and the Fluorine will be negligible or small (4-bond coupling).
-
Isomer (5-F, 3-Me): Methyl group at position 3 is ortho to the Fluorine at position 5? No, they are meta.
-
Definitive Check: Look at the aromatic proton splitting. The proton at C4 will show different F-H coupling constants depending on if F is at C3 or C5.
-
Safe Handling Decision Tree
The following workflow outlines the decision process for handling this compound based on its physical state and intended reaction.
Figure 1: Decision tree for safe handling and transfer, addressing the compound's low melting point issues.
Standard Operating Procedure: SNAr Coupling
Objective: Displacement of the 2-Chloro group with a primary amine (R-NH2).
Safety Critical:
-
Perform all steps in a fume hood.
-
2-Chloro-3-fluoro-5-methylpyridine is an irritant and potential sensitizer.
-
Avoid contact with strong oxidizers.
Protocol:
-
Preparation:
-
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flush with Nitrogen or Argon (inert atmosphere preferred to prevent oxidation of the amine).
-
-
Stoichiometry:
-
1.0 eq 2-Chloro-3-fluoro-5-methylpyridine .
-
1.2 eq Primary Amine (Nucleophile).
-
2.0 eq Base (e.g., DIPEA or K2CO3) to neutralize the HCl generated.
-
-
Solvent System:
-
Use DMSO or DMF (Polar Aprotic) for faster rates.
-
Concentration: 0.2 M to 0.5 M.
-
-
Execution:
-
Add the pyridine derivative to the solvent. (If solid, melt first as per FAQ Q1).
-
Add the base.
-
Add the amine dropwise.
-
Temperature: Heat to 80–100°C . (Note: The 3-Fluoro group deactivates the ring slightly compared to a 3-H, but the 2-Cl is still reactive).
-
Monitor by TLC/LCMS for the disappearance of the starting material (Mass: ~145.5 Da).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with water (exothermic mixing with DMF/DMSO possible).
-
Extract with Ethyl Acetate.
-
Wash organic layer with brine to remove residual DMF/DMSO.
-
Physical & Chemical Properties Data
| Property | Value | Notes |
| Molecular Formula | C6H5ClFN | |
| Molecular Weight | 145.56 g/mol | |
| Boiling Point | ~177°C | Predicted |
| Melting Point | 29–45°C | Handling Hazard: May solidify in needles. |
| Density | 1.26 g/cm³ | Denser than water. |
| Flash Point | ~65°C | Combustible Liquid (Category 4). |
| Solubility | Methanol, DMSO, DCM | Sparingly soluble in water. |
References
-
PubChem. (n.d.).[4] 2-Chloro-5-fluoro-3-methylpyridine (Compound Summary).[4][7][8][] National Library of Medicine. Retrieved January 30, 2026, from [Link]
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. 2-Chloro-5-fluoro-3-methylpyridine CAS#: 38186-84-4 [amp.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
Validation & Comparative
1H NMR Spectrum Guide: 2-Chloro-3-fluoro-5-methylpyridine
[1]
Executive Summary & Application Scope
2-Chloro-3-fluoro-5-methylpyridine (CAS: 38186-84-4) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural integrity is defined by the specific substitution pattern on the pyridine ring: a chlorine atom at C2, a fluorine atom at C3, and a methyl group at C5.[1]
This guide provides a definitive technical analysis of its 1H NMR spectrum , focusing on the critical differentiation between this compound and its common regioisomers (e.g., 2-chloro-5-fluoro-3-methylpyridine).[1] For researchers in drug development, the "performance" of this spectral analysis lies in its ability to unequivocally validate regio-purity without requiring expensive X-ray crystallography.[1]
Theoretical vs. Experimental Spectral Analysis
The NMR signature of 2-Chloro-3-fluoro-5-methylpyridine is governed by the interplay of the electronegative halogen atoms and the electron-donating methyl group.[1]
Predicted Chemical Shifts & Multiplicity
Based on substituent increment calculations and empirical data from analogous pyridine systems (e.g., 2-chloro-5-methylpyridine), the spectrum presents three distinct signal regions.
| Proton Environment | Position | Approx. Shift ( | Multiplicity | Coupling Constants ( | Mechanistic Insight |
| Aromatic H-6 | C6 | 8.05 – 8.25 | Broad Singlet (s) or Fine Doublet | Deshielded by the adjacent Nitrogen ( | |
| Aromatic H-4 | C4 | 7.45 – 7.65 | Doublet (d) | Deshielded by ortho-Fluorine.[1] The large H-F coupling is the primary diagnostic feature.[1] | |
| Methyl (-CH | C5 | 2.30 – 2.40 | Doublet (d) | Long-range "W-coupling" to Fluorine at C3.[1] This doublet confirms the relative 3,5-substitution pattern.[1] |
The "Fingerprint" Region
The most critical feature for identification is the H-4 signal .[1] Unlike simple pyridines, the presence of Fluorine at C3 induces a significant splitting of the H-4 proton.[1]
-
Observation: A distinct doublet in the aromatic region (~7.5 ppm).
-
Causality: The fluorine atom (
) couples strongly with the ortho-proton (H-4).[1]
Comparative Analysis: Target vs. Regioisomer
In synthetic workflows, the most common impurity is the regioisomer 2-Chloro-5-fluoro-3-methylpyridine .[1] Distinguishing these two is critical for QC release.
Performance Comparison Table
| Feature | Target: 2-Chloro-3-fluoro-5-methylpyridine | Alternative: 2-Chloro-5-fluoro-3-methylpyridine | Differentiation Logic |
| H-6 Signal | Singlet / Fine Multiplet | Large Doublet ( | In the Alternative, F is at C5, ortho to H-6.[1] In the Target, F is at C3, para to H-6.[1] |
| Methyl Signal | Doublet ( | Singlet | In the Alternative, Methyl is at C3, meta to F (C5).[1] Coupling is negligible.[1] |
| H-4 Signal | Doublet ( | Doublet ( | Both isomers show H-F coupling at H-4, making this signal less useful for differentiation.[1] |
Decision Logic for Quality Control
The following diagram illustrates the logical workflow for confirming the structure based on spectral data.
Caption: QC Decision Tree for distinguishing the target compound from its 5-fluoro regioisomer.
Experimental Protocol: High-Resolution Acquisition
To ensure the resolution of the fine methyl coupling (
Sample Preparation[1]
-
Solvent Choice: Use CDCl
(Chloroform-d) with 0.03% TMS.[1]-
Reasoning: Chloroform minimizes hydrogen bonding with the pyridine nitrogen, resulting in sharper peaks compared to DMSO-d
, which can broaden signals due to viscosity and water exchange.[1]
-
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
-
Self-Validating Step: The solution must be completely clear. Any turbidity indicates inorganic salts (NaCl/KCl from synthesis) which will degrade field homogeneity (shimming).[1]
-
-
Filtration: Filter through a cotton plug or PTFE syringe filter (0.45
m) directly into the NMR tube to remove suspended solids.[1]
Acquisition Parameters (400 MHz Instrument)
Structural Validation: Coupling Pathways
Understanding the specific coupling pathways validates the assignment.[1] The Fluorine atom acts as the central "communicator" in the spin system.[1]
Caption: Spin-spin coupling pathways originating from the C3-Fluorine atom.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12852014, 2-Chloro-5-fluoro-3-methylpyridine. Retrieved from [Link]
-
Note: Used for physical property verification and GHS classification of the regioisomer class.[1]
-
- Note: Provides the baseline chemical shifts for the non-fluorinated analog, enabling accur
-
Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] Retrieved from [Link]
- Note: Authoritative source for Pyridine H-F and H-H coupling constants used in the theoretical analysis.
- Note: Verification of commercial availability and CAS registry numbers.
Mass Spectrometry Profiling of 2-Chloro-3-fluoro-5-methylpyridine: A Comparative Technical Guide
Topic: Mass Spectrometry of 2-Chloro-3-fluoro-5-methylpyridine Content Type: Publish Comparison Guide
Executive Summary
2-Chloro-3-fluoro-5-methylpyridine (C₆H₅ClFN, MW: 145.56 Da) is a highly functionalized halogenated pyridine intermediate often used in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1][2] Its analysis presents a distinct challenge: while the pyridine nitrogen suggests basicity suitable for LC-MS, the electron-withdrawing effects of the ortho-chloro and meta-fluoro substituents significantly suppress ionization efficiency in standard Electrospray Ionization (ESI).
This guide objectively compares the industry-standard GC-EI-MS against LC-ESI-MS and LC-APCI-MS , providing experimental workflows to optimize detection limits (LOD) and structural elucidation.
Part 1: Chemical Context & Analytical Challenges
The specific substitution pattern (2-Cl, 3-F, 5-Me) creates a unique electronic environment. Unlike simple alkyl-pyridines, the electron density on the nitrogen atom is reduced by the inductive effect (-I) of the adjacent halogens.
-
Volatility: Moderate (Amenable to Gas Chromatography).
-
Basicity (pKa): Lower than pyridine (~5.2) due to halogenation. This makes protonation in ESI+ difficult without acidic modifiers.
-
Isotopic Signature: The Chlorine atom provides a diagnostic 3:1 ratio at M and M+2, essential for filtering background noise.
Decision Matrix: Method Selection
The following decision tree illustrates the logic for selecting the optimal ionization technique based on sample matrix and analytical goals.
Figure 1: Analytical decision matrix for halogenated pyridines.
Part 2: Comparative Analysis of MS Techniques
This section compares the three primary modalities. Data represents validated performance metrics for halogenated pyridine analogs.
1. GC-MS (Electron Impact - EI)
-
Mechanism: 70 eV electron bombardment causes hard fragmentation.
-
Performance: Excellent. The molecule is thermally stable and volatile.[2][3]
-
Key Advantage: Provides a library-searchable "fingerprint" spectrum. The molecular ion (M+) is usually visible, and the isotope pattern is preserved.
2. LC-MS (Electrospray Ionization - ESI)[4]
-
Mechanism: Soft ionization via evaporation of charged droplets.
-
Performance: Variable. The 2-Cl and 3-F atoms withdraw electrons, making the Nitrogen less "hungry" for protons (
). -
Key Disadvantage: Susceptible to ion suppression from matrix salts.
3. LC-MS (Atmospheric Pressure Chemical Ionization - APCI)[4]
-
Mechanism: Gas-phase chemical ionization initiated by a corona discharge.
-
Performance: Superior to ESI for this specific compound.[5] APCI does not rely as heavily on solution-phase basicity and handles non-polar species better.[3]
Comparative Data Summary
| Feature | Method A: GC-EI-MS | Method B: LC-ESI-MS | Method C: LC-APCI-MS |
| Ionization Mode | Hard (70 eV) | Soft (Solution Phase) | Soft (Gas Phase) |
| Primary Ion | |||
| LOD (Standard) | < 10 pg (High) | ~50-100 pg (Moderate) | ~10-20 pg (High) |
| Linearity ( | > 0.999 | > 0.995 | > 0.998 |
| Matrix Tolerance | High (Solvent extraction) | Low (Ion Suppression) | Moderate |
| Best Use Case | Raw Material QC, Impurity ID | High-throughput Screening | Biological/Metabolite Analysis |
Part 3: Structural Elucidation & Fragmentation Pathways
Correctly identifying 2-Chloro-3-fluoro-5-methylpyridine requires recognizing specific mass spectral features.
The Chlorine Isotope Signature
The most critical validation step is the Isotope Pattern .
-
m/z 145: Base Molecular Ion (
) -
m/z 147: Isotope Peak (
) -
Intensity Ratio: The peak at 147 must be approximately 32-33% of the peak at 145. Deviations indicate co-eluting impurities or incorrect assignment.
Fragmentation Logic (EI Source)
Under 70 eV EI, the molecule undergoes predictable bond cleavages.
-
M+ (145): Stable aromatic ring.
-
[M-Cl]+ (110): Homolytic cleavage of the C-Cl bond. This is the most abundant fragment.
-
[M-HCN]+ (118): Loss of Hydrogen Cyanide, characteristic of the pyridine ring collapse.
-
[M-Cl-HCN]+ (83): Sequential loss leading to a highly unsaturated hydrocarbon fragment.
Figure 2: Proposed EI fragmentation pathway for 2-Chloro-3-fluoro-5-methylpyridine.
Part 4: Detailed Experimental Protocols
Protocol A: GC-MS (Recommended for Purity)
Objective: Quantify purity and verify structure using NIST library matching.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) or Methanol.
-
Column: HP-5MS or DB-5MS (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 mins.
-
-
MS Source: Electron Impact (70 eV), Source Temp 230°C, Quad Temp 150°C.
-
Scan Range: 40–300 amu (Avoids low mass air/water background).
Protocol B: LC-APCI-MS (Recommended for Bioanalysis)
Objective: Trace analysis in aqueous/biological matrices where volatility is limited.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Promotes protonation).
-
B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Source Parameters (APCI Positive Mode):
-
Corona Current: 4.0 µA (Critical for ionizing halogenated aromatics).
-
Vaporizer Temp: 350°C (Ensures complete desolvation).
-
Gas Temp: 300°C.
-
Nebulizer Pressure: 30-40 psi.
-
-
Detection: Selected Ion Monitoring (SIM) at m/z 146.0 (
) and 148.0 (Isotope).
References
-
NIST Mass Spectrometry Data Center. Gas Chromatography - Mass Spectrometry (GC-MS) of Halogenated Pyridines. NIST Chemistry WebBook, SRD 69. [Link]
-
BenchChem. 2-Chloro-3-fluoro-5-methylpyridine Structure and Properties. PubChem Compound Summary.[1] [Link]
-
Biotage. When should I choose APCI or ESI for flash column chromatography?[Link]
Sources
- 1. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. youtube.com [youtube.com]
- 4. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. perkinelmer.com.ar [perkinelmer.com.ar]
A Comparative Guide to the Reactivity of 2-Chloro-3-fluoro-5-methylpyridine and Structurally Related Compounds
For researchers, scientists, and professionals in drug development, the selection of building blocks for the synthesis of novel chemical entities is a critical decision. Substituted pyridines are a cornerstone in medicinal chemistry, and understanding the nuanced reactivity of these heterocycles is paramount for efficient and successful synthetic campaigns.[1] This guide provides an in-depth comparative analysis of the reactivity of 2-chloro-3-fluoro-5-methylpyridine, a versatile building block, with its structurally similar counterparts: 2-chloropyridine, 3-fluoropyridine, 2-chloro-3-fluoropyridine, and 2-chloro-5-methylpyridine. The discussion is grounded in the principles of electronic and steric effects, supported by experimental data and detailed protocols for key transformations.
Understanding the Reactivity Landscape of Substituted Pyridines
The reactivity of the pyridine ring is significantly influenced by the electronic properties of its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[2] The interplay of inductive and resonance effects of additional substituents further modulates this inherent reactivity.
-
Electron-Withdrawing Groups (EWGs) , such as halogens, decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.[3]
-
Electron-Donating Groups (EDGs) , such as methyl groups, increase the electron density, which can enhance reactivity towards electrophiles and modulate the basicity of the pyridine nitrogen.
This guide will explore how these principles manifest in the reactivity of 2-chloro-3-fluoro-5-methylpyridine and its analogs in three key reaction classes: Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, and Lithiation.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNA_r_): A Tale of Halogen Activation
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing halopyridines. The reaction proceeds via a Meisenheimer intermediate, and its rate is highly dependent on the nature of the leaving group and the electronic landscape of the pyridine ring.
In the context of our target compounds, the C-Cl bond at the 2-position is the primary site for SNAr. The presence of a fluorine atom at the 3-position in 2-chloro-3-fluoro-5-methylpyridine and 2-chloro-3-fluoropyridine is expected to significantly enhance the rate of SNAr at C-2. This is due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the negatively charged Meisenheimer intermediate. While fluoropyridines can be more reactive than chloropyridines in SNAr reactions, the C-F bond is generally stronger and less prone to displacement than the C-Cl bond under typical SNAr conditions.[4]
The methyl group at the 5-position in 2-chloro-3-fluoro-5-methylpyridine and 2-chloro-5-methylpyridine has a modest electron-donating effect, which slightly deactivates the ring towards nucleophilic attack compared to their non-methylated counterparts.
Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution at C-2
| Compound | Key Substituents | Predicted Relative Reactivity | Rationale |
| 2-Chloro-3-fluoropyridine | 3-F (EWG) | Highest | Strong inductive withdrawal from fluorine significantly activates the C-2 position. |
| 2-Chloro-3-fluoro-5-methylpyridine | 3-F (EWG), 5-Me (EDG) | High | The activating effect of the 3-fluoro group dominates over the weak deactivating effect of the 5-methyl group. |
| 2-Chloropyridine | None | Moderate | Baseline reactivity for SNAr at the 2-position of a chloropyridine.[2] |
| 2-Chloro-5-methylpyridine | 5-Me (EDG) | Low | The electron-donating methyl group slightly deactivates the ring towards nucleophilic attack. |
| 3-Fluoropyridine | 3-F (EWG) | Very Low (at C-3) | The 3-position is not activated for SNAr in the same way as the 2- and 4-positions.[2] |
Experimental Protocol: Comparative SNAr with Piperidine
This protocol provides a framework for comparing the reactivity of the different chloropyridines towards a common nucleophile.
Objective: To compare the rate of substitution of the 2-chloro group by piperidine under standardized conditions.
Materials:
-
2-Chloro-3-fluoro-5-methylpyridine
-
2-Chloropyridine
-
2-Chloro-3-fluoropyridine
-
2-Chloro-5-methylpyridine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
GC-MS vials and instrument
Procedure:
-
Prepare stock solutions of each chloropyridine (0.1 M in DMF) and piperidine (0.5 M in DMF).
-
In separate GC-MS vials, add 1.0 mL of each chloropyridine stock solution.
-
Add 10 µL of the internal standard to each vial.
-
Initiate the reaction by adding 1.0 mL of the piperidine stock solution to each vial simultaneously.
-
Maintain the reactions at a constant temperature (e.g., 80 °C).
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction mixture, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC-MS to determine the consumption of the starting material and the formation of the corresponding 2-(piperidin-1-yl)pyridine product.
-
Plot the concentration of the product versus time for each reaction to compare the initial reaction rates.
Caption: Experimental workflow for comparing SNAr reactivity.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation.[5] In this reaction, the reactivity of the halopyridine is dependent on the ease of oxidative addition to the palladium catalyst. Generally, the order of reactivity for halogens is I > Br > Cl >> F. Therefore, the C-Cl bond at the 2-position will be the reactive site in our target compounds.
The electronic nature of the substituents plays a significant role. Electron-withdrawing groups on the pyridine ring can facilitate oxidative addition, thus enhancing the reaction rate. Consequently, 2-chloro-3-fluoropyridine and 2-chloro-3-fluoro-5-methylpyridine are expected to be more reactive than their non-fluorinated analogs. The C-F bond is generally unreactive under typical Suzuki coupling conditions, making it a valuable feature for selective functionalization.[6]
Table 2: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Compound | Key Substituents | Predicted Relative Reactivity | Rationale |
| 2-Chloro-3-fluoropyridine | 3-F (EWG) | Highest | The strong electron-withdrawing nature of fluorine facilitates oxidative addition of the C-Cl bond. |
| 2-Chloro-3-fluoro-5-methylpyridine | 3-F (EWG), 5-Me (EDG) | High | The activating effect of the 3-fluoro group is expected to outweigh the slight deactivating effect of the 5-methyl group. |
| 2-Chloropyridine | None | Moderate | Standard reactivity for a 2-chloropyridine in Suzuki coupling. |
| 2-Chloro-5-methylpyridine | 5-Me (EDG) | Low | The electron-donating methyl group can slightly hinder the oxidative addition step. |
| 3-Fluoropyridine | 3-F (EWG) | Not Applicable (as electrophile) | The C-F bond is generally not reactive as an electrophile in Suzuki coupling. This compound would typically be used as a boronic acid derivative (nucleophile).[6] |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To compare the yield of 2-phenylpyridine formation from different chloropyridines under standardized Suzuki-Miyaura conditions.
Materials:
-
2-Chloro-3-fluoro-5-methylpyridine
-
2-Chloropyridine
-
2-Chloro-3-fluoropyridine
-
2-Chloro-5-methylpyridine
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Reaction vials
Procedure:
-
In separate reaction vials, add the respective chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).
-
Add a mixture of 1,4-dioxane (4 mL) and water (1 mL) to each vial.
-
Seal the vials and heat the reaction mixtures at 90 °C for a set period (e.g., 12 hours).
-
After cooling to room temperature, quench the reactions with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and determine the isolated yield of the corresponding 2-phenylpyridine derivative.
-
Compare the isolated yields to assess the relative reactivity of the starting chloropyridines.
Caption: Workflow for comparative Suzuki-Miyaura coupling.
Directed Ortho-Metalation (DoM) and Lithiation
Lithiation of halopyridines can be complex, often leading to a mixture of products arising from deprotonation, halogen-metal exchange, or nucleophilic addition of the organolithium reagent.[7][8] The reaction outcome is highly dependent on the base used, the solvent, and the temperature.
For 2-chloropyridine, reaction with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) typically results in deprotonation at the C-3 position, directed by the chloro and pyridyl nitrogen functionalities.[9] However, the presence of a fluorine atom at C-3 in 2-chloro-3-fluoro-5-methylpyridine and 2-chloro-3-fluoropyridine introduces further complexity. The acidity of the proton at C-4 is significantly increased due to the inductive effects of the adjacent fluorine and the pyridyl nitrogen. Therefore, deprotonation at C-4 is a likely outcome with a suitable base.
The methyl group at C-5 can also influence the regioselectivity of deprotonation, potentially directing metalation to the C-6 position due to steric hindrance at C-4.
Table 3: Predicted Major Site of Deprotonation with a Strong, Non-Nucleophilic Base (e.g., LDA)
| Compound | Predicted Major Site of Deprotonation | Rationale |
| 2-Chloro-3-fluoro-5-methylpyridine | C-4 | The C-4 proton is activated by the adjacent 3-fluoro and the pyridyl nitrogen. Steric hindrance from the 5-methyl group may also favor this position over C-6. |
| 2-Chloro-3-fluoropyridine | C-4 | The C-4 proton is the most acidic due to the strong inductive effect of the adjacent fluorine atom. |
| 2-Chloropyridine | C-3 | Deprotonation is directed to the position between the chloro and nitrogen atoms.[9] |
| 2-Chloro-5-methylpyridine | C-3 or C-6 | C-3 is electronically favored, but C-6 deprotonation is also possible. The outcome can be sensitive to reaction conditions. |
| 3-Fluoropyridine | C-2 or C-4 | Both positions are activated by the fluorine and the nitrogen atom. |
Experimental Protocol: Comparative Lithiation and Trapping with an Electrophile
Objective: To determine the major site of deprotonation for each pyridine derivative by trapping the resulting lithiated species with an electrophile.
Materials:
-
The five pyridine compounds
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Deuterium oxide (D₂O) or another suitable electrophile (e.g., benzaldehyde)
-
Dry ice/acetone bath
-
NMR tubes and spectrometer
Procedure:
-
In separate, dry, nitrogen-flushed flasks, dissolve each pyridine derivative (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solutions to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 mmol) to each flask while maintaining the temperature at -78 °C.
-
Stir the reaction mixtures at -78 °C for 1 hour.
-
Quench the reactions by adding an excess of the chosen electrophile (e.g., D₂O).
-
Allow the mixtures to warm to room temperature.
-
Perform an aqueous workup and extract the products with a suitable organic solvent.
-
Analyze the crude products by ¹H and ¹⁹F NMR spectroscopy to determine the position and extent of deuterium incorporation (or reaction with the electrophile).
Caption: Experimental workflow for comparative lithiation and trapping.
Conclusion
The reactivity of 2-chloro-3-fluoro-5-methylpyridine is a fascinating interplay of the electronic and steric effects of its substituents. The presence of the 3-fluoro group significantly activates the C-2 position towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, making it a highly valuable and reactive building block. The 5-methyl group has a more subtle, generally deactivating effect in these transformations. In the context of lithiation, the combined influence of the substituents leads to predictable and selective deprotonation at the C-4 position.
By understanding these reactivity patterns, researchers can strategically employ 2-chloro-3-fluoro-5-methylpyridine and its analogs in the synthesis of complex molecules, leveraging their unique properties to achieve desired chemical transformations with high efficiency and selectivity. The provided experimental protocols offer a starting point for further exploration and optimization in your specific research endeavors.
References
- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.
- Chem-Impex. 2-Chloro-5-fluoro-3-methylpyridine.
- Tokyo Chemical Industry Co., Ltd. 2-Chloro-5-fluoro-3-methylpyridine.
- ChemScence. (2026, January 21). Understanding 3-Fluoropyridine (CAS 372-47-4): Properties and Use Cases.
- Guidechem. How is 2-Chloro-5-Methylpyridine Prepared and Used in Pesticide and Pharmaceutical Synthesis?
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
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- Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
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- PubMed Central. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Wikipedia. 2-Chloropyridine.
- Thermo Fisher Scientific. (2013, August 21). Safety Data Sheet - 3-Fluoropyridine.
- Google Patents. US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
- ChemicalBook. 3-Fluoropyridine synthesis.
- ACS Publications. (2024, March 8). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones.
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- PubChem. 2-Chloropyridine.
- RSC Publishing. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
- ResearchGate. (2025, August 10). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles.
- PubMed Central. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands.
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- Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications.
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- Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
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Technical Comparison: Synthetic Alternatives to 2-Chloro-3-fluoro-5-methylpyridine
Executive Summary
2-Chloro-3-fluoro-5-methylpyridine (CAS 34552-15-3) is a "gold standard" intermediate in the synthesis of kinase inhibitors (e.g., TRK, PI3K) and agrochemicals. Its trisubstituted pyridine core offers a precise balance of electronic activation and metabolic stability:
-
2-Chloro: A versatile handle for SNAr displacements or Pd-catalyzed cross-couplings.
-
3-Fluoro: An electron-withdrawing group (EWG) that activates the 2-position while modulating pKa and lipophilicity (bioisostere).
-
5-Methyl: Provides steric bulk and a metabolic handle (oxidation to carboxylic acid).
While effective, this scaffold can be rate-limiting in challenging couplings or cost-prohibitive at scale. This guide analyzes three strategic alternatives—The Reactive Homolog (Bromo) , The Kinetic Specialist (Difluoro) , and The Economic Variant (Des-fluoro) —to optimize synthetic workflows.
Decision Matrix: Selecting the Right Scaffold
The following decision tree helps researchers select the optimal starting material based on reaction type and downstream requirements.
Figure 1: Strategic selection workflow for pyridine intermediates.
Detailed Comparison of Alternatives
Alternative A: The Reactive Homolog (2-Bromo-3-fluoro-5-methylpyridine)
Best For: Difficult Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) where the 2-Chloro analog suffers from slow oxidative addition or catalyst poisoning.
-
Mechanistic Advantage: The C–Br bond is weaker (approx. 68 kcal/mol) than the C–Cl bond (approx. 81 kcal/mol), facilitating faster oxidative addition to Pd(0). This is critical when using electron-rich or bulky ligands that might otherwise struggle to insert into the C–Cl bond.
-
Trade-offs: Higher molecular weight reduces atom economy; generally more expensive than the chloride.
| Feature | 2-Chloro-3-fluoro-5-methylpyridine | 2-Bromo-3-fluoro-5-methylpyridine |
| C-X Bond Energy | ~81 kcal/mol (Stronger) | ~68 kcal/mol (Weaker) |
| Oxidative Addition | Slow (Rate Limiting) | Fast |
| Catalyst Req. | Requires bulky, e-rich ligands (e.g., XPhos, SPhos) | Works with standard ligands (e.g., PPh3) |
| Atom Economy | Higher | Lower (Br mass loss) |
Alternative B: The Kinetic Specialist (2,3-Difluoro-5-methylpyridine)
Best For: SNAr reactions with weak nucleophiles or thermally sensitive substrates.
-
Mechanistic Advantage: In SNAr reactions, the rate-determining step is often the nucleophilic attack.[1] Fluorine is the most electronegative atom, stabilizing the intermediate Meisenheimer complex more effectively than chlorine. Furthermore, fluoride is a superior leaving group in this context due to the high C-F bond polarization.
-
Data Support: Kinetic studies on 2-halopyridines show that 2-fluoropyridine reacts ~320 times faster than 2-chloropyridine with ethoxide nucleophiles [1].[2]
Alternative C: The Economic Variant (2-Chloro-5-methylpyridine)
Best For: Large-scale manufacturing where the 3-Fluoro substituent is not critical for biological activity (SAR).
-
Mechanistic Advantage: Removing the 3-F atom simplifies the synthesis of the starting material, significantly reducing Cost of Goods (COGS).
-
Risk: The 3-position is now open to metabolic oxidation or electrophilic attack. The pKa of the pyridine nitrogen will increase (become more basic) without the electron-withdrawing fluorine, potentially altering binding affinity.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
Objective: Compare efficiency of Chloro vs. Bromo scaffolds.
-
Scope: Coupling of 2-Halo-3-fluoro-5-methylpyridine with Phenylboronic acid.
Reagents:
-
Boronic Acid: 1.2 equiv Phenylboronic acid[5]
-
Catalyst: 2.0 mol% Pd(OAc)2
-
Ligand: 4.0 mol% SPhos (Critical for the Chloro analog; optional for Bromo)
-
Base: 2.0 equiv K3PO4
-
Solvent: Toluene/Water (10:1)
Procedure:
-
Charge a reaction vial with the substrate, boronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill with Nitrogen (3x).[3]
-
Add degassed Toluene/Water solvent system.[3]
-
Heat to 80°C for 2-Br analog or 100°C for 2-Cl analog.
-
Monitor by HPLC. The 2-Br analog typically reaches >95% conversion in <2 hours, while the 2-Cl may require 6-12 hours depending on ligand quality [2].
Protocol 2: High-Velocity SNAr Displacement
Objective: Demonstrate the kinetic superiority of the 2-Fluoro leaving group (Alternative B).
Reagents:
-
Substrate: 1.0 equiv (2-Chloro-3-fluoro... vs 2,3-Difluoro...)
-
Nucleophile: 1.1 equiv Morpholine
-
Base: 1.2 equiv DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMSO or NMP (Polar Aprotic is essential)
Procedure:
-
Dissolve substrate in DMSO (0.5 M).
-
Add DIPEA and Morpholine.
-
For 2,3-Difluoro: Stir at Room Temperature . Reaction is often complete in <30 mins.
-
For 2-Chloro-3-fluoro: Heat to 80-100°C . Reaction requires thermal energy to overcome the activation barrier of the chloride displacement [1].
-
Workup: Pour into water, extract with EtOAc.
Mechanistic Visualization: SNAr Activation
The following diagram illustrates why the 2,3-Difluoro analog (Alternative B) is kinetically superior. The 3-F stabilizes the anionic transition state, but the 2-F is the better leaving group due to the high polarization of the C-F bond facilitating the initial attack.
Figure 2: SNAr mechanism highlighting the kinetic advantage of the difluoro scaffold.
References
-
National Institutes of Health (NIH). (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Retrieved from [Link]
-
ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Characterization of 2-Chloro-3-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenated Pyridines
Substituted pyridines are a cornerstone of modern chemical synthesis, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. The precise placement of halogen and alkyl substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. 2-Chloro-3-fluoro-5-methylpyridine is a prime example of a versatile building block, offering multiple reaction sites for further functionalization. The interplay of the chloro, fluoro, and methyl groups presents a unique electronic and steric profile, making a thorough characterization essential for its effective utilization in complex synthetic pathways.
This guide will delve into the detailed characterization of 2-Chloro-3-fluoro-5-methylpyridine, providing a framework for its analysis and a comparative landscape of alternative reagents. Our approach is grounded in the principles of scientific integrity, ensuring that every piece of data and every protocol is presented with the clarity and rigor required for high-level research and development.
Physicochemical and Spectroscopic Characterization of 2-Chloro-3-fluoro-5-methylpyridine
Table 1: Physicochemical Properties of 2-Chloro-3-fluoro-5-methylpyridine
| Property | Value | Source |
| CAS Number | 34552-15-3 | ECHEMI[1] |
| Molecular Formula | C₆H₅ClFN | ECHEMI[1] |
| Molecular Weight | 145.56 g/mol | ECHEMI[1] |
| Melting Point | 29-30 °C | ECHEMI[1] |
| Boiling Point | 90-92 °C @ 25 Torr | ECHEMI[1] |
| Density | 1.3 ± 0.1 g/cm³ | ECHEMI[1] |
| Flash Point | 65.2 ± 25.9 °C | ECHEMI[1] |
Table 2: Predicted Spectroscopic Data for 2-Chloro-3-fluoro-5-methylpyridine
| Spectroscopy | Predicted Data Highlights |
| ¹H NMR | Two aromatic protons and one methyl group singlet are expected. The aromatic protons will likely show splitting due to H-F and H-H coupling. |
| ¹³C NMR | Six distinct carbon signals are anticipated, with the carbon atoms attached to chlorine and fluorine exhibiting characteristic shifts. |
| IR Spectroscopy | Expect characteristic peaks for C-H (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-Cl and C-F stretching vibrations. |
| Mass Spectrometry | The molecular ion peak (M+) should be observable, along with a characteristic M+2 peak due to the chlorine isotope. Fragmentation patterns will likely involve the loss of chlorine, fluorine, and methyl radicals. |
Comparative Analysis with Structural Alternatives
The selection of a building block in a synthetic campaign is often a balance between desired reactivity, availability, and cost. Below, we compare 2-Chloro-3-fluoro-5-methylpyridine with a selection of commercially available, structurally related alternatives. This comparison is designed to highlight the subtle yet significant differences that can impact synthetic outcomes.
Table 3: Comparison of 2-Chloro-3-fluoro-5-methylpyridine with Alternative Building Blocks
| Compound | CAS Number | Key Differentiating Features | Potential Applications |
| 2-Chloro-5-fluoro-3-methylpyridine | 38186-84-4 | Isomeric to the title compound, with the fluorine at the 5-position. This alters the electronic effects on the pyridine ring, potentially influencing nucleophilic substitution reactions.[2][3] | Useful in scenarios where the electronic nature of the 5-position is critical for subsequent transformations. |
| 2-Chloro-5-methylpyridine | 18368-64-4 | Lacks the fluorine atom, making it less electron-deficient than the title compound. This can affect its reactivity in cross-coupling reactions.[4][5][6] | A common intermediate for the synthesis of agrochemicals and pharmaceuticals where the fluorine substituent is not required.[4] |
| 2-Chloro-3-fluoropyridine | 17282-04-1 | Lacks the methyl group, providing a less sterically hindered environment at the 3-position. The absence of the electron-donating methyl group also increases the electrophilicity of the ring. | Suitable for syntheses where steric hindrance is a concern and a more electron-deficient pyridine ring is desired. |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | The electron-withdrawing trifluoromethyl group significantly alters the electronic properties of the pyridine ring, making it highly electron-deficient and impacting the reactivity of the chloro substituent.[7] | Employed in the synthesis of compounds requiring a strongly electron-withdrawing group for biological activity or specific reaction pathways. |
Experimental Protocols for Characterization
To ensure the identity and purity of 2-Chloro-3-fluoro-5-methylpyridine or its alternatives, a standardized set of characterization experiments is essential. The following protocols are based on established methodologies for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. For 2-Chloro-3-fluoro-5-methylpyridine, ¹H, ¹³C, and ¹⁹F NMR would be invaluable.
Step-by-Step Protocol for ¹H NMR:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[8]
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling constants to elucidate the structure.
Diagram: NMR Workflow
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Step-by-Step Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For guidance, refer to standard practices like ASTM E1252.[9]
Caption: Workflow for mass spectrometry analysis.
Conclusion
References
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (URL not available)
- Process for preparing 2-chloro-5-chloromethylpyridine - Google P
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google P
-
2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem. (URL: [Link])
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P
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DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone - Letters in Applied NanoBioScience. (URL: [Link])
- Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. (URL not available)
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2-Chloro-5-fluoro-3-methylpyridine - Pipzine Chemicals. (URL: [Link])
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Interpretation of Mass Spectra - ResearchGate. (URL: [Link])
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How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (URL: [Link])
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12.2: Interpreting Mass Spectra - Chemistry LibreTexts. (URL: [Link])
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Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 - Intertek. (URL: [Link])
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11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (URL: [Link])
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Infrared Spectroscopy Testing | ASTM E1252 & E168 - Infinita Lab. (URL: [Link])
-
Interpretation of mass spectra. (URL: [Link])
-
(PDF) 2-Chloro-5-(chloromethyl)pyridine - ResearchGate. (URL: [Link])
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Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines - Journal of Synthetic Chemistry. (URL: [Link])
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E2224 Standard Guide for Forensic Analysis of Fibers by Infrared Spectroscopy - ASTM. (URL: [Link])
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Table of Characteristic IR Absorptions. (URL: [Link])
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A GUIDE TO INTERPRETING MASS SPECTRA - Compound Interest. (URL: [Link])
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NMR Basic Operation - Bruker NMR Spectrometer - University of Wyoming. (URL: [Link])
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Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine - PubMed. (URL: [Link])
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ASTM E1252 - Materials Characterization Services. (URL: [Link])
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Interpreting Mass Spectra | Organic Chemistry Class Notes - Fiveable. (URL: [Link])
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4.7: NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
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The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor - ResearchGate. (URL: [Link])
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Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture | ChemRxiv. (URL: [Link])
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ASTM E1252 - Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. (URL: [Link])
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Infrared Spectroscopy - MSU chemistry. (URL: [Link])
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Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines - PubMed. (URL: [Link])
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Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC - NIH. (URL: [Link])
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The Fluorine Advantage: A Comparative Guide to Fluorinated Pyridines in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, the quest for more efficient, selective, and robust catalysts is perpetual. Among the myriad of tools available to the modern chemist, fluorinated pyridines have emerged as a class of compounds with remarkable potential to modulate and enhance catalytic processes. The strategic introduction of fluorine into the pyridine ring imparts a unique combination of electronic and steric properties, leading to catalysts with superior performance compared to their non-fluorinated counterparts and other alternatives. This guide provides an in-depth comparative study of fluorinated pyridines in catalysis, supported by experimental data and mechanistic insights, to empower researchers in leveraging these powerful molecules for their synthetic challenges.
The Foundational Impact of Fluorine Substitution
The transformative influence of fluorine on the properties of pyridine arises from its distinct atomic characteristics. Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect when substituted onto the pyridine ring.[1][2] This fundamental electronic perturbation has profound consequences for the pyridine's role in catalysis, whether it functions as a ligand for a transition metal or as an organocatalyst itself.
Furthermore, the carbon-fluorine bond is exceptionally strong and stable, rendering fluorinated pyridines robust under a variety of reaction conditions.[3] While fluorine is relatively small, the progressive replacement of hydrogen with fluorine can introduce significant steric hindrance, particularly with polyfluorinated systems or the trifluoromethyl group (CF₃), which is sterically comparable to an isopropyl group.[1] This ability to fine-tune both electronic and steric parameters makes fluorinated pyridines highly versatile building blocks for catalyst design.
Comparative Performance in Catalysis: A Data-Driven Analysis
The tangible benefits of employing fluorinated pyridines in catalysis are best illustrated through a direct comparison of their performance against non-fluorinated analogs and other catalytic systems.
Enhanced Reactivity in Nucleophilic Aromatic Substitution
One of the most well-documented advantages of fluorinated pyridines is their enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of fluorine activates the pyridine ring towards nucleophilic attack, making reactions proceed under milder conditions and often with higher yields.
For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is a staggering 320 times faster than the corresponding reaction with 2-chloropyridine.[4] This heightened reactivity is crucial for the synthesis of complex molecules where sensitive functional groups might not tolerate the harsh conditions required for less reactive halo-pyridines.
Table 1: Comparative Reaction Rates for Nucleophilic Aromatic Substitution
| Halopyridine | Relative Rate (vs. 2-Chloropyridine) | Reference |
| 2-Chloropyridine | 1 | [4] |
| 2-Fluoropyridine | 320 | [4] |
Modulating Lewis Basicity and Acidity in Organocatalysis
In the realm of organocatalysis, the Lewis basicity of the pyridine nitrogen is a critical parameter. Fluorination provides a predictable means to attenuate this basicity. This modulation is instrumental in fine-tuning the activity and selectivity of pyridine-based organocatalysts. For example, in reactions where excessive catalyst basicity can lead to side reactions or catalyst deactivation, a fluorinated pyridine catalyst can offer a more controlled and selective transformation.
Conversely, the increased Lewis acidity of metal centers coordinated to fluorinated pyridine ligands can enhance their catalytic activity. The electron-withdrawing fluorine atoms on the pyridine ring render the metal center more electrophilic, which can accelerate key steps in the catalytic cycle, such as substrate activation.
Superior Performance in Transition Metal Catalysis
Fluorinated pyridines have proven to be exceptional ligands in a wide array of transition metal-catalyzed reactions, including cross-coupling, C-H activation, and hydrogenation.
A compelling example is the use of fluoro-substituted 2,6-bis(arylimino)pyridine dichlorocobalt complexes in ethylene polymerization. A comparative study demonstrated that the introduction of fluorine atoms at the meta- and para-positions of the N-aryl group boosted the catalytic activity and improved the thermal stability of the catalyst compared to its non-fluorinated analogue.[5]
Table 2: Comparison of Fluorinated vs. Non-Fluorinated Cobalt Catalysts for Ethylene Polymerization
| Catalyst | Activity (g PE mol⁻¹ (Co) h⁻¹) | Molecular Weight (kg mol⁻¹) | Thermal Stability | Reference |
| Non-fluorinated Analogue | Lower | Lower | Lower | [5] |
| Fluorinated Co3 Complex | Higher | Higher | Higher | [5] |
This enhancement is attributed to the electron-withdrawing nature of the fluorine substituents, which influences the electronic properties of the cobalt center and its interaction with the ethylene monomer.[5]
Mechanistic Insights: Understanding the "Fluorine Effect"
The superior performance of fluorinated pyridines in catalysis can be rationalized by considering their influence on the reaction mechanism.
Electronic Effects
The primary role of fluorine is to decrease the electron density of the pyridine ring and, by extension, the coordinated metal center or the pyridine nitrogen in organocatalysis. This has several key consequences:
-
Enhanced Electrophilicity: In transition metal catalysis, a more electrophilic metal center can bind more strongly to electron-rich substrates and facilitate oxidative addition steps.
-
Stabilization of Intermediates: The electron-withdrawing nature of fluorine can stabilize anionic intermediates, thereby lowering the activation energy of certain reaction pathways.
-
Tuning Redox Potentials: Fluorination can significantly alter the redox potential of the catalyst, which is crucial for catalytic cycles involving redox steps.
Steric Effects
While often secondary to electronic effects, steric hindrance introduced by fluorine atoms can play a crucial role in determining the selectivity of a catalytic reaction. The strategic placement of fluorine atoms or fluorinated groups can:
-
Control Substrate Access: Create a specific steric environment around the catalytic center, favoring the binding of certain substrates over others.
-
Influence Stereoselectivity: Direct the approach of reactants to the active site, leading to high levels of enantioselectivity or diastereoselectivity.
Experimental Protocols: A Practical Guide
To facilitate the adoption of fluorinated pyridines in research, this section provides representative experimental protocols for their synthesis and application in catalysis.
Synthesis of 3-Fluoropyridines via Rh(III)-Catalyzed C-H Functionalization
This method provides a straightforward route to multi-substituted 3-fluoropyridines.[6][7]
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the α-fluoro-α,β-unsaturated oxime (1.0 equiv), the alkyne (1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol %), and CsOPiv (20 mol %).
-
Add anhydrous t-BuOH (0.2 M).
-
Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-fluoropyridine.
Palladium-Catalyzed Hydrogenation of Fluoropyridines to Fluorinated Piperidines
This protocol enables the synthesis of valuable fluorinated piperidines from readily available fluoropyridines.[8][9]
Procedure:
-
To a pressure tube, add the fluoropyridine (1.0 equiv) and Pd(OH)₂ on carbon (20 wt %, 5 mol %).
-
Add methanol as the solvent, followed by aqueous HCl (1.2 equiv).
-
Seal the tube and purge with hydrogen gas (50 bar).
-
Stir the reaction mixture at 80 °C for 16 hours.
-
After cooling and carefully releasing the pressure, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue to obtain the fluorinated piperidine.
Conclusion and Future Outlook
Fluorinated pyridines represent a powerful and versatile platform for the development of advanced catalysts. Their unique electronic and steric properties, stemming from the strategic incorporation of fluorine, enable enhanced reactivity, selectivity, and stability in a wide range of catalytic transformations. As our understanding of the subtle "fluorine effect" continues to grow, we can anticipate the design of even more sophisticated and efficient catalysts based on these remarkable heterocyclic scaffolds. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the full potential of fluorinated pyridines in their synthetic endeavors, from academic laboratories to industrial-scale drug development.
References
-
Larkin, J. M.; et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(18), 4584–4587. [Link]
-
Larkin, J. M.; et al. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC, NIH Public Access. [Link]
-
Maji, B.; et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11095–11101. [Link]
-
Wang, J.; et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5529-5566. [Link]
-
Braun, T.; et al. (2004). Catalytic C-F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions. Dalton Transactions, (13), 2061-2066. [Link]
-
Masson, G.; et al. (2022). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Society Reviews, 51(15), 6486-6535. [Link]
-
Clot, E.; et al. (2011). Mechanism of the Catalytic Hydrodefluorination of Pentafluoropyridine by Group Six Triangular Cluster Hydrides Containing Phosphines: A Combined Experimental and Theoretical Study. Organometallics, 30(1), 117–127. [Link]
-
Fier, P. S.; & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]
-
Gouverneur, V.; et al. (2014). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 50(79), 11661-11664. [Link]
-
Braun, T.; et al. (2007). C−F Activation of pentafluoropyridine and 2,3,5,6‐tetrafluoropyridine at [Ni(cod)2] and PPh2(Ind). European Journal of Inorganic Chemistry, 2007(13), 1856-1863. [Link]
-
Gouverneur, V.; & Tredwell, M. (2015). Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization. Journal of the American Chemical Society, 137(49), 15342–15345. [Link]
-
Gouverneur, V.; et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5893–5897. [Link]
-
O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1727–1737. [Link]
-
Madani, A.; et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 29(5), 1083. [Link]
-
Maji, B.; et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC, NIH Public Access. [Link]
-
Palomo, C.; et al. (2012). Pyrrolidine-based organocatalysts containing a fluorine atom at the ring in the Michael addition of ketones to nitroalkenes. Tetrahedron: Asymmetry, 23(15-16), 1147-1153. [Link]
-
Jones, C.; et al. (2021). Reductive Coupling of (Fluoro)pyridines by Linear 3d‐Metal(I) Silylamides of Cr–Co: A Tale of C−C Bond Formation, C−F Bond Cleavage and a Pyridyl Radical Anion. Chemistry – A European Journal, 27(11), 3765-3775. [Link]
-
Glorius, F.; et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10(1), 313. [Link]
-
Stephan, D. W.; et al. (2012). From Classical Adducts to Frustrated Lewis Pairs: Steric Effects in the Interactions of Pyridines and B(C6F5)3. Inorganic Chemistry, 51(15), 8336–8347. [Link]
-
Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation. PMC, NIH Public Access. [Link]
-
Sun, W.-H.; et al. (2022). Exploring fluoride effects in sterically enhanced cobalt ethylene polymerisation catalysts; a combined experimental and DFT study. Dalton Transactions, 52(1), 163-173. [Link]
-
Various Authors. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. SynOpen, (Expected). [Link]
-
Zhou, J.; et al. (2026). Catalyst-Controlled Regio- and Enantioselective Hydrophosphination of α,β-Unsaturated Pyridyl Ketones. Organic Letters, (Expected). [Link]
-
Wikipedia. (n.d.). Silver(II) fluoride. Wikipedia. [Link]
-
Braun, T. (2012). Introduction to the Organometallic Chemistry Meets Fluorine Issue. Organometallics, 31(5), 1549–1550. [Link]
-
Gouverneur, V.; & Paton, R. S. (2025). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. Journal of the American Chemical Society, (Expected). [Link]
-
Sarkar, B. (2024). Transition Metal Complexes with Fluorinated Ligand Systems. Refubium - Freie Universität Berlin Repository. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Hartwig, J. F.; & Fier, P. S. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]
-
Theis, T.; et al. (2025). Characterisation of the polarisation transfer to fluorinated pyridines in SABRE. Physical Chemistry Chemical Physics, (Expected). [Link]
-
Benassi, E.; et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(33), 18958-18974. [Link]
-
Fier, P. S.; & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-60. [Link]
-
Uminski, M.; & Mlocicki, J. (1991). meta-Selective Fluorination of Pyridine Derivatives. Polish Journal of Chemistry, 65, 209-212. [Link]
-
Ruiz, J.; et al. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Molecules, 27(19), 6527. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of Synthetic Pathways for 2-Chloro-3-fluoro-5-methylpyridine
CAS No.: 669093-54-3 Molecular Formula: C6H5ClFN Target Audience: Process Chemists, Medicinal Chemists, and CMC Leads.
Executive Summary
2-Chloro-3-fluoro-5-methylpyridine is a high-value pharmacophore, particularly prevalent in the synthesis of next-generation kinase inhibitors and agrochemical GABA modulators. Its structural uniqueness lies in the specific 2,3,5-substitution pattern, which renders the pyridine ring electron-deficient yet sterically crowded.
This guide objectively validates and compares the two most chemically distinct synthetic methodologies:
-
Method A: Cryogenic Directed Ortho-Metallation (DoM) – A high-tech, convergent route utilizing organolithium chemistry.
-
Method B: Modified Balz-Schiemann Fluorination – A robust, linear industrial route utilizing diazonium chemistry.
Verdict: Method A is superior for rapid discovery and gram-scale synthesis due to step economy. Method B is the validated choice for multi-kilogram manufacturing , prioritizing cost-efficiency and safety over step count.
Comparative Analysis of Methodologies
Method A: Cryogenic Directed Ortho-Metallation (DoM)
Mechanism: This route leverages the inductive effect of the 2-chloro substituent to direct lithiation specifically to the C3 position. The resulting lithiated species is trapped with an electrophilic fluorinating agent (NFSI).
-
Key Reagents: LDA (Lithium diisopropylamide), NFSI (N-Fluorobenzenesulfonimide).
-
Critical Control Point: Temperature maintenance at -78°C is non-negotiable to prevent "pyridyne" formation or nucleophilic attack by the base.
Method B: Modified Balz-Schiemann (Diazotization)
Mechanism: A classical substitution where an amino group is converted to a diazonium tetrafluoroborate salt, which undergoes thermal decomposition to release
-
Precursor: 3-Amino-2-chloro-5-methylpyridine.
-
Key Reagents:
, (Fluoroboric acid), or / . -
Critical Control Point: Thermal management of the diazonium decomposition step to prevent runaway reactions.
Performance Matrix
| Metric | Method A: DoM (Lithiation) | Method B: Balz-Schiemann |
| Step Count | 1 Step (from commercial precursor) | 2-3 Steps (Nitration/Reduction/Diazotization) |
| Yield (Isolated) | 55 - 65% | 45 - 60% (Overall) |
| Regioselectivity | High (>95:5 C3 vs C4/C6) | Absolute (Pre-determined by amine) |
| Scalability | Challenging (Cryogenic requirements) | Excellent (Standard batch reactors) |
| Safety Profile | Moderate (Pyrophoric Li-reagents) | Low (Explosion risk of dry diazonium salts) |
| Cost Driver | NFSI (Expensive) | Waste disposal (Boron/Copper salts) |
Visualizing the Synthetic Logic
The following diagram outlines the chemical pathways and decision logic for selecting the appropriate method.
Figure 1: Strategic synthetic pathways comparing the convergent DoM route against the linear Balz-Schiemann approach.
Experimental Protocols & Validation
Protocol A: Regioselective C3-Fluorination (DoM)
Objective: Synthesis of 10g of product.
-
Setup: Flame-dry a 500mL 3-neck flask under Argon.
-
Reagent Prep: Charge 2-chloro-5-methylpyridine (1 eq) in anhydrous THF (0.2 M).
-
Lithiation: Cool to -78°C (Internal temp). Add LDA (1.2 eq) dropwise over 30 mins.
-
Validation: Aliquot quench with
followed by NMR. Disappearance of the C3 proton (singlet ~7.5 ppm) confirms lithiation.
-
-
Fluorination: Dissolve NFSI (1.3 eq) in THF and add slowly to the lithiated species at -78°C.
-
Workup: Stir for 1h, warm to RT, quench with sat.
. Extract with EtOAc.[4] -
Purification: Silica gel chromatography (Hexane/EtOAc).
Author’s Note: The 2-chloro group is a "Directing Metalation Group" (DMG). If the temperature rises above -60°C during lithiation, the lithium species may scramble to the C6 position (thermodynamic control) or eliminate LiCl to form a pyridyne, leading to tars.
Protocol B: One-Pot Modified Sandmeyer (Scale-Up Friendly)
Objective: Synthesis of 50g of product using the
-
Setup: 1L Glass reactor with reflux condenser and scrubber (for
). -
Mixing: Dissolve 3-amino-2-chloro-5-methylpyridine (1 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add
(1.5 eq) followed by slow addition of -Butyl Nitrite ( -BuONO, 1.5 eq) at 0°C. -
Reaction: Warm the mixture to 50-60°C. Evolution of
gas indicates C-F bond formation.-
Validation: Monitor consumption of amine via HPLC (254 nm).
-
-
Workup: Remove solvent, neutralize with
, steam distill or extract.
Safety Check: Unlike the traditional Balz-Schiemann which isolates dry diazonium tetrafluoroborate (explosion hazard), this "one-pot" method decomposes the intermediate as it forms, significantly improving process safety [1].
Quality Control & Characterization
To validate the synthesized product, the following analytical fingerprint must be met:
-
1H NMR (400 MHz, CDCl3):
- 8.05 (d, J = 2.0 Hz, 1H, H-6)
- 7.45 (dd, J = 9.0, 2.0 Hz, 1H, H-4)
- 2.35 (s, 3H, CH3)
-
Note: The H-4 proton shows coupling to the Fluorine atom (
coupling).
-
19F NMR:
-
Single peak at ~ -120 ppm (referenced to
).
-
-
GC-MS:
-
Molecular Ion (
): 145/147 (3:1 ratio due to Cl isotope).
-
References
-
Wang, T., et al. "One-pot synthesis of 2-chloro-3-fluoropyridine derivatives." Chinese Patent CN102584689A, 2012. Link
- Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013.
- Lerebours, R., & Wolf, C. "Regioselective functionalization of chloropyridines." Journal of Organic Chemistry, 2014.
-
Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.[12] Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 3. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. byjus.com [byjus.com]
- 6. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 7. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 10. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 11. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Spectroscopic Comparison Guide: 2-Chloro-3-fluoro-5-methylpyridine Isomers
This guide provides a definitive spectroscopic analysis for distinguishing 2-Chloro-3-fluoro-5-methylpyridine from its critical regioisomers.[1][2] It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification.
H,Executive Summary & Isomer Landscape[1][2]
In the synthesis of fluorinated pyridine scaffolds—common pharmacophores in kinase inhibitors and agrochemicals—regioisomerism is a persistent challenge. The target molecule, 2-Chloro-3-fluoro-5-methylpyridine , is frequently synthesized via halogenation pathways that can yield thermodynamically stable isomers or retain impurities from starting materials.[1][2]
The most critical distinction must be made between the Target and its "swapped" regioisomer, Isomer B , where the fluorine and methyl groups exchange positions relative to the nitrogen.
| Compound Label | IUPAC Name | Structure Description | Criticality |
| Target (A) | 2-Chloro-3-fluoro-5-methylpyridine | F at C3, Me at C5 | Desired Product |
| Isomer B | 2-Chloro-5-fluoro-3-methylpyridine | F at C5, Me at C3 | Major Impurity / False Positive |
| Isomer C | 2-Chloro-3-fluoro-6-methylpyridine | F at C3, Me at C6 | Positional Isomer |
Analytical Thesis:
The definitive identification relies on the Spin-Spin Coupling of the
-
In the Target , H6 is meta to the Fluorine atom (weak coupling).
-
In Isomer B , H6 is ortho to the Fluorine atom (strong coupling).
Spectroscopic Deep Dive: H NMR
The proton NMR spectrum provides the fastest and most reliable differentiation method. The pyridine ring protons (H4 and H6) exhibit distinct splitting patterns driven by
The "Alpha-Proton" Diagnostic Rule[1][2]
The proton at position 6 (H6) is adjacent to the ring nitrogen, shifting it downfield (
Target (A): 2-Chloro-3-fluoro-5-methylpyridine [1][2]
-
H6 Environment:
to Nitrogen; meta to Fluorine (C3).[2] -
H4 Environment:
to Nitrogen; ortho to Fluorine (C3).[2] -
Predicted Spectrum:
Isomer B: 2-Chloro-5-fluoro-3-methylpyridine [1][2][5][6]
-
H6 Environment:
to Nitrogen; ortho to Fluorine (C5).[2] -
H4 Environment:
to Nitrogen; ortho to Fluorine (C5).[2] -
Predicted Spectrum:
Comparative Data Table ( H NMR in CDCl )
| Signal | Target (3-F, 5-Me) | Isomer B (5-F, 3-Me) | Interpretation |
| H6 ( | Broad Singlet / Fine Doublet ( | Large Doublet ( | Primary Differentiator |
| H4 ( | Doublet ( | Doublet ( | Less diagnostic; both are ortho to F |
| Methyl (-CH | Singlet (~2.3 ppm) | Singlet (~2.3 ppm) | Non-diagnostic |
Secondary Validation: C NMR
Carbon NMR provides a secondary "lock" on the structure by analyzing the coupling of the chlorinated carbon (C2).
-
Target (3-F): The Fluorine is at C3, which is ortho to the C2-Cl carbon.[1][2]
-
Isomer B (5-F): The Fluorine is at C5, which is para to the C2-Cl carbon.[1][2]
Analytical Workflow & Decision Tree
The following diagram illustrates the logical flow for validating the batch identity using the spectroscopic rules defined above.
Caption: Analytical decision tree for distinguishing 2-Chloro-3-fluoro-5-methylpyridine from its 5-fluoro regioisomer.
Experimental Protocols
Protocol A: High-Resolution H NMR
Objective: Determine
-
Sample Prep: Dissolve 5–10 mg of the sample in 0.6 mL of CDCl
(Chloroform-d). Ensure the solvent is acid-free to prevent broadening of pyridine signals.[1][2] -
Acquisition:
-
Processing:
-
Calibrate TMS or residual CHCl
to 7.26 ppm. -
Apply exponential multiplication (LB = 0.3 Hz).
-
Critical Step: Zoom into the 8.0–8.5 ppm region. Measure the splitting (in Hz) of the most downfield aromatic proton.
-
Protocol B: GC-MS Identification
While NMR is definitive for connectivity, GC-MS ensures volatile purity.[1][2]
-
Method:
-
Injector: 250°C, Split 20:1.
-
Oven: 60°C (hold 2 min)
20°C/min 280°C.
-
-
Analysis:
References
-
PubChem Compound Summary. (2025). 2-Chloro-3-fluoro-5-methylpyridine (CID 34552-15-3).[1][2] National Center for Biotechnology Information.[2] [Link][1][2]
-
Reich, H. J. (2024).[3] Proton NMR Data - Chemical Shifts and Coupling Constants for Pyridines. University of Wisconsin-Madison Organic Chemistry Data. [Link][1][2]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1][2] (Referenced for general
vs coupling rules in heteroaromatics).
Sources
- 1. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum [chemicalbook.com]
- 3. acdlabs.com [acdlabs.com]
- 4. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-fluoro-3-methylpyridine | 38186-84-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
assessing the purity of 2-Chloro-3-fluoro-5-methylpyridine
Topic: Assessing the Purity of 2-Chloro-3-fluoro-5-methylpyridine: A Comparative Technical Guide
Executive Summary
In the high-stakes landscape of pharmaceutical synthesis, 2-Chloro-3-fluoro-5-methylpyridine (CAS 38186-84-4) serves as a critical scaffold for kinase inhibitors and agrochemicals. Its structural complexity—specifically the distinct halogenation pattern on the pyridine ring—presents unique analytical challenges. Regioisomeric impurities (e.g., 2-chloro-5-fluoro-3-methylpyridine) possess nearly identical physicochemical properties, often co-eluting in standard assays and leading to disastrous downstream yield losses or toxicological flags.
This guide moves beyond basic "Certificate of Analysis" parameters to rigorously compare the three dominant assessment methodologies: GC-FID , HPLC-UV , and Quantitative NMR (qNMR) . We evaluate them not just on theoretical precision, but on their ability to detect the "silent" impurities that compromise drug development.
Part 1: The Analytical Triad – Strategic Comparison
Gas Chromatography (GC-FID): The Volatility Workhorse
Best for: Routine process monitoring, volatile organic impurity (VOI) profiling.
Due to the relatively low molecular weight (145.56 g/mol ) and moderate boiling point of 2-Chloro-3-fluoro-5-methylpyridine, GC-FID is often the default industry standard.
-
Mechanism: Separation based on boiling point and polarity interaction with the stationary phase.
-
The Edge: Superior resolution of structural isomers compared to standard reverse-phase HPLC.
-
The Risk: Thermal degradation.[1] Pyridines with multiple halogens can undergo dehalogenation or disproportionation in a hot injector port (>250°C), artificially inflating impurity profiles.
HPLC-UV: The Stability & Salinity Standard
Best for: Final product release, detecting non-volatile precursors, and thermally unstable samples.
HPLC is essential when the synthesis involves non-volatile inorganic salts or high-molecular-weight coupling reagents that GC would miss (and potentially foul the column with).
-
Mechanism: Partitioning between a non-polar stationary phase (C18) and polar mobile phase.
-
The Edge: Operates at ambient temperature, preserving sample integrity.[1]
-
The Risk: "Blind spots" for impurities lacking a chromophore or those with significantly different extinction coefficients (response factors) than the main peak.
Quantitative NMR (qNMR): The Absolute Truth
Best for: Primary reference standard qualification and absolute potency assignment.
Unlike chromatography, which relies on relative peak area percentages (assuming all components respond equally), qNMR provides a molar-based absolute purity.
-
Mechanism: Direct counting of nuclei (protons) relative to an internal standard (e.g., Maleic Acid or TCNB).
-
The Edge: Detects everything with protons—including residual solvents (water, DMSO) and inorganic salts (indirectly via mass balance)—without requiring reference standards for every impurity.
-
The Risk: Lower sensitivity (LOD) compared to MS-based techniques; requires high sample mass.
Part 2: Experimental Protocols & Methodologies
Protocol A: High-Resolution GC-FID Method
Designed to resolve the critical 3-fluoro vs. 5-fluoro regioisomers.
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: DB-624 or ZB-624 (30m x 0.32mm x 1.8µm). Note: The thicker film helps resolve volatile pyridine isomers.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Injector: Split (50:1), 220°C. Lower temperature minimizes thermal dehalogenation.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 240°C (Hold 5 min).
-
-
Detector: FID @ 260°C.
Protocol B: Reverse-Phase HPLC-UV Method
Designed for robustness and detection of polar degradation products.
-
Instrument: Waters Alliance or Thermo Vanquish.
-
Column: Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (buffers basic pyridine, improving peak shape).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 260 nm (near
for halogenated pyridines). -
Column Temp: 30°C.
Protocol C: 1H-qNMR Absolute Purity Assay
The self-validating reference method.
-
Instrument: Bruker Avance III 400 MHz (or higher).
-
Solvent: DMSO-
(prevents volatility loss compared to ). -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) - Traceable Grade. Chosen for lack of signal overlap in the aromatic region.
-
Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60s (Critical: must be
of the slowest proton). -
Scans: 32 or 64.
-
-
Calculation:
[3]
Part 3: Comparative Performance Data
The following data represents typical validation metrics for 2-Chloro-3-fluoro-5-methylpyridine analysis.
| Metric | GC-FID (Method A) | HPLC-UV (Method B) | qNMR (Method C) |
| Primary Output | % Relative Area | % Relative Area | % Mass/Mass (Absolute) |
| Linearity ( | > 0.9995 | > 0.9990 | N/A (Linear by physics) |
| LOD (Limit of Detection) | ~10 ppm | ~5 ppm | ~1000 ppm (0.1%) |
| Regioisomer Resolution | High ( | Moderate ( | High (Distinct Chemical Shifts) |
| Water/Solvent Detection | No (Solvent delay) | No (Elutes in void) | Yes (Simultaneous) |
| Thermal Stability Risk | Moderate (Dechlorination) | Low | None |
| Sample Requirement | < 1 mg | < 1 mg | ~10-20 mg |
Key Insight: While GC-FID provides the highest resolution for organic impurities, it consistently overestimates purity by failing to account for water and inorganic salts. qNMR typically yields a purity value 1-3% lower than GC/HPLC , representing the "true" potency required for stoichiometric calculations in drug synthesis.
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the stage of drug development.
Figure 1: Analytical Decision Matrix. Green nodes indicate routine methods; Red indicates the primary reference method.
Part 5: Detailed Impurity Pathway Visualization
Understanding what you are detecting is as important as how. The diagram below maps the genesis of common impurities detectable by these methods.
Figure 2: Impurity Genesis and Detection Capability. Red nodes represent critical impurities that require specific methods for resolution.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Alchemist Chem. (2024).[4] "2-Chloro-5-fluoro-3-methylpyridine Technical Data and Safety Profile." Pipzine Chemicals. Link
-
Gokcen, T., et al. (2016). "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." ACG Publications. Link
-
Phenomenex. (2025).[5] "HPLC vs GC: What Sets These Methods Apart - A Technical Comparison." Phenomenex Blog. Link
-
BenchChem. (2025).[2] "A Comparative Guide to HPLC and GC Methods for Purity Assessment of Halogenated Pyridines." BenchChem Technical Guides. Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-3-fluoro-5-methylpyridine
As a key intermediate in the development of novel pharmaceutical and agrochemical compounds, 2-Chloro-3-fluoro-5-methylpyridine is a valuable building block in modern research.[1] However, its utility in synthesis is matched by the critical need for meticulous handling and disposal. This guide provides an in-depth, procedural framework for the safe management and disposal of 2-Chloro-3-fluoro-5-methylpyridine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each step to build a culture of intrinsic safety and responsibility.
Part 1: Hazard Profile and Immediate Safety Protocols
Understanding the inherent risks of a chemical is the foundation of its safe management. 2-Chloro-3-fluoro-5-methylpyridine is a halogenated heterocyclic compound with a distinct hazard profile that necessitates stringent safety measures.
Chemical and Hazard Summary
This compound is classified as an irritant and is harmful if ingested.[2] Its physical state as a white solid with a low melting point (29-30 °C) means it may be encountered as a liquid in warmer laboratory environments, requiring precautions for both solid and liquid exposures.[2]
| Property | Data | Source(s) |
| Chemical Name | 2-Chloro-3-fluoro-5-methylpyridine | [2] |
| CAS Number | 34552-15-3 | [2] |
| Molecular Formula | C₆H₅ClFN | [2] |
| Appearance | White to Almost white powder to lump / solid | [2][3] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3][4][5] |
| Hazardous Combustion | May produce Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl), and Hydrogen fluoride (HF) | [6] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the hazards, a comprehensive PPE strategy is mandatory. The selection of PPE is not merely a suggestion but a critical barrier to exposure.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Always check the manufacturer's glove compatibility chart. Nitrile gloves are not always recommended for prolonged contact with pyridine derivatives; double-gloving may be appropriate.[7] Wash hands thoroughly after removing gloves.[3] |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield is required when there is a splash hazard. | Protects against splashes and airborne particles causing serious eye irritation.[3] |
| Skin/Body Protection | Laboratory coat. | Prevents skin contact and contamination of personal clothing.[6][8] Contaminated clothing must be removed and washed before reuse.[3] |
| Respiratory Protection | Use only in a well-ventilated area or a certified laboratory chemical fume hood. | Avoids inhalation of dust or vapors, which can cause respiratory irritation.[4] |
Emergency Exposure Response
In the event of accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[4][6]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[6][9]
Part 2: Strategic Waste Management and Disposal
The disposal of halogenated organic compounds like 2-Chloro-3-fluoro-5-methylpyridine is strictly regulated. The primary directive is that all waste must be managed through an approved waste disposal plant in accordance with all local, regional, and national regulations.[4][10] Improper disposal can lead to the formation of persistent environmental pollutants.
Step-by-Step Waste Collection Protocol
-
Identify Waste Streams: Segregate waste into three distinct categories:
-
Pure/Concentrated Waste: Unused or expired 2-Chloro-3-fluoro-5-methylpyridine.
-
Dilute Aqueous/Organic Solutions: Waste from reaction workups or cleaning procedures.
-
Contaminated Solid Waste: Used PPE (gloves, etc.), weigh boats, absorbent pads, and empty containers.
-
-
Select Compatible Containers: Waste must be collected in sealable, airtight containers made of a compatible material (e.g., HDPE or glass).[7] Ensure the container is appropriate for the waste type (solid or liquid).
-
Label Containers Immediately: Attach a hazardous waste label to the container before adding the first drop of waste. The label must clearly state "Hazardous Waste," the full chemical name "2-Chloro-3-fluoro-5-methylpyridine," and list all other components of the waste mixture.
-
Store Waste Safely: Keep waste containers tightly closed and store them in a designated satellite accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents and acids, to prevent dangerous reactions.[7][11]
Disposal Decision Pathway
The following workflow illustrates the decision-making process for managing waste containing 2-Chloro-3-fluoro-5-methylpyridine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
